molecular formula C12H14ClN B116682 N-Methyl-1-naphthalenemethylamine hydrochloride CAS No. 65473-13-4

N-Methyl-1-naphthalenemethylamine hydrochloride

Cat. No.: B116682
CAS No.: 65473-13-4
M. Wt: 207.7 g/mol
InChI Key: BVJVHPKFDIYQOU-UHFFFAOYSA-N
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Description

N-Methyl-1-naphthalenemethanamine hydrochloride is an intermediate used in the synthesis of various pharmaceuticals such as Terbinafine hydrochloride and Butenafine hydrochloride.>Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards>

Properties

IUPAC Name

N-methyl-1-naphthalen-1-ylmethanamine;hydrochloride
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InChI

InChI=1S/C12H13N.ClH/c1-13-9-11-7-4-6-10-5-2-3-8-12(10)11;/h2-8,13H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BVJVHPKFDIYQOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC2=CC=CC=C21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00215793
Record name N-Methyl-N-naphthylmethylamine hydrochloride
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Molecular Weight

207.70 g/mol
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CAS No.

65473-13-4
Record name 1-Naphthalenemethanamine, N-methyl-, hydrochloride (1:1)
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Record name N-Methyl-N-naphthylmethylamine hydrochloride
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Record name N-Methyl-N-naphthylmethylamine hydrochloride
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Record name N-methyl-1-(1-naphthyl)methanamine hydrochloride (1:1)
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Record name N-METHYL-N-NAPHTHYLMETHYLAMINE HYDROCHLORIDE
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-Methyl-1-naphthalenemethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1-naphthalenemethylamine hydrochloride (NMNH) is a key synthetic intermediate in the pharmaceutical industry.[1] Notably, it serves as a crucial building block in the synthesis of antifungal agents such as Terbinafine hydrochloride and Butenafine hydrochloride.[1] A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, ensuring purity, and developing robust manufacturing processes. This technical guide provides a comprehensive overview of the core physicochemical characteristics of NMNH, methods for its synthesis, and relevant data for laboratory and industrial applications.

Physicochemical Properties

The physical and chemical attributes of this compound are summarized below. These parameters are critical for handling, storage, and application in synthetic chemistry.

General and Physical Properties
PropertyValueSource(s)
Appearance White to cream or light yellow powder/crystalline powder[2][3]
Melting Point 189-195 °C[2], 191-193 °C[1][4], 130-132 °C[3], 170 °C[5], 191.0 to 194.0 °C[6]Multiple sources report a range, with the most common being ~191-194°C. The lower values may indicate impurities.
Solubility Soluble in water[3][5]. A 10% solution in water is clear[6].Data on solubility in organic solvents is limited in the reviewed literature.
Chemical and Molecular Properties
PropertyValueSource(s)
Molecular Formula C12H14ClN[3][6][7][8]
Molecular Weight 207.70 g/mol [6][7][9]
CAS Number 65473-13-4[2][6]
IUPAC Name methyl[(naphthalen-1-yl)methyl]azanium[2]
SMILES C[NH2+]CC1=C2C=CC=CC2=CC=C1.[Cl-][2]
InChI Key BVJVHPKFDIYQOU-UHFFFAOYSA-N[9]
pKa (Predicted) 9.38 ± 0.10 (for the free base)[10]
LogP (for the free base) 2.75[11]

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized in a two-step process from 1-(chloromethyl)naphthalene. The general procedure involves the N-alkylation of methylamine followed by salt formation.

Step 1: Synthesis of N-Methyl-1-naphthalenemethylamine (Free Base)

This step involves the reaction of 1-(chloromethyl)naphthalene with methylamine. A phase transfer catalyst, such as tetrabutylammonium bromide, can be employed in the presence of a base to facilitate the reaction.[12]

  • Materials: 1-(chloromethyl)naphthalene, methylamine, a suitable base (e.g., sodium hydroxide), a phase transfer catalyst (e.g., tetrabutylammonium bromide), and a solvent (e.g., toluene).

  • Procedure:

    • A solution of methylamine is prepared in a suitable solvent.

    • The base and phase transfer catalyst are added to the methylamine solution.

    • 1-(chloromethyl)naphthalene is added to the reaction mixture, and the reaction is allowed to proceed, often with heating.

    • Upon completion, the reaction mixture is worked up by extraction with an organic solvent like toluene.

    • The organic layer is then washed and dried.

    • The solvent is removed under reduced pressure to yield crude N-Methyl-1-naphthalenemethylamine.

    • The crude product can be purified by vacuum distillation.[13][14]

Step 2: Formation of the Hydrochloride Salt

The purified N-Methyl-1-naphthalenemethylamine is converted to its hydrochloride salt.[12]

  • Materials: N-Methyl-1-naphthalenemethylamine, a source of HCl (e.g., hydrochloric acid or HCl gas), and a suitable solvent (e.g., acetone).[12]

  • Procedure:

    • The purified N-Methyl-1-naphthalenemethylamine is dissolved in a suitable solvent, such as acetone.[12]

    • A source of HCl is then added to the solution. This can be a solution of hydrochloric acid or by bubbling HCl gas through the solution.

    • The hydrochloride salt precipitates out of the solution.

    • The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried to yield this compound.

Visualization of Synthetic Pathway

The following diagram illustrates the synthetic route for this compound.

Synthesis_of_NMNH cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 1_chloromethylnaphthalene 1-(Chloromethyl)naphthalene free_base N-Methyl-1-naphthalenemethylamine (Free Base) 1_chloromethylnaphthalene->free_base + Methylamine (Base, Phase Transfer Catalyst) methylamine Methylamine hcl_salt N-Methyl-1-naphthalenemethylamine Hydrochloride free_base->hcl_salt + HCl (Acetone)

Caption: Synthetic pathway for this compound.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, a vital intermediate in the pharmaceutical industry. The compiled data on its physical and chemical characteristics, along with a detailed synthetic protocol, serves as a valuable resource for researchers and professionals in drug development and chemical synthesis. The provided information aims to facilitate the efficient and safe handling, application, and optimization of processes involving this compound.

References

An In-depth Technical Guide to N-Methyl-1-naphthalenemethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1-naphthalenemethylamine hydrochloride, with the CAS number 65473-13-4, is a key chemical intermediate primarily utilized in the synthesis of antifungal agents.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known applications, with a focus on data relevant to researchers and professionals in the field of drug development. While this compound is crucial as a building block, it is important to note that extensive research into its own biological activity and mechanism of action is limited in publicly available literature. Its primary significance lies in its role in the production of pharmacologically active compounds such as Terbinafine and Butenafine.[1][2]

Chemical and Physical Properties

This compound is a white to cream-colored powder or crystalline powder.[3] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 65473-13-4[3][4][5]
Molecular Formula C₁₂H₁₄ClN[4][6]
Molecular Weight 207.70 g/mol [4][6]
IUPAC Name N-methyl-1-(naphthalen-1-yl)methanamine;hydrochloride[6]
Synonyms 1-(Methylaminomethyl)naphthalene hydrochloride, N-Methyl-1-naphthylmethylamine hydrochloride, Terbinafine Related Compound A[6][7]
Appearance White to cream powder or crystalline powder[3]
Melting Point 191-193 °C (lit.)[1][8]
Solubility Soluble in water[8]
Purity Typically ≥98%[3][9]
InChI Key BVJVHPKFDIYQOU-UHFFFAOYSA-N[6]
SMILES Cl.CNCc1cccc2ccccc12[9]

Synthesis

The primary role of this compound is as an intermediate in the synthesis of the antifungal drug Terbinafine. Several synthetic routes to obtain this compound have been described in the literature, primarily starting from 1-chloromethylnaphthalene.

Synthesis Workflow

The general workflow for the synthesis of this compound involves the formation of the free base, N-Methyl-1-naphthalenemethylamine, followed by its conversion to the hydrochloride salt.

G General Synthesis Workflow A 1-Chloromethylnaphthalene C Reaction (Amination) A->C B Methylamine B->C D N-Methyl-1-naphthalenemethylamine (Free Base) C->D F Salt Formation D->F E Hydrochloric Acid (HCl) E->F G This compound F->G

Caption: General synthesis workflow for this compound.

Experimental Protocols

Method 1: Direct Amination of 1-Chloromethylnaphthalene

This method involves the direct reaction of 1-chloromethylnaphthalene with methylamine.

Experimental Protocol:

  • Dissolve 1-chloromethylnaphthalene in a suitable solvent such as benzene.

  • Add a large excess of methylamine to the solution in a sealed reaction vessel.

  • The reaction mixture is stirred for a specified period at room temperature or with gentle heating.

  • After the reaction is complete, the resulting mixture contains N-Methyl-1-naphthalenemethylamine and methylamine hydrochloride.

  • The bis-alkylated impurity that may form can be removed by conversion to the hydrochloride salt and repeated extractions with a non-polar solvent like ether.

  • The purified free base is then dissolved in a suitable solvent (e.g., acetone) and treated with a source of HCl (e.g., hydrochloric acid in isopropanol) to precipitate the desired this compound.

  • The precipitate is filtered, washed with a cold solvent, and dried under vacuum.

Method 2: Synthesis via N-formylation

An alternative, improved process aims to avoid the formation of the tertiary amine impurity.

Experimental Protocol:

  • N-methylformamide is reacted with a strong base (e.g., sodium hydride) in an anhydrous solvent like N,N-dimethylformamide (DMF) to generate the corresponding anion.

  • 1-chloromethylnaphthalene, dissolved in a non-polar solvent such as toluene, is then slowly added to the reaction mixture.

  • The reaction is maintained at a controlled temperature (e.g., 40-45°C) to form the N-methyl-N-(1-naphthylmethyl)-formamide intermediate.

  • The crude formamide derivative is then subjected to acid or base hydrolysis.

    • Base Hydrolysis: The crude intermediate is suspended in an aqueous sodium hydroxide solution and heated (e.g., 60-70°C) for several hours.

    • Acid Hydrolysis: The crude intermediate is suspended in an aqueous sulfuric acid solution and heated to reflux.

  • Following hydrolysis, the reaction mixture is cooled and extracted with an organic solvent (e.g., toluene).

  • The aqueous layer is basified to a pH of 10 with a sodium hydroxide solution to liberate the free base.

  • The free base is extracted with toluene, and the solvent is distilled off to yield the crude N-Methyl-1-naphthalenemethylamine.

  • The crude product can be further purified by vacuum distillation.

  • The purified free base is then converted to the hydrochloride salt as described in Method 1.

Table 2: Summary of Synthesis Reagents and Conditions

StepReagentsSolventsKey Conditions
Amination (Method 1) 1-Chloromethylnaphthalene, Methylamine (excess)BenzeneSealed vessel, room temperature or gentle heating
N-formylation (Method 2) 1-Chloromethylnaphthalene, N-methylformamide, Sodium HydrideDMF, Toluene40-45°C
Hydrolysis (Method 2) N-methyl-N-(1-naphthylmethyl)-formamide, NaOH (aq) or H₂SO₄ (aq)Water, Toluene60-70°C (base) or reflux (acid)
Salt Formation N-Methyl-1-naphthalenemethylamine, HCl sourceAcetone or other suitable organic solventPrecipitation
Purification -Toluene, EtherExtraction, Vacuum Distillation

Applications in Drug Development

The primary and most well-documented application of this compound is its use as a crucial intermediate in the synthesis of allylamine antifungal drugs.

Intermediate for Terbinafine Synthesis

This compound is a key precursor for the synthesis of Terbinafine.[1][9] The free base, N-Methyl-1-naphthalenemethylamine, is condensed with (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne in the presence of a base to yield Terbinafine.

G Role in Terbinafine Synthesis A N-Methyl-1-naphthalenemethylamine (from hydrochloride salt) C Condensation Reaction (with base) A->C B (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne B->C D Terbinafine C->D

Caption: Role of N-Methyl-1-naphthalenemethylamine in the synthesis of Terbinafine.

Intermediate for Butenafine Synthesis

This compound also serves as an intermediate in the synthesis of Butenafine hydrochloride, another allylamine antifungal agent.[1][2]

Other Applications

An additional reported application is its use as a reagent for the determination of isocyanates in the air by UV or fluorescence detection.[9]

Biological Activity and Mechanism of Action

There is a notable lack of specific data in the scientific literature concerning the biological activity and mechanism of action of this compound itself. Its pharmacological relevance is derived from its role as a precursor to active pharmaceutical ingredients like Terbinafine. Terbinafine functions by inhibiting squalene epoxidase, an enzyme involved in the fungal ergosterol biosynthesis pathway. This disruption of ergosterol production leads to fungal cell death. It is presumed that this compound does not possess significant antifungal activity on its own, but this has not been extensively documented.

Safety and Handling

This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[8] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[8] Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS 65473-13-4) is a commercially important chemical intermediate, indispensable for the synthesis of the widely used antifungal drugs Terbinafine and Butenafine. This guide has provided a detailed overview of its chemical properties, comprehensive synthesis protocols, and its primary applications in drug development. While the compound itself is not known for its biological activity, its role as a key building block makes it a substance of significant interest to researchers and professionals in the pharmaceutical and chemical industries. Future research could potentially explore any intrinsic biological properties of this molecule, though its current value remains firmly established in its synthetic utility.

References

molecular structure and formula of N-Methyl-1-naphthalenemethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Methyl-1-naphthalenemethylamine Hydrochloride

This guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of various pharmaceutical compounds. It is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Molecular Structure and Formula

This compound is the hydrochloride salt of N-Methyl-1-naphthalenemethylamine. The structure consists of a naphthalene ring linked to a methylaminomethyl group.

  • Molecular Formula: C₁₂H₁₄ClN[1][2]

  • Linear Formula: C₁₀H₇CH₂NHCH₃ · HCl

  • IUPAC Name: N-methyl-1-naphthalen-1-ylmethanamine;hydrochloride[2]

  • CAS Number: 65473-13-4[1]

  • Canonical SMILES: CNCC1=CC=CC2=CC=CC=C21.Cl[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Weight 207.70 g/mol [1][2]
Appearance White to cream powder or crystalline powder[3]
Melting Point 189-195 °C[3], 191-193 °C[4], 170 °C[5]
Boiling Point (Free Base) 287.9 °C at 760 mmHg[5]
Density (Free Base) 1.05 g/cm³[5][6]
Water Solubility Soluble[5]
Exact Mass 207.0814771 g/mol [2]
Topological Polar Surface Area 12 Ų[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 2[2]

Applications

This compound is a crucial chemical intermediate. Its primary applications include:

  • Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of antifungal agents such as Terbinafine hydrochloride and Butenafine hydrochloride.[4] It is also known as Terbinafine Related Compound A.[2]

  • Analytical Reagent: It has been utilized as a reagent for the determination of isocyanates in the air, which can be detected by UV or fluorescence methods.[7]

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through several routes. Two common methods are detailed below.

Direct Synthesis from 1-(Chloromethyl)naphthalene

This method involves the direct reaction of 1-(chloromethyl)naphthalene with methylamine.

Protocol:

  • 1-(Chloromethyl)naphthalene is reacted with methylamine in the presence of a base.

  • A phase transfer catalyst, such as tetrabutylammonium bromide, is used to facilitate the reaction.[8]

  • The resulting free base, N-Methyl-1-naphthalenemethylamine, is isolated.

  • To obtain the hydrochloride salt, the free base is reacted with a source of HCl (e.g., hydrochloric acid) in a suitable solvent, such as acetone.[8]

G cluster_start Starting Materials cluster_reagents Reagents A 1-(Chloromethyl)naphthalene E Reaction Mixture A->E B Methylamine B->E C Base C->E Adds D Phase Transfer Catalyst (e.g., TBAB) D->E Adds F N-Methyl-1-naphthalenemethylamine (Free Base) E->F Yields H N-Methyl-1-naphthalenemethylamine Hydrochloride F->H G HCl Source (in Acetone) G->H Reacts with G A N-methylformamide + 1-chloromethylnaphthalene B N-methyl-N-(1-naphthylmethyl)-formamide A->B Reaction C Base Hydrolysis (aq. NaOH, heat) B->C D Extraction & Purification C->D E N-Methyl-1-naphthalenemethylamine (Free Base) D->E F HCl Treatment E->F G N-Methyl-1-naphthalenemethylamine Hydrochloride F->G G A 1-Naphthaldehyde or 1-(Chloromethyl)naphthalene B N-Methyl-1-naphthalenemethylamine Hydrochloride A->B Precursor for C Terbinafine B->C Key Intermediate for D Squalene Epoxidase Inhibition C->D Mechanism of Action

References

Unraveling the Enigma: The Mechanism of Action of N-Methyl-1-naphthalenemethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the specific pharmacological mechanism of action for N-Methyl-1-naphthalenemethylamine hydrochloride. This compound is predominantly documented as a key intermediate in the synthesis of various pharmaceuticals, most notably the antifungal agent Terbinafine.

While a detailed in-depth technical guide on the core mechanism of action, complete with quantitative data, experimental protocols, and signaling pathway diagrams, is the objective of this whitepaper, the available public domain research does not contain the necessary primary data for such an analysis of this compound. Extensive searches of pharmacological databases and scientific literature have not yielded specific studies on its receptor binding profiles, functional activity, or downstream cellular effects.

Current Understanding: A Chemical Intermediate

This compound (CAS Number: 65473-13-4) is consistently identified as a precursor in multi-step chemical syntheses.[1] Its primary and well-documented role is in the industrial preparation of Terbinafine, an allylamine antifungal drug. The synthesis of Terbinafine involves the reaction of N-Methyl-1-naphthalenemethylamine with other chemical entities.

Beyond its role in antifungal synthesis, the compound has also been noted for its application as a reagent in analytical chemistry for the determination of isocyanates in the air.

The Broader Context: Pharmacological Activities of Naphthalene Derivatives

While direct pharmacological data on this compound is absent, the naphthalene moiety is a common scaffold in a variety of biologically active compounds. Research into related naphthalene-containing molecules offers a glimpse into potential, though unconfirmed, areas of biological activity. It is crucial to emphasize that the following information pertains to derivatives and not to this compound itself.

Monoamine Transporter Inhibition

Arylalkylamines, a class of compounds to which this compound belongs, have been investigated for their interaction with monoamine transporters. For instance, a series of 1-naphthyl and 4-indolyl arylalkylamines were synthesized and evaluated for their binding affinities to dopamine, serotonin, and norepinephrine transporters.[2] These studies aim to develop selective inhibitors for these transporters, which are key targets in the treatment of depression and other neurological disorders.[3][4][5][6]

Anticancer Properties

Various naphthalimide derivatives, which feature a more complex ring system than N-Methyl-1-naphthalenemethylamine, have been the subject of extensive research as potential anticancer agents.[7][8][9] The planar naphthalene structure allows these compounds to intercalate with DNA, leading to cytotoxic effects in cancer cells.[9] Structure-activity relationship (SAR) studies on these derivatives have explored how different substitutions on the naphthalene ring influence their anticancer potency and selectivity.[10][11]

Future Directions

The absence of pharmacological data on this compound presents a clear area for future research. To elucidate its potential mechanism of action, a systematic investigation would be required. The logical workflow for such an investigation is outlined below.

G cluster_0 Initial Screening cluster_1 Functional Characterization cluster_2 Mechanism Elucidation cluster_3 In Vivo Validation Receptor Binding Assays Receptor Binding Assays Broad Ligand Profiling Broad Ligand Profiling Receptor Binding Assays->Broad Ligand Profiling Identify potential targets Functional Assays Functional Assays Broad Ligand Profiling->Functional Assays Validate hits Determination of IC50/EC50 Determination of IC50/EC50 Functional Assays->Determination of IC50/EC50 Quantify activity Downstream Signaling Studies Downstream Signaling Studies Determination of IC50/EC50->Downstream Signaling Studies Select lead candidate Cellular Assays Cellular Assays Downstream Signaling Studies->Cellular Assays Investigate cellular effects Animal Models Animal Models Cellular Assays->Animal Models Confirm cellular mechanism Pharmacokinetic/Pharmacodynamic Studies Pharmacokinetic/Pharmacodynamic Studies Animal Models->Pharmacokinetic/Pharmacodynamic Studies Assess in vivo efficacy and safety

Figure 1. A logical workflow for the pharmacological investigation of this compound.

Conclusion

References

Spectroscopic and Synthetic Profile of N-Methyl-1-naphthalenemethylamine hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Methyl-1-naphthalenemethylamine hydrochloride (CAS No. 65473-13-4), a key intermediate in the synthesis of various pharmaceutical compounds.[1] This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. A workflow for its synthesis and purification is also presented.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.90 – 7.82m2HNaphthyl-H
7.56 – 7.46m2HNaphthyl-H
7.41 – 7.30m2HNaphthyl-H
6.82dd1HNaphthyl-H
4.17s2H-CH₂-N
2.67s3HN-CH₃

Solvent: CDCl₃, Frequency: 400 MHz[2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
134.21Naphthyl-C
133.58Naphthyl-C
132.63Naphthyl-C
128.51Naphthyl-C
126.54Naphthyl-C
126.36Naphthyl-C
125.68Naphthyl-C
125.51Naphthyl-C
124.08Naphthyl-C
54.5 (Estimated)-CH₂-N
34.0 (Estimated)N-CH₃

Solvent: CDCl₃, Frequency: 100 MHz[2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are summarized below.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3050-3000C-H StretchAromatic (Naphthyl)
2950-2850C-H StretchAliphatic (-CH₂-, -CH₃)
2700-2400N-H StretchAmmonium salt
1600-1450C=C StretchAromatic (Naphthyl)
~1465C-H BendAliphatic (-CH₂-, -CH₃)
1250-1020C-N StretchAliphatic Amine
800-770C-H Out-of-plane Bend1-substituted Naphthyl
Mass Spectrometry (MS)

Mass spectrometry of the free base, N-Methyl-1-naphthalenemethylamine, provides information about its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry Data for N-Methyl-N-naphthylmethylamine (Free Base)

m/zIon
171.1[M]⁺ (Molecular Ion)
141.1[M - CH₂NHCH₃]⁺
128.1[Naphthyl]⁺

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)[3]

Experimental Protocols

The following protocols outline the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis and Purification

This compound can be synthesized by the reaction of 1-(chloromethyl)naphthalene with methylamine, followed by conversion to its hydrochloride salt.[4]

  • N-alkylation: 1-(Chloromethyl)naphthalene is reacted with an excess of methylamine in a suitable solvent, such as methanol or ethanol. The reaction mixture is stirred at room temperature or gentle heating until completion.

  • Work-up: The solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent and washed with water to remove excess methylamine and other water-soluble impurities.

  • Formation of Hydrochloride Salt: The resulting N-Methyl-1-naphthalenemethylamine free base is dissolved in a solvent like isopropanol or acetone. A solution of hydrochloric acid (e.g., 10 N HCl in isopropanol) is added dropwise with stirring.[4]

  • Isolation and Purification: The precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.

NMR Spectroscopy
  • Instrumentation: A Varian Mercury plus (400 MHz) or equivalent NMR spectrometer was used.[5]

  • Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition:

    • ¹H and ¹³C NMR spectra were recorded at room temperature.

    • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[5]

IR Spectroscopy
  • Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or equivalent was utilized.[6]

  • Sample Preparation (KBr Pellet Method):

    • A small amount of the sample (1-2 mg) was finely ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

    • The mixture was pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet was placed in the sample holder of the FT-IR spectrometer, and the spectrum was recorded over a range of 4000-400 cm⁻¹.

Mandatory Visualization

The following diagram illustrates the synthetic workflow for this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction N-Alkylation cluster_intermediate Intermediate cluster_salt_formation Salt Formation cluster_product Final Product A 1-(Chloromethyl)naphthalene C Reaction in Solvent A->C B Methylamine B->C D N-Methyl-1-naphthalenemethylamine (Free Base) C->D Work-up E Addition of HCl D->E F N-Methyl-1-naphthalenemethylamine Hydrochloride E->F Precipitation & Filtration

Caption: Synthetic Workflow for this compound.

References

N-Methyl-1-naphthalenemethylamine Hydrochloride: A Linchpin in Antifungal Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-1-naphthalenemethylamine hydrochloride, a secondary amine hydrochloride, holds a significant position in medicinal chemistry, primarily as a crucial intermediate in the synthesis of prominent allylamine antifungal agents. While not a therapeutic agent itself, its discovery and the refinement of its synthesis have been pivotal in the development of drugs like Terbinafine and Butenafine. This technical guide delves into the historical context of this compound, its physicochemical properties, detailed experimental protocols for its synthesis, and its central role in the production of key antifungal medications.

Historical Background and Discovery

The history of this compound is intrinsically linked to the quest for effective antifungal treatments. Its emergence as a compound of interest did not occur in isolation but rather as a key building block in the development of the allylamine class of antifungals. Early synthetic work on related naphthalenemethylamine derivatives can be traced back to academic publications in the mid-20th century. For instance, a 1943 paper in the Journal of the American Chemical Society and a 1966 paper in the Journal of the Chemical Society described the reaction of 1-chloromethylnaphthalene with methylamine, laying the foundational chemistry for the synthesis of this intermediate.

However, the true significance of this compound was realized with the discovery and development of Terbinafine by Sandoz (now part of Novartis) in the 1980s. Terbinafine's potent and specific inhibition of squalene epoxidase, a key enzyme in fungal ergosterol biosynthesis, marked a significant advancement in antifungal therapy. The molecular structure of Terbinafine incorporates the N-methyl-1-naphthalenemethylamine moiety, making the efficient and scalable synthesis of its hydrochloride salt a critical step in the drug's production.[1] Similarly, this intermediate is also essential for the synthesis of Butenafine, another benzylamine antifungal agent.[2][3][4] The development of robust and high-yield synthetic routes for this compound, as detailed in various patents, has been a key enabler for the commercial success of these important antifungal drugs.

Physicochemical Properties

This compound is a white to cream-colored crystalline powder.[5] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource
Chemical Name This compoundPubChem
Synonyms 1-(Methylaminomethyl)naphthalene hydrochloride, N-Methyl-1-naphthylmethylamine HClPubChem
CAS Number 65473-13-4ChemicalBook[2]
Molecular Formula C₁₂H₁₄ClNPubChem[6]
Molecular Weight 207.70 g/mol PubChem[6]
Melting Point 191-193 °C (lit.)ChemicalBook[2]
Appearance White to cream powder or crystalline powderThermo Fisher Scientific[5]
Solubility Soluble in waterTradeindia

Experimental Protocols for Synthesis

The synthesis of this compound is well-documented in patent literature, with various methods developed to improve yield and purity. Below are detailed protocols for two common synthetic routes.

Synthesis via Reaction of 1-Chloromethylnaphthalene with Methylamine

This is a direct and widely used method for the preparation of the free base, which is subsequently converted to the hydrochloride salt.

Experimental Protocol:

  • Reaction Setup: A solution of 1-(chloromethyl)naphthalene is prepared in a suitable solvent, such as a ketone (e.g., acetone).[7]

  • Amination: Methylamine is introduced to the solution. The reaction is carried out in the presence of a base and a phase transfer catalyst, such as tetrabutylammonium bromide, to facilitate the reaction.[7]

  • Formation of the Free Base: The reaction mixture is stirred, typically at a controlled temperature, until the reaction is complete, yielding N-Methyl-1-naphthalenemethylamine.

  • Conversion to Hydrochloride Salt: The resulting N-Methyl-1-naphthalenemethylamine is then treated with a source of hydrochloric acid (e.g., HCl gas or a solution of HCl in a solvent like isopropanol or acetone) to precipitate the hydrochloride salt.[7]

  • Purification: The crude this compound is collected by filtration, washed with a suitable solvent, and dried to yield the final product.

Synthesis from Naphthalene via Formylation and Hydrolysis

This alternative route involves the initial preparation of an N-formyl intermediate, followed by hydrolysis to yield the desired secondary amine.

Experimental Protocol:

  • Preparation of N-methyl-N-(1-naphthylmethyl)-formamide: N-methylformamide is reacted with a strong base (e.g., sodium hydride) in a solvent like N,N-dimethylformamide (DMF) to generate its anion. This anion is then reacted with 1-chloromethylnaphthalene to produce N-methyl-N-(1-naphthylmethyl)-formamide.[8]

  • Hydrolysis: The crude N-methyl-N-(1-naphthylmethyl)-formamide is then subjected to hydrolysis. This can be achieved through either acidic or basic conditions.

    • Acid Hydrolysis: The formamide is suspended in an aqueous acid solution (e.g., 10% sulfuric acid) and heated to reflux for several hours.[8]

    • Base Hydrolysis: The formamide is suspended in an aqueous base solution (e.g., 20% sodium hydroxide) and heated for several hours.[8]

  • Work-up and Extraction: After cooling, the reaction mixture is extracted with an organic solvent (e.g., toluene). The aqueous layer is then basified (if acid hydrolysis was used) to liberate the free amine, which is subsequently extracted with an organic solvent.[8]

  • Purification of the Free Base: The organic extracts are combined, washed, and the solvent is removed under reduced pressure. The crude N-Methyl-1-naphthalenemethylamine can be further purified by distillation under high vacuum.[9]

  • Formation of the Hydrochloride Salt: The purified free base is dissolved in a suitable solvent and treated with a source of HCl to precipitate this compound, which is then collected and dried.

Visualization of Synthesis and Application

Synthesis Workflow

The following diagram illustrates the primary synthetic pathway for this compound starting from 1-chloromethylnaphthalene.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction cluster_intermediate Intermediate cluster_final_step Final Step cluster_product Final Product start1 1-Chloromethyl- naphthalene process Amination (Base, Phase Transfer Catalyst) start1->process start2 Methylamine start2->process intermediate N-Methyl-1- naphthalenemethylamine (Free Base) process->intermediate final_step HCl Addition intermediate->final_step product N-Methyl-1-naphthalenemethylamine hydrochloride final_step->product

Synthesis of N-Methyl-1-naphthalenemethylamine HCl
Role as a Pharmaceutical Intermediate

The logical relationship of this compound as a key intermediate in the synthesis of Terbinafine and Butenafine is depicted below.

Pharmaceutical_Intermediate cluster_intermediate Key Intermediate cluster_products Final Active Pharmaceutical Ingredients (APIs) intermediate N-Methyl-1-naphthalenemethylamine Hydrochloride reagent1 1-Chloro-6,6-dimethyl- 2-hepten-4-yne reagent2 p-tert-Butylbenzyl Chloride product1 Terbinafine intermediate->product1 Condensation product2 Butenafine intermediate->product2 Condensation reagent1->product1 reagent2->product2

Role as a Key Pharmaceutical Intermediate

Conclusion

This compound serves as a testament to the critical role of chemical intermediates in modern drug development. While its own discovery may not have been a singular, celebrated event, the development and optimization of its synthesis have been indispensable for providing widespread access to essential antifungal medications. For researchers and professionals in drug development, a thorough understanding of the history, properties, and synthesis of such key intermediates is fundamental to the innovation and efficient production of future pharmaceuticals.

References

N-Methyl-1-naphthalenemethylamine Hydrochloride: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1-naphthalenemethylamine hydrochloride, with the CAS number 65473-13-4, is a key chemical intermediate primarily recognized for its role in the synthesis of allylamine antifungal agents.[1][2] Its most notable application is in the production of Terbinafine hydrochloride and Butenafine hydrochloride, drugs widely used to treat fungal infections of the skin and nails.[1] This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical and physical properties, synthesis and purification protocols, analytical methods, and its role as a pharmaceutical impurity.

Chemical and Physical Properties

This compound is a white to cream-colored crystalline powder.[3] It is soluble in water.[2] The compound is also known by several synonyms, including 1-(Methylaminomethyl)naphthalene hydrochloride and Terbinafine Related Compound A.[4][5]

A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₄ClN[6]
Molecular Weight 207.70 g/mol [4][6]
CAS Number 65473-13-4[6]
Appearance White to cream powder or crystalline powder[3]
Melting Point 191-193 °C[1][2]
Solubility Soluble in water[2]
Purity (by HPLC) >98.0%
Assay (Titration ex Chloride) ≥97.5 to ≤102.5%[3]
Assay (Freebase GC) ≥97.5%[3]

Spectroscopic Data

Characterization of this compound and its free base form is crucial for quality control in pharmaceutical manufacturing. The following spectroscopic data has been reported in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): A ¹H NMR spectrum for this compound is available, providing information on the hydrogen atom environments in the molecule.[7]

¹³C NMR (Carbon-13 NMR): ¹³C NMR spectral data for this compound has also been documented.[8]

Mass Spectrometry (MS)

GC-MS data is available for the free base, N-Methyl-N-naphthylmethylamine, which shows characteristic fragmentation patterns useful for its identification.[9]

Infrared (IR) Spectroscopy

FTIR spectra for the free base, N-Methyl-N-naphthylmethylamine, have been recorded and are available in spectral databases.[9]

Synthesis and Purification

Several synthetic routes for N-Methyl-1-naphthalenemethylamine and its subsequent conversion to the hydrochloride salt have been described, primarily in patent literature. A common method involves the reaction of 1-(chloromethyl)naphthalene with methylamine.[10]

General Synthesis Workflow

The synthesis of this compound can be conceptualized in the following workflow:

G General Synthesis Workflow cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Salt Formation cluster_4 Final Product 1-Chloromethylnaphthalene 1-Chloromethylnaphthalene Reaction with Base and Phase Transfer Catalyst Reaction with Base and Phase Transfer Catalyst 1-Chloromethylnaphthalene->Reaction with Base and Phase Transfer Catalyst Methylamine Methylamine Methylamine->Reaction with Base and Phase Transfer Catalyst N-Methyl-1-naphthalenemethylamine (Free Base) N-Methyl-1-naphthalenemethylamine (Free Base) Reaction with Base and Phase Transfer Catalyst->N-Methyl-1-naphthalenemethylamine (Free Base) Reaction with HCl Source in Solvent Reaction with HCl Source in Solvent N-Methyl-1-naphthalenemethylamine (Free Base)->Reaction with HCl Source in Solvent This compound This compound Reaction with HCl Source in Solvent->this compound

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Method 1: Reaction of 1-(Chloromethyl)naphthalene with Methylamine

A frequently cited method involves the reaction of 1-(chloromethyl)naphthalene with methylamine in the presence of a base and a phase transfer catalyst, such as tetrabutylammonium bromide.[10] The resulting N-Methyl-1-naphthalenemethylamine (free base) is then converted to its hydrochloride salt by reacting it with a source of HCl, often in a ketone solvent like acetone.[10]

Method 2: From N-methyl-N-(1-naphthylmethyl)-formamide

An alternative route involves the preparation of N-methyl-N-(1-naphthylmethyl)-formamide, followed by hydrolysis to yield N-Methyl-1-naphthalenemethylamine.[11]

  • Step 1: Formation of N-methyl-N-(1-naphthylmethyl)-formamide: N-methylformamide is reacted with a strong base in N,N-dimethylformamide (DMF) to form its anion. This anion is then reacted with 1-chloromethylnaphthalene.[11][12]

  • Step 2: Hydrolysis: The crude N-methyl-N-(1-naphthylmethyl)-formamide is then hydrolyzed using either an acid or a base.[11]

    • Base Hydrolysis: The formamide derivative is suspended in aqueous sodium hydroxide and heated.[11]

    • Acid Hydrolysis: The formamide derivative is suspended in aqueous sulfuric acid and heated to reflux.[11]

  • Step 3: Workup and Purification: After hydrolysis, the reaction mixture is cooled and extracted with a solvent like toluene. The aqueous layer is then basified to liberate the free base, which is extracted into an organic solvent. The solvent is distilled off to yield the crude product, which can be further purified by vacuum distillation.[11]

A workflow for the synthesis via the formamide intermediate is depicted below:

G Synthesis via Formamide Intermediate 1-Chloromethylnaphthalene 1-Chloromethylnaphthalene Formamide Intermediate Formamide Intermediate 1-Chloromethylnaphthalene->Formamide Intermediate N-Methylformamide N-Methylformamide Strong Base in DMF Strong Base in DMF N-Methylformamide->Strong Base in DMF Strong Base in DMF->Formamide Intermediate Hydrolysis (Acid or Base) Hydrolysis (Acid or Base) Formamide Intermediate->Hydrolysis (Acid or Base) N-Methyl-1-naphthalenemethylamine (Free Base) N-Methyl-1-naphthalenemethylamine (Free Base) Hydrolysis (Acid or Base)->N-Methyl-1-naphthalenemethylamine (Free Base) HCl Salt Formation HCl Salt Formation N-Methyl-1-naphthalenemethylamine (Free Base)->HCl Salt Formation Final Product Final Product HCl Salt Formation->Final Product

Caption: Synthesis workflow of N-Methyl-1-naphthalenemethylamine via a formamide intermediate.

Analytical Methods

The purity and identity of this compound are critical for its use in pharmaceutical synthesis. Various analytical techniques are employed for its characterization.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for the analysis of N-Methyl-N-naphthylmethylamine.[13] A simple mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid is effective for separation.[13] For applications requiring mass spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid.[13]

Gas Chromatography (GC)

GC-based methods are suitable for the analysis of the free base and for detecting impurities. A GC-MS method is available for the identification of N-Methyl-N-naphthylmethylamine.[9]

Biological Activity and Toxicology

Despite its importance as a synthetic intermediate, there is a notable lack of publicly available data on the specific biological activity, pharmacology, and toxicology of this compound itself. Its primary relevance in a biological context is as a known impurity in the active pharmaceutical ingredient, Terbinafine.[9] The toxicological profile of Terbinafine is well-documented and includes potential hepatotoxicity.[14] However, the contribution of the N-Methyl-1-naphthalenemethylamine impurity to this profile has not been specifically elucidated in the reviewed literature. There is no available information to suggest that this compound interacts with any specific signaling pathways.

Safety Information

This compound is associated with certain hazards. According to safety data sheets, it can cause skin and serious eye irritation, and may cause respiratory irritation.[15] Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves, clothing, and eye/face protection.[15] For the free base, N-Methyl-1-naphthalenemethanamine, GHS classifications indicate it may be toxic if swallowed.[16]

Conclusion

This compound is a crucial building block in the synthesis of important antifungal medications. Its chemical and physical properties, along with methods for its synthesis and analysis, are well-documented, primarily within the context of pharmaceutical manufacturing. While its role as a synthetic intermediate and potential impurity is clear, there is a significant gap in the literature regarding its own biological activity and toxicological profile. Further research in these areas could be beneficial for a more comprehensive understanding of the safety and impurity profiles of the final drug products.

References

The Core of Terbinafine Synthesis: A Technical Guide to N-Methyl-1-naphthalenemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Terbinafine, a potent allylamine antifungal agent, is a cornerstone in the treatment of various mycoses. Its efficacy stems from the specific inhibition of squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway. The industrial synthesis of this complex molecule relies on the efficient construction of key building blocks. This technical whitepaper delves into the synthesis of a pivotal intermediate, N-methyl-1-naphthalenemethanamine , providing a comprehensive overview for researchers, scientists, and drug development professionals. We will explore the primary synthetic routes, present detailed experimental protocols, and offer quantitative data to guide laboratory and process chemistry efforts.

The Strategic Importance of N-Methyl-1-naphthalenemethanamine

The synthesis of Terbinafine is a convergent process, where two key fragments are synthesized separately and then coupled in a final step. N-methyl-1-naphthalenemethanamine constitutes the aromatic core of the Terbinafine molecule and is one of these crucial fragments. Its efficient and high-purity synthesis is paramount for the overall yield and quality of the final active pharmaceutical ingredient (API).

Synthetic Pathways to N-Methyl-1-naphthalenemethanamine

Two primary routes dominate the synthesis of N-methyl-1-naphthalenemethanamine, both starting from the readily available 1-chloromethylnaphthalene.

Route 1: Direct Amination with Methylamine

This straightforward approach involves the direct reaction of 1-chloromethylnaphthalene with methylamine.[1] While conceptually simple, this method can be complicated by the formation of the bis-alkylated impurity, N,N-bis(1-naphthylmethyl)methylamine. Careful control of reaction conditions is necessary to maximize the yield of the desired secondary amine.

Route 2: The N-Methylformamide Route

An alternative and often preferred industrial method utilizes N-methylformamide as the nitrogen source.[2][3] This two-step process involves an initial reaction between 1-chloromethylnaphthalene and N-methylformamide to produce an N-formyl intermediate. Subsequent hydrolysis of this intermediate yields the target N-methyl-1-naphthalenemethanamine.[2] This route offers the advantage of avoiding the formation of the bis-alkylated impurity.[2]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of N-methyl-1-naphthalenemethanamine and its subsequent conversion to Terbinafine.

Protocol 1: Synthesis of N-Methyl-1-naphthalenemethanamine via N-Methylformamide

This protocol is adapted from a patented industrial process and proceeds in two stages.[2]

Stage 1: Synthesis of N-formyl-N-methyl-1-naphthalenemethanamine

  • To a solution of N-methylformamide in toluene, slowly add a strong base such as powdered potassium hydroxide at a controlled temperature below 5°C.

  • After the addition of the base, slowly add a solution of 1-chloromethylnaphthalene in toluene to the reaction mixture, maintaining the temperature between 40-45°C.

  • Stir the reaction mixture for 1 hour at this temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude N-formyl-N-methyl-1-naphthalenemethanamine, which can be used in the next step without further purification.

Stage 2: Hydrolysis to N-Methyl-1-naphthalenemethanamine

  • Suspend the crude N-formyl-N-methyl-1-naphthalenemethanamine in a 10% aqueous solution of sulfuric acid.

  • Heat the mixture to reflux and maintain for 4 hours.

  • Cool the reaction mixture to room temperature and wash with toluene to remove any non-basic impurities.

  • Basify the aqueous layer to a pH of 10 with a 20% aqueous sodium hydroxide solution.

  • Extract the liberated N-methyl-1-naphthalenemethanamine into toluene.

  • Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain pure N-methyl-1-naphthalenemethanamine.[4]

Protocol 2: Synthesis of Terbinafine

This protocol describes the final condensation step to produce Terbinafine.[5]

  • In a suitable reaction vessel, dissolve N-methyl-1-naphthalenemethanamine in a basic aqueous medium, such as a 30% sodium hydroxide solution.

  • Add 1-chloro-6,6-dimethyl-2-hepten-4-yne to the reaction mixture.

  • Heat the mixture to a temperature between 80°C and 100°C and stir for several hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture to room temperature and extract the crude Terbinafine base with an organic solvent such as toluene.

  • Wash the organic layer with water to remove any inorganic impurities.

  • The crude Terbinafine can be purified by crystallization, often as the hydrochloride salt. Dissolve the crude base in a suitable solvent like acetone and add hydrochloric acid to precipitate Terbinafine hydrochloride.[6]

  • Filter the solid, wash with a cold solvent, and dry under vacuum to obtain pure Terbinafine hydrochloride.[6]

Quantitative Data

The following tables summarize key quantitative data for the synthesis of N-methyl-1-naphthalenemethanamine and Terbinafine.

Table 1: Synthesis of N-Methyl-1-naphthalenemethanamine

Synthetic RouteKey ReagentsSolventYield (%)Purity (%)Reference
N-Methylformamide with Base Hydrolysis1-chloromethylnaphthalene, N-methylformamide, NaOHToluene, Water85>98 (after distillation)[4]
N-Methylformamide with Acid Hydrolysis1-chloromethylnaphthalene, N-methylformamide, H₂SO₄Toluene, Water41-82>98 (after distillation)[2][4]
Direct Amination1-chloromethylnaphthalene, MethylamineEthanol60Not specified

Table 2: Synthesis of Terbinafine Hydrochloride

PrecursorsBaseSolventYield (%)Purity (%)Reference
N-methyl-1-naphthalenemethanamine, 1-bromo-6,6-dimethyl-2-hepten-4-yneNaOHWater66.5Not specified[5]
N-methyl-1-naphthalenemethanamine, 1-chloro-6,6-dimethyl-2-hepten-4-yneNa₂CO₃DMF84.4Not specified[5]
N-(trans-3-chloro-2-propenyl)-N-methyl-1-naphthalenemethanamine, tert-butylacetylene Grignard-THF/Toluene87.0 (crude base)87.3 (HPLC A%)[6]
Crude Terbinafine BaseHClAcetone57.5 (as HCl salt)>99.8 (HPLC A%)[6]

Visualizing the Synthesis

To better illustrate the synthetic process, the following diagrams have been generated using Graphviz.

Terbinafine_Synthesis_Pathway Naphthalene Naphthalene Chloromethylnaphthalene 1-Chloromethylnaphthalene Naphthalene->Chloromethylnaphthalene Chloromethylation Paraformaldehyde Paraformaldehyde, HCl NMethylformamide N-Methylformamide FormylIntermediate N-formyl-N-methyl- 1-naphthalenemethanamine NMethylformamide->FormylIntermediate Base Base (e.g., KOH) Acid Acid (e.g., H₂SO₄) KeyIntermediate N-Methyl-1-naphthalenemethanamine (Key Intermediate) SideChainPrecursor tert-Butylacetylene + Acrolein SideChain 1-chloro-6,6-dimethyl- 2-hepten-4-yne SideChainPrecursor->SideChain Multi-step Synthesis ChlorinatingAgent Chlorinating Agent Chloromethylnaphthalene->FormylIntermediate FormylIntermediate->KeyIntermediate Hydrolysis Terbinafine Terbinafine KeyIntermediate->Terbinafine Condensation SideChain->Terbinafine

Caption: Overall synthetic pathway for Terbinafine.

Synthesis_Workflow start Start: 1-Chloromethylnaphthalene & N-Methylformamide reaction1 Step 1: N-Formylation (Base, Toluene, 40-45°C) start->reaction1 workup1 Workup: Aqueous Quench, Extraction reaction1->workup1 crude_formyl Crude N-formyl Intermediate workup1->crude_formyl reaction2 Step 2: Hydrolysis (Aqueous H₂SO₄, Reflux) crude_formyl->reaction2 workup2 Workup: Basification (NaOH), Extraction reaction2->workup2 crude_amine Crude N-Methyl-1- naphthalenemethanamine workup2->crude_amine purification Purification: Vacuum Distillation crude_amine->purification final_product Pure N-Methyl-1- naphthalenemethanamine purification->final_product

Caption: Workflow for the synthesis of the key intermediate.

Conclusion

N-methyl-1-naphthalenemethanamine is a critical intermediate in the synthesis of the antifungal drug Terbinafine. The selection of an appropriate synthetic route, careful optimization of reaction conditions, and effective purification strategies are all essential for the efficient and cost-effective production of this key building block. The N-methylformamide route followed by hydrolysis offers a reliable and high-yielding method for industrial-scale synthesis, minimizing the formation of problematic impurities. The detailed protocols and quantitative data presented in this whitepaper provide a solid foundation for researchers and professionals in the field of drug development and manufacturing to further innovate and optimize the synthesis of Terbinafine.

References

N-Methyl-1-naphthalenemethylamine Hydrochloride: A Technical Overview of Purity, Appearance, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity, appearance, and analytical methodologies for N-Methyl-1-naphthalenemethylamine hydrochloride (CAS No. 65473-13-4). This compound is a key intermediate in the synthesis of allylamine antifungal agents, such as Terbinafine and Butenafine. A thorough understanding of its chemical and physical properties is crucial for researchers and professionals involved in drug development and quality control.

Core Properties: Purity and Appearance

This compound is typically a white to light yellow or cream-colored crystalline powder. Its purity is a critical parameter for its use in pharmaceutical synthesis, with commercially available grades generally exhibiting a purity of 97.5% or higher.

Table 1: Summary of Quantitative Data for this compound
ParameterTypical Value/RangeAnalysis Method(s)
Purity≥97.5% to >98.0%HPLC, GC (as free base), Titration
AppearanceWhite to light yellow/cream crystalline powderVisual Inspection
Melting Point189-195 °CCapillary Method
Molecular FormulaC₁₂H₁₄ClN-
Molecular Weight207.70 g/mol -
SolubilitySoluble in water-

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the quality of this compound. The following sections provide detailed experimental protocols for its synthesis and analysis.

Synthesis of this compound

A common synthetic route involves the reaction of 1-chloromethylnaphthalene with methylamine, followed by conversion to the hydrochloride salt.

Step 1: Synthesis of N-Methyl-1-naphthalenemethylamine

  • In a suitable reaction vessel, 1-(chloromethyl)naphthalene is reacted with methylamine.

  • A base and a phase transfer catalyst, such as tetrabutylammonium bromide, are used to facilitate the reaction.

  • The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by a suitable chromatographic technique (e.g., TLC or GC).

  • Upon completion, the organic layer is separated, washed, and dried.

  • The crude N-Methyl-1-naphthalenemethylamine is obtained by removal of the solvent.

Step 2: Conversion to this compound

  • The crude N-Methyl-1-naphthalenemethylamine is dissolved in a suitable solvent, such as acetone.

  • A source of hydrogen chloride (e.g., HCl gas or a solution of HCl in a solvent) is added to the solution.

  • The hydrochloride salt precipitates out of the solution.

  • The precipitate is collected by filtration, washed with a suitable solvent, and dried to yield this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: N-alkylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Salt Formation cluster_product Final Product 1_chloromethylnaphthalene 1-Chloromethylnaphthalene reaction_vessel Reaction with Base & Phase Transfer Catalyst 1_chloromethylnaphthalene->reaction_vessel methylamine Methylamine methylamine->reaction_vessel free_base N-Methyl-1-naphthalenemethylamine (Crude) reaction_vessel->free_base Work-up salt_formation Addition of HCl in Acetone free_base->salt_formation final_product N-Methyl-1-naphthalenemethylamine Hydrochloride salt_formation->final_product Filtration & Drying

Figure 1: Synthetic Workflow for this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is adapted from the USP monograph for the related compound Naftifine Hydrochloride and is suitable for determining the purity and detecting related substances.

  • Chromatographic System:

    • Column: 4.6-mm × 25-cm; 5-µm packing L3.

    • Detector: UV at 270 nm.

    • Flow Rate: Approximately 2.0 mL per minute.

  • Mobile Phase: A suitable mixture of a buffer solution and an organic solvent (e.g., acetonitrile). The exact composition should be optimized for the specific column and system.

  • Standard Preparation: A solution of this compound reference standard of known concentration.

  • Assay Preparation: A solution of the sample to be tested at the same concentration as the Standard Preparation.

  • Procedure:

    • Separately inject equal volumes (e.g., 15 µL) of the Standard Preparation and the Assay Preparation into the chromatograph.

    • Record the chromatograms and measure the peak responses.

    • The purity is calculated by comparing the peak area of the analyte in the Assay Preparation to that in the Standard Preparation.

Assay by Non-Aqueous Titration

This method is suitable for the assay of the hydrochloride salt of an amine.

  • Reagents:

    • 0.1 N Perchloric acid in glacial acetic acid.

    • Glacial acetic acid.

    • Mercuric acetate solution (if necessary to sharpen the endpoint).

    • Crystal violet indicator solution.

  • Procedure:

    • Accurately weigh a quantity of this compound.

    • Dissolve the sample in a suitable volume of glacial acetic acid. Gentle warming may be required.

    • Add a few drops of crystal violet indicator.

    • Titrate with 0.1 N perchloric acid to a green endpoint.

    • Perform a blank determination and make any necessary corrections.

    • The percentage purity is calculated based on the volume of titrant consumed.

Gas Chromatography (GC) for Impurity Profiling (as free base)

This method can be used to determine the presence of volatile impurities, including any residual starting materials. The hydrochloride salt should be converted to the free base before analysis.

  • Chromatographic System:

    • A gas chromatograph equipped with a flame ionization detector (FID).

    • Column: A suitable capillary column, such as one with a 5% phenylmethylpolysiloxane stationary phase.

  • Temperature Program:

    • Injector Temperature: 250 °C.

    • Detector Temperature: 300 °C.

    • Oven: A suitable temperature program to separate the analyte from potential impurities. For example, an initial temperature of 100 °C, held for 2 minutes, then ramped to 280 °C at 10 °C/minute, and held for 10 minutes.

  • Carrier Gas: Helium or Nitrogen at a suitable flow rate.

  • Sample Preparation: The this compound is converted to its free base by treatment with a base (e.g., NaOH solution) and extraction into a suitable organic solvent (e.g., dichloromethane or toluene). The organic extract is then injected into the GC.

Role in Antifungal Drug Synthesis and Mechanism of Action

This compound is a crucial building block for the synthesis of Terbinafine, a widely used antifungal medication. Terbinafine functions by inhibiting the fungal enzyme squalene epoxidase. This inhibition disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane. The disruption of ergosterol synthesis and the concurrent accumulation of squalene within the fungal cell leads to cell death.

Figure 2: Mechanism of Action of Terbinafine.

This technical guide provides a foundational understanding of the key quality attributes and analytical methodologies for this compound. The provided protocols serve as a starting point for researchers and quality control professionals to develop and validate their own in-house methods for this critical pharmaceutical intermediate.

Methodological & Application

Application Notes and Protocols: N-Methyl-1-naphthalenemethylamine Hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1-naphthalenemethylamine hydrochloride is a key chemical intermediate with significant applications in the pharmaceutical industry. Its structural motif, featuring a naphthalene core and a secondary amine, makes it a valuable building block for the synthesis of complex active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound, primarily focusing on its role in the synthesis of allylamine antifungal agents.

This intermediate is notably used in the production of Naftifine hydrochloride, a topical antifungal medication.[1][2][3] It also serves as a precursor for the synthesis of other related drugs like Terbinafine hydrochloride and Butenafine hydrochloride.[4][5] The protocols outlined below are based on established synthetic routes described in scientific literature and patents, offering a guide for laboratory-scale synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 65473-13-4[4]
Molecular Formula C₁₂H₁₄ClN[6][7]
Molecular Weight 207.70 g/mol [6][7]
Appearance White to cream powder or crystalline powder[8]
Melting Point 191-193 °C[4]
Purity ≥98%[4][9]
Solubility Soluble in water (10%)[6]

Applications in Pharmaceutical Synthesis

The primary application of this compound is as a crucial intermediate in the synthesis of antifungal drugs. Its chemical structure allows for the introduction of the naphthalenemethyl group into the final drug molecule, which is essential for its therapeutic activity.

Key Synthesized APIs:

  • Naftifine Hydrochloride: A topical antifungal agent used for the treatment of tinea pedis, tinea cruris, and tinea corporis.

  • Terbinafine Hydrochloride: An antifungal medication used to treat fungal infections of the fingernails and toenails.[4]

  • Butenafine Hydrochloride: A topical antifungal used to treat athlete's foot, jock itch, and ringworm.[4]

Experimental Protocols

The following protocols describe the synthesis of N-Methyl-1-naphthalenemethylamine and its subsequent conversion to Naftifine hydrochloride.

Protocol 1: Synthesis of N-Methyl-1-naphthalenemethylamine

This protocol outlines the synthesis of the free base, N-Methyl-1-naphthalenemethylamine, from 1-chloromethylnaphthalene and methylamine.[1]

Materials:

  • 1-chloromethylnaphthalene

  • Methylamine solution

  • Toluene

  • Sodium hydroxide (30-35% solution)

  • Hydrochloric acid

  • Water

Equipment:

  • Reaction flask with a reflux condenser and stirrer

  • Separatory funnel

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a reaction flask, combine 1-chloromethylnaphthalene and a methylamine solution.

  • Reaction: The synthesis of N-methyl-1-naphthyl methylamine is achieved by reacting 1-chloromethyl naphthalene crude product with methylamine.[1]

  • Work-up: After the reaction is complete, the mixture is cooled, and the organic layer is separated.

  • Purification: The crude product can be purified by distillation under reduced pressure to yield pure N-Methyl-1-naphthalenemethylamine.

Protocol 2: Synthesis of Naftifine Hydrochloride

This protocol describes the synthesis of Naftifine hydrochloride using N-Methyl-1-naphthalenemethylamine and cinnamyl chloride.[1]

Materials:

  • N-Methyl-1-naphthalenemethylamine (171g)

  • Cinnamyl chloride (153g)

  • Toluene (1L)

  • Sodium hydroxide (30-35% solution, 170-200ml)

  • Concentrated hydrochloric acid

Equipment:

  • Reaction flask with a reflux condenser, stirrer, and dropping funnel

  • Heating mantle

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a reactor, add 170-200ml of 30-35% sodium hydroxide, 171g of N-methyl-1-naphthalenemethylamine, and 1L of toluene.[1]

  • Addition of Cinnamyl Chloride: Heat the mixture to reflux. While stirring vigorously, add 153g of cinnamyl chloride dropwise over approximately 2 hours.[1]

  • Reaction: Continue stirring and refluxing for an additional 5 hours.[1]

  • Work-up: Cool the reaction mixture and separate the aqueous layer. Wash the organic layer twice with 500ml of water.[1]

  • Acidification and Precipitation: Cool the toluene layer in an ice bath and add concentrated hydrochloric acid to adjust the pH to strongly acidic. An oily substance will precipitate.[1]

  • Crystallization and Filtration: Stir the mixture until the oily precipitate solidifies. Filter the solid product.[1]

  • Drying: Dry the collected solid to obtain Naftifine hydrochloride. The reported yield is approximately 320g.[1]

Synthesis Workflow

The following diagram illustrates the synthetic pathway from naphthalene to Naftifine hydrochloride, highlighting the role of N-Methyl-1-naphthalenemethylamine.

G cluster_0 Step 1: Synthesis of 1-Chloromethylnaphthalene cluster_1 Step 2: Synthesis of N-Methyl-1-naphthalenemethylamine cluster_2 Step 3: Synthesis of Naftifine Hydrochloride A Naphthalene C 1-Chloromethylnaphthalene A->C Reaction B Paraformaldehyde + HCl B->C Reagents D 1-Chloromethylnaphthalene F N-Methyl-1-naphthalenemethylamine D->F Reaction E Methylamine E->F Reagent G N-Methyl-1-naphthalenemethylamine I Naftifine G->I Reaction H Cinnamyl Chloride H->I Reagent K Naftifine Hydrochloride I->K Acidification J HCl J->K Reagent

Caption: Synthetic pathway for Naftifine Hydrochloride.

Safety Information

This compound is an irritant.[9][10] It can cause skin and serious eye irritation, as well as respiratory irritation.[9][10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[10] Work should be conducted in a well-ventilated area or a fume hood.[10] For detailed safety information, refer to the Safety Data Sheet (SDS).[10][11][12]

Conclusion

This compound is a versatile and essential intermediate in the synthesis of several important antifungal medications. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals working on the synthesis of these and other related pharmaceutical compounds. Adherence to proper laboratory safety practices is crucial when handling this chemical.

References

Application Notes and Protocols for N-Methyl-1-naphthalenemethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-1-naphthalenemethylamine hydrochloride is a key chemical intermediate primarily utilized in the synthesis of various pharmaceutical compounds. Its principle application lies in the production of allylamine antifungal agents. Furthermore, it serves as a reagent in analytical chemistry for environmental and industrial hygiene monitoring.

Physicochemical and Identification Data

A summary of the key quantitative and identifying information for this compound is provided in the table below.

PropertyValueReference
CAS Number 65473-13-4[1][2]
Molecular Formula C₁₂H₁₄ClN[2]
Molecular Weight 207.70 g/mol [3]
Melting Point 191-193 °C (lit.)[1]
Appearance White to cream powder or crystalline powder[4]
Purity ≥98%
Synonyms Terbinafine BP Impurity A, Terbinafine USP Related Compound A[1][3]

Primary Applications

  • Intermediate in Antifungal Drug Synthesis : this compound is a crucial building block in the synthesis of antifungal drugs such as Terbinafine and Butenafine.[1][5] These drugs are effective against a wide range of pathogenic fungi by inhibiting the enzyme squalene epoxidase, which is essential for ergosterol synthesis in fungal cell membranes.

  • Reagent for Isocyanate Detection : This compound is utilized as a reagent for the determination of isocyanates in the air, which can be monitored using UV or fluorescence detection methods.

Experimental Protocol: Synthesis of this compound

The following protocol describes a common method for the synthesis of this compound, which is a precursor for more complex molecules like Terbinafine.[6]

Materials:

  • 1-(Chloromethyl)naphthalene

  • Methylamine

  • Base (e.g., potassium carbonate)

  • Phase transfer catalyst (e.g., tetrabutylammonium bromide)

  • Solvent (e.g., acetone)

  • Source of HCl (e.g., hydrochloric acid in isopropanol)

  • Reaction vessel with stirring and temperature control

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup : In a suitable reaction vessel, dissolve 1-(Chloromethyl)naphthalene in an appropriate solvent.

  • Addition of Methylamine : Add methylamine to the reaction mixture. This step is often performed at a controlled temperature to manage the exothermic reaction.

  • Addition of Base and Catalyst : Introduce a base and a phase transfer catalyst to the mixture.[6] The reaction is then stirred for several hours to ensure completion.

  • Work-up : After the reaction is complete, the mixture is typically washed with water to remove any inorganic salts. The organic layer is then separated.

  • Solvent Removal : The solvent is removed from the organic layer using a rotary evaporator to yield crude N-Methyl-1-naphthalenemethylamine.

  • Salt Formation : The crude product is dissolved in a solvent like acetone.[6] A source of HCl is then added to precipitate this compound.

  • Isolation and Drying : The precipitated solid is collected by filtration, washed with a cold solvent to remove impurities, and then dried under vacuum to yield the final product.

Synthetic Pathway Overview

The following diagram illustrates the synthetic route from 1-(Chloromethyl)naphthalene to this compound.

Synthetic_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_intermediate Intermediate cluster_final_product Final Product 1_chloromethylnaphthalene 1-(Chloromethyl)naphthalene intermediate_amine N-Methyl-1-naphthalenemethylamine 1_chloromethylnaphthalene->intermediate_amine Alkylation methylamine Methylamine methylamine->intermediate_amine conditions Base + Phase Transfer Catalyst conditions->intermediate_amine final_product N-Methyl-1-naphthalenemethylamine hydrochloride intermediate_amine->final_product + HCl

References

N-Methyl-1-naphthalenemethylamine hydrochloride as a reagent for isocyanate determination

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Isocyanate Determination

Preliminary Note: Initial research indicates that N-Methyl-1-naphthalenemethylamine hydrochloride is primarily documented as an intermediate in pharmaceutical synthesis and is not a commonly cited reagent for the determination of isocyanates.[1][2] This document instead provides a detailed application note and protocol for the determination of isocyanates using a well-established and widely documented reagent, Di-n-butylamine (DBA) , followed by back-titration or chromatographic analysis.

Application Note: Determination of Isocyanate Content using Di-n-butylamine (DBA) Derivatization

Introduction

Isocyanates are a class of highly reactive compounds widely used in the production of polyurethanes, foams, adhesives, and coatings.[3] Due to their reactivity and potential health hazards, accurate quantification of residual isocyanate content in various materials is crucial for quality control and safety assessment.[4] One of the most common and reliable methods for determining isocyanate content is through derivatization with a secondary amine, such as Di-n-butylamine (DBA).[5][6] This method involves the reaction of the isocyanate group (-NCO) with an excess of DBA to form a stable urea derivative. The unreacted DBA is then quantified, typically by back-titration with a standardized acid, or the resulting urea derivative is analyzed by chromatographic techniques like HPLC.[5][7]

Principle of the Method

The fundamental principle of this method lies in the stoichiometric reaction between the isocyanate functional group and the secondary amine of Di-n-butylamine. An excess of DBA of known concentration is added to the sample containing the isocyanate. The isocyanate reacts with DBA to form a stable urea derivative.

Reaction: R-N=C=O + (CH₃CH₂CH₂CH₂)₂NH → R-NH-CO-N(CH₂CH₂CH₂CH₃)₂

The amount of isocyanate in the original sample is determined by measuring the amount of unreacted DBA. This can be achieved through two primary approaches:

  • Titrimetric Method: The excess, unreacted DBA is determined by back-titration with a standardized solution of a strong acid, typically hydrochloric acid (HCl).[5][6][8] The difference between the initial amount of DBA added and the amount that remained after the reaction is used to calculate the amount of isocyanate that was present in the sample.

  • Chromatographic Method: The stable urea derivative formed is quantified using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry).[7][9] This approach is particularly useful for identifying and quantifying specific isocyanate monomers and oligomers.

Applications

This method is applicable for the determination of a wide range of isocyanates in various sample matrices, including:

  • Polyurethane foams and coated products[9]

  • Adhesives and resins[6][8]

  • Paints and coatings

  • Air samples (after collection in a suitable medium)[7]

The method can be adapted for the analysis of common isocyanates such as:

  • Toluene diisocyanate (TDI) isomers (2,4-TDI and 2,6-TDI)[9]

  • Methylene diphenyl diisocyanate (MDI)[9]

  • Hexamethylene diisocyanate (HDI)[9]

  • Isophorone diisocyanate (IPDI)[9]

Experimental Protocols

Protocol 1: Titrimetric Determination of Total Isocyanate Content

This protocol is adapted from standardized methods for the determination of NCO content in resins and adhesives.[6][8]

1. Reagents and Materials

  • Di-n-butylamine (DBA) solution (0.9 M in Toluene): Weigh 118 g of Di-n-butylamine into a 1 L volumetric flask and dilute to the mark with anhydrous toluene.[8]

  • Hydrochloric acid (HCl), standardized solution (0.5 M or 1 M): Use a commercially available standardized solution or prepare and standardize against a primary standard like Tris(hydroxymethyl)aminomethane (TRIS).[5][6]

  • Toluene, anhydrous [8]

  • 2-Propanol (Isopropyl alcohol) or Methanol [6][8]

  • Erlenmeyer flasks with stoppers (250-300 mL) [6]

  • Volumetric pipette (25 mL or 50 mL) [6]

  • Magnetic stirrer and stir bars [6]

  • Automatic titrator or burette setup

  • Glass-Reference combination electrode [6]

2. Procedure

  • Sample Preparation: Accurately weigh approximately 2 g of the sample into a 250 mL Erlenmeyer flask.[6] Add 30 mL of anhydrous toluene and stir with a magnetic stirrer until the sample is completely dissolved. If necessary, the mixture can be gently heated to aid dissolution, then cooled to room temperature.[8]

  • Derivatization: Using a volumetric pipette, add 25 mL of the Di-n-butylamine-toluene solution to the flask.[6] Stopper the flask and continue to stir the solution gently for 15 minutes to allow for the complete reaction of the isocyanate.[6]

  • Titration Preparation: Add 150 mL of 2-propanol to the reaction mixture.[6]

  • Titration: Immerse the electrode of the titrator into the solution and titrate the excess Di-n-butylamine with the standardized hydrochloric acid solution.[6] Record the volume of HCl consumed at the equivalence point.

  • Blank Determination: Perform a blank titration by following steps 2-4 without adding the sample.[6]

3. Calculation of NCO Content

The isocyanate content (% NCO) is calculated using the following formula:

% NCO = [((V_blank - V_sample) × M_HCl × 42.02) / W_sample] × 100

Where:

  • V_blank = Volume of HCl used for the blank titration (mL)

  • V_sample = Volume of HCl used for the sample titration (mL)

  • M_HCl = Molarity of the HCl standard solution (mol/L)

  • 42.02 = Molecular weight of the NCO group ( g/mol )

  • W_sample = Weight of the sample (g)

Protocol 2: HPLC-MS/MS Analysis of Specific Isocyanates

This protocol is a generalized procedure based on methods for analyzing isocyanates in commercial products.[7][9]

1. Reagents and Materials

  • Di-n-butylamine (DBA) solution (0.1 mg/mL in a suitable solvent like toluene or dichloromethane) [9]

  • Dichloromethane, HPLC grade [9]

  • Acetonitrile, HPLC grade [9]

  • Methanol, HPLC grade [9]

  • Standard solutions of isocyanate-DBA derivatives

  • LC-MS/MS system

  • Autosampler vials

2. Sample Preparation and Derivatization

  • Extraction and Derivatization: Immerse a known weight (e.g., 50 mg) of the sample in a defined volume (e.g., 20 mL) of the 0.1 mg/mL DBA solution.[9]

  • Reaction: Allow the derivatization reaction to proceed by leaving the mixture for an extended period (e.g., 18 hours) at a controlled temperature (e.g., 60°C).[9]

  • Sample Final Preparation: After the reaction, evaporate the solvent (e.g., in a vacuum centrifuge).[9] Reconstitute the residue in a known volume (e.g., 1 mL) of acetonitrile for analysis.[9]

3. Calibration Standards

Prepare a series of calibration standards by spiking known amounts of isocyanate standards into the DBA solution and following the same derivatization and preparation steps as the samples. This will create a calibration curve for each specific isocyanate derivative.[9]

4. HPLC-MS/MS Analysis

  • Chromatographic Conditions: Utilize a suitable C18 column with a gradient elution program. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

  • Mass Spectrometry Conditions: Operate the mass spectrometer in multiple-reaction monitoring (MRM) mode for high selectivity and sensitivity.[9] Optimize the precursor and product ion transitions for each specific isocyanate-DBA derivative.

5. Data Analysis

Quantify the concentration of each isocyanate in the sample by comparing the peak area of its derivative to the calibration curve generated from the standards.

Data Presentation

Table 1: Example Titration Data for NCO Content Determination

ParameterSample 1Sample 2Blank
Sample Weight (g)2.052.10N/A
HCl Molarity (mol/L)0.50.50.5
HCl Volume (mL)15.2014.8050.18[6]
Calculated % NCO 3.60 3.67 N/A

Table 2: Recoveries and Quantification Limits for Isocyanates by LC-MS/MS

IsocyanateRecovery (%) in Kitchen SpongeRecovery (%) in GloveLimit of Quantification (mg/kg)
2,4-TDI90-124[9]--
2,6-TDI90-124[9]--
4,4'-MDI90-124[9]--

Note: The standard deviations for these monomers were high because the samples themselves contained them.[9]

Visualizations

Isocyanate_Determination_Workflow cluster_titration Titrimetric Method cluster_hplc Chromatographic Method (HPLC-MS/MS) T_Sample 1. Sample Weighing & Dissolution T_Deriv 2. Add Excess DBA (Derivatization) T_Sample->T_Deriv T_React 3. Reaction (15 min) T_Deriv->T_React T_Titrate 4. Back-titration of excess DBA with HCl T_React->T_Titrate T_Calc 5. Calculate %NCO T_Titrate->T_Calc H_Sample 1. Sample Extraction & Derivatization with DBA H_React 2. Reaction (18h at 60°C) H_Sample->H_React H_Prep 3. Solvent Evaporation & Reconstitution H_React->H_Prep H_Inject 4. HPLC-MS/MS Analysis H_Prep->H_Inject H_Quant 5. Quantify against Calibration Curve H_Inject->H_Quant Start Isocyanate Sample Start->T_Sample for Total NCO Start->H_Sample for Specific Isocyanates

References

in vitro and in vivo applications of N-Methyl-1-naphthalenemethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Methyl-1-naphthalenemethylamine hydrochloride is a crucial chemical intermediate primarily utilized in the synthesis of allylamine antifungal agents, most notably Terbinafine and Butenafine. Extensive review of scientific literature and chemical databases indicates that the direct in vitro and in vivo applications of this compound as a biologically active agent are not documented. Its principal role is that of a precursor in pharmaceutical manufacturing.

This document will provide an overview of its established application in chemical synthesis and, for contextual understanding, will detail the biological applications of Terbinafine, the well-characterized antifungal drug synthesized from this intermediate.

I. Chemical Application: Intermediate in Pharmaceutical Synthesis

This compound serves as a key building block in the multi-step synthesis of Terbinafine. The process generally involves the reaction of N-Methyl-1-naphthalenemethylamine with other chemical entities to construct the final complex structure of the active pharmaceutical ingredient (API).

Protocol: General Synthetic Scheme for Terbinafine

The following represents a generalized synthetic route and is for informational purposes only. Specific reaction conditions and purification methods are proprietary to individual manufacturing processes.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Chemical Synthesis cluster_product Final Product A N-Methyl-1-naphthalenemethylamine hydrochloride C Multi-step Chemical Reactions A->C B tert-Butylacetylene & other reagents B->C D Terbinafine Hydrochloride (API) C->D Purification

Caption: Generalized workflow for the synthesis of Terbinafine.

II. Biological Applications of the End Product: Terbinafine

While this compound itself is not used in biological applications, its derivative, Terbinafine, is a widely used antifungal agent. The following sections detail the in vitro and in vivo applications of Terbinafine.

A. In Vitro Applications of Terbinafine

Terbinafine exhibits potent antifungal activity against a broad spectrum of dermatophytes, molds, and certain yeasts. In vitro studies are crucial for determining its minimum inhibitory concentration (MIC) against various fungal strains and for investigating its mechanism of action.

Mechanism of Action: Terbinafine selectively inhibits the fungal enzyme squalene epoxidase.[1][2][3] This enzyme is a key component in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of squalene epoxidase leads to a deficiency of ergosterol and an intracellular accumulation of squalene, which is toxic to the fungal cell.[3] This dual action results in both fungistatic and fungicidal effects.[3]

Terbinafine_Mechanism cluster_pathway Fungal Ergosterol Biosynthesis Pathway cluster_drug Drug Action cluster_enzyme Enzyme cluster_consequences Cellular Consequences Squalene Squalene SqualeneEpoxidase Squalene Epoxidase Squalene->SqualeneEpoxidase SqualeneEpoxide Squalene 2,3-epoxide Lanosterol Lanosterol SqualeneEpoxide->Lanosterol ...multiple steps Ergosterol Ergosterol Lanosterol->Ergosterol ...multiple steps Terbinafine Terbinafine Terbinafine->SqualeneEpoxidase Inhibition SqualeneEpoxidase->SqualeneEpoxide Accumulation Toxic accumulation of Squalene Depletion Ergosterol Depletion Membrane Disrupted Cell Membrane Integrity Accumulation->Membrane Depletion->Membrane Death Fungal Cell Death Membrane->Death

Caption: Mechanism of action of Terbinafine on the fungal cell.

Table 1: In Vitro Antifungal Activity of Terbinafine (MIC ranges)

Fungal SpeciesMIC Range (µg/mL)
Trichophyton rubrum0.001 - 0.05
Trichophyton mentagrophytes0.001 - 0.05
Microsporum canis0.002 - 0.1
Aspergillus fumigatus0.05 - 1.0
Candida albicans0.1 - >100

Note: Data are compiled from various literature sources and may vary depending on the specific strain and testing methodology.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is a standardized protocol for assessing the in vitro antifungal susceptibility of filamentous fungi to Terbinafine, based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines.

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on potato dextrose agar (PDA) at 35°C for 7 days.

    • Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.

    • Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640 medium.

  • Preparation of Terbinafine Dilutions:

    • Prepare a stock solution of Terbinafine hydrochloride in dimethyl sulfoxide (DMSO).

    • Perform serial twofold dilutions in RPMI 1640 medium in a 96-well microtiter plate to achieve final concentrations typically ranging from 0.001 to 16 µg/mL.

  • Inoculation and Incubation:

    • Add the adjusted fungal inoculum to each well of the microtiter plate containing the Terbinafine dilutions.

    • Include a drug-free growth control well and a sterile control well.

    • Incubate the plates at 35°C for 48-96 hours, depending on the growth rate of the fungus.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of Terbinafine that causes complete inhibition of visible fungal growth as compared to the growth control.

B. In Vivo Applications of Terbinafine

In vivo, Terbinafine is primarily used for the treatment of dermatophyte infections of the skin and nails (onychomycosis).[1] It is available in oral and topical formulations.

Table 2: Pharmacokinetic Properties of Oral Terbinafine

ParameterValue
Bioavailability~40% (due to first-pass metabolism)
Protein Binding>99%
Half-lifeTerminal half-life of 200-400 hours
MetabolismHepatic (CYP450 enzymes)
ExcretionPrimarily renal

Note: Values are approximate and can vary between individuals.

Experimental Protocol: Guinea Pig Model of Dermatophytosis

This model is commonly used to evaluate the in vivo efficacy of antifungal agents like Terbinafine.

  • Induction of Infection:

    • Anesthetize Hartley strain guinea pigs.

    • Abrade a small area of the skin on the back of the animals.

    • Inoculate the abraded skin with a suspension of Trichophyton mentagrophytes conidia.

  • Treatment Regimen:

    • Begin treatment 3-5 days post-infection, once signs of infection are visible.

    • For oral administration, administer Terbinafine daily via oral gavage at various dosages (e.g., 5, 10, 20 mg/kg).

    • For topical administration, apply a cream or solution containing Terbinafine to the infected area daily.

    • Include a vehicle control group receiving the formulation without the active drug.

  • Efficacy Evaluation:

    • Monitor the clinical signs of infection (e.g., erythema, scaling, crusting) daily and score them on a predefined scale.

    • At the end of the treatment period (e.g., 14 days), euthanize the animals and collect skin samples from the infected area.

    • Determine the fungal burden in the skin by plating homogenized tissue on fungal growth medium and counting the colony-forming units (CFUs).

  • Data Analysis:

    • Compare the clinical scores and fungal burdens between the Terbinafine-treated groups and the control group to determine the efficacy of the treatment.

Conclusion

This compound is a vital starting material in the pharmaceutical industry, essential for the production of important antifungal medications. While it does not have direct biological applications, the final product, Terbinafine, is a well-studied and effective drug with a clear mechanism of action and established in vitro and in vivo profiles. The protocols and data presented for Terbinafine provide a comprehensive overview for researchers and professionals in the field of drug development and infectious diseases.

References

Application Notes and Protocols for N-Methyl-1-naphthalenemethylamine in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no established, direct application of N-Methyl-1-naphthalenemethylamine hydrochloride in proteomics research documented in scientific literature. The following application notes and protocols are a conceptual exploration of its potential use as a fluorescent labeling reagent for quantitative proteomics, based on its chemical structure. This proposed application would require chemical modification of the molecule to incorporate a protein-reactive group.

Introduction

This compound is a chemical compound featuring a naphthalene moiety, which imparts intrinsic fluorescence. While it is primarily recognized as an intermediate in pharmaceutical manufacturing, its fluorescent property presents a theoretical opportunity for its use in proteomics as a labeling reagent. By incorporating a reactive functional group, such as an N-hydroxysuccinimide (NHS) ester, this compound could be transformed into a valuable tool for covalently tagging proteins at primary amines (e.g., lysine residues and N-termini).[1][2][3] This would enable the fluorescent detection and quantification of proteins in various proteomics workflows.

This document outlines a hypothetical application of a derivatized form of N-Methyl-1-naphthalenemethylamine as a fluorescent labeling agent for quantitative proteomics.

Application Note 1: Quantitative Analysis of Protein Expression Using a Naphthalene-Based Fluorescent Label

Principle:

This hypothetical application employs an NHS-ester derivative of N-Methyl-1-naphthalenemethylamine for the differential labeling of protein samples. The NHS ester reacts with primary amines on proteins under alkaline conditions to form stable amide bonds.[4] Protein samples from different experimental conditions (e.g., treated vs. untreated cells) can be labeled with this fluorescent tag. The labeled proteins are then mixed and separated by techniques like 2D-gel electrophoresis or liquid chromatography. The differential protein expression is quantified by measuring the fluorescence intensity of the corresponding protein spots or peaks.

Key Features (Hypothetical):

  • Fluorescent Detection: The naphthalene group allows for sensitive detection of labeled proteins using standard fluorescence scanners.

  • Covalent Labeling: The NHS ester ensures stable, covalent attachment of the label to proteins.

  • Multiplexing Potential: While this note describes a single label, isotopic variants could theoretically be synthesized for multiplexed quantitative proteomics.

Workflow Overview:

A general workflow for a quantitative proteomics experiment using this hypothetical label would involve protein extraction, labeling, sample pooling, separation, and data analysis.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleA Protein Sample A (e.g., Control) Mix Mix Labeled Samples SampleA->Mix Labeling SampleB Protein Sample B (e.g., Treated) SampleB->Mix Labeling Label Hypothetical Naphthalene NHS Ester Label Separation 2D-PAGE or LC Separation Mix->Separation Imaging Fluorescence Imaging Separation->Imaging DataAnalysis Data Analysis & Quantification Imaging->DataAnalysis

Caption: Hypothetical workflow for quantitative proteomics.

Experimental Protocol: Fluorescent Labeling of Proteins

This protocol describes a hypothetical procedure for labeling proteins with a conceptual N-Methyl-1-naphthalenemethylamine-NHS ester.

Materials:

  • Protein extract in a suitable buffer (amine-free, e.g., PBS)

  • Hypothetical N-Methyl-1-naphthalenemethylamine-NHS ester

  • Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3[4]

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[3]

  • Size-exclusion chromatography column for purification

Procedure:

  • Protein Preparation:

    • Ensure the protein sample is in an amine-free buffer at a concentration of 1-5 mg/mL.

    • Adjust the pH of the protein solution to 8.3 with the labeling buffer.

  • Label Preparation:

    • Prepare a 10 mM stock solution of the N-Methyl-1-naphthalenemethylamine-NHS ester in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • Add the label stock solution to the protein solution at a molar ratio of 5-10 fold excess of the label to the protein.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching:

    • Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming excess NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted label and byproducts by passing the labeled protein solution through a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

    • Collect the protein-containing fractions.

  • Quantification and Storage:

    • Determine the protein concentration and the degree of labeling (DOL) using spectrophotometry.

    • Store the labeled protein at 4°C for short-term use or at -80°C for long-term storage.

G cluster_reaction Labeling Reaction Protein Protein with Lysine Residue LabeledProtein Labeled Protein Protein->LabeledProtein pH 8.3 Label Naphthalene-NHS Ester Label->LabeledProtein

Caption: Hypothetical protein labeling reaction.

Data Presentation

The following table presents hypothetical data from a protein labeling experiment as described in the protocol.

ParameterValue
Protein Concentration (initial)2.0 mg/mL
Label:Protein Molar Ratio10:1
Reaction Time1.5 hours
Reaction Temperature25°C
Degree of Labeling (DOL)2.5 moles of label per mole of protein
Protein Recovery post-purification85%
Excitation Wavelength (max)~280 nm (typical for naphthalene)
Emission Wavelength (max)~335 nm (typical for naphthalene)

Conclusion

While this compound is not currently used in proteomics, its inherent fluorescent properties make it a candidate for development into a novel labeling reagent. The hypothetical application and protocols presented here provide a conceptual framework for how a chemically modified version of this compound could be integrated into quantitative proteomics workflows. Significant research and development, including the synthesis of a protein-reactive derivative and thorough experimental validation, would be required to realize this potential.

References

Application Notes and Protocols for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed guidance on determining appropriate dosages and concentrations of common reagents for cell culture studies. This document includes experimental workflows, quantitative data summaries, and visualizations of key signaling pathways to support your research and development endeavors.

I. Standard Concentrations for Cell Culture Reagents

The optimal concentration of a reagent in cell culture is highly dependent on the cell type, experimental conditions, and the specific research question. It is always recommended to perform a dose-response experiment, such as a kill curve for selection antibiotics, to determine the optimal concentration for your specific cell line.

Antibiotics for Selection and Contamination Control

Antibiotics are commonly used in cell culture for two primary purposes: to select for cells that have been successfully transfected with a resistance gene and to prevent microbial contamination.

Table 1: Common Antibiotics for Selection in Mammalian Cell Culture

AntibioticResistance GeneSelection Concentration Range (µg/mL)Maintenance Concentration Range (µg/mL)Notes
G418 (Geneticin®)neo (Neomycin phosphotransferase II)100 - 2000[1]200 - 500Optimal concentration is cell-line dependent; a kill curve is essential.[2][3][4]
Puromycinpac (Puromycin N-acetyl-transferase)1 - 10[5][6]0.5 - 2Acts quickly, with stable cell lines generated in less than a week.[7]
Hygromycin Bhph (Hygromycin B phosphotransferase)100 - 1000[8][9]50 - 200A kill curve is recommended to determine the optimal concentration for each cell type.[6][10]
Blasticidin Sbsr or BSD (Blasticidin S deaminase)2 - 10[11][12][13]1 - 2Effective in both mammalian and bacterial cells.[14]

Table 2: Common Antibiotics for Contamination Control

Antibiotic CombinationTarget OrganismsWorking ConcentrationNotes
Penicillin-Streptomycin (Pen-Strep)Gram-positive and Gram-negative bacteria50-100 U/mL Penicillin, 50-100 µg/mL Streptomycin[15][16][17]Most common antibiotic solution for mammalian cell culture.[15]
GentamicinGram-positive and Gram-negative bacteria50 µg/mLA broader spectrum antibiotic that can be used as an alternative to Pen-Strep.
Amphotericin BFungi and yeast0.25 - 2.5 µg/mLOften used in combination with Pen-Strep to create a broad-spectrum antibiotic-antimycotic solution.[18]
Growth Factors

Growth factors are essential for stimulating cell proliferation, differentiation, and survival. The optimal concentration varies significantly between cell types.

Table 3: Typical Working Concentrations of Common Growth Factors

Growth FactorAbbreviationTypical Working Concentration RangeTarget Cell Types
Epidermal Growth FactorEGF0.1 - 10 ng/mL[19][20]Epithelial cells, Fibroblasts
Fibroblast Growth Factor (basic)bFGF / FGF-20.5 - 100 ng/mL[3][16]Fibroblasts, Endothelial cells, Stem cells[9][19]
Vascular Endothelial Growth FactorVEGF1 - 100 ng/mL[21][22]Endothelial cells
Insulin-like Growth Factor-1IGF-10.1 - 20 ng/mL[23]Multiple cell types, including muscle, bone, and cartilage.[24]
Common Drugs in Cell Culture Studies

The following table provides typical concentration ranges for several drugs commonly used to induce specific cellular responses in vitro. It is crucial to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and experimental setup.

Table 4: Typical Working Concentrations of Common Drugs

DrugMechanism of ActionTypical Working Concentration RangeCommon Application
DoxorubicinIntercalates DNA, inhibits topoisomerase II0.1 - 5 µM[1]Induction of DNA damage and apoptosis.
CisplatinCross-links DNA1 - 100 µM[25][26]Induction of DNA damage and apoptosis.
Paclitaxel (Taxol®)Stabilizes microtubules, leading to mitotic arrest2 - 20 nM (for 24h exposure)[11][27]Induction of apoptosis.
EtoposideInhibits topoisomerase II0.5 - 150 µM[28][29][30]Induction of DNA damage and apoptosis.
StaurosporineBroad-spectrum protein kinase inhibitor30 nM - 1 µM[4][14][31]Potent inducer of apoptosis.
RapamycinInhibits mTOR signaling0.5 nM - 1 µMStudying autophagy and cell growth.

II. Experimental Protocols

Determination of Optimal Antibiotic Concentration: The Kill Curve

A kill curve is essential to determine the minimum concentration of a selection antibiotic that is lethal to non-transfected cells.

Protocol: Kill Curve Assay

  • Cell Plating: Seed the parental (non-transfected) cells into a 24-well plate at a density that allows them to reach approximately 50-70% confluency within 24 hours.[4]

  • Antibiotic Dilutions: Prepare a series of dilutions of the selection antibiotic in complete culture medium. A typical range to test is 0, 100, 200, 400, 600, 800, and 1000 µg/mL for G418.[4]

  • Treatment: After 24 hours of cell growth, replace the medium in each well with the medium containing the different antibiotic concentrations. Include a "no antibiotic" control.[4]

  • Incubation and Observation: Incubate the plate under standard cell culture conditions. Observe the cells daily for signs of cytotoxicity, such as detachment, rounding, and lysis.[4]

  • Media Changes: Refresh the antibiotic-containing medium every 2-3 days.[4]

  • Data Collection: Assess cell viability at regular intervals (e.g., every 2 days) for up to 14 days. This can be done qualitatively by microscopy or quantitatively using assays such as MTT or Trypan Blue exclusion.[4]

  • Determination of Optimal Concentration: The optimal antibiotic concentration for selection is the lowest concentration that results in complete cell death of the non-transfected cells within 7-14 days.[4]

Cytotoxicity and Cell Viability Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with the test compound at various concentrations for the desired exposure time.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

  • Incubation: Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14][16]

  • Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[14][16]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 590 nm using a microplate reader.[9][14]

The LDH assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

Protocol: LDH Assay

  • Cell Seeding and Treatment: Plate cells and treat with compounds as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Enzyme Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

Cell Proliferation Assays

The BrdU assay measures DNA synthesis by detecting the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU).

Protocol: BrdU Assay

  • BrdU Labeling: Add BrdU labeling solution to your cell cultures at a final concentration of 10 µM and incubate for 1-24 hours, depending on the cell proliferation rate.[3]

  • Fixation and Denaturation: Fix the cells with 4% paraformaldehyde, then treat with 2N HCl to denature the DNA, exposing the incorporated BrdU.

  • Antibody Incubation: Incubate the cells with an anti-BrdU primary antibody, followed by a fluorescently labeled secondary antibody.

  • Visualization: Visualize and quantify the fluorescently labeled cells using a fluorescence microscope or flow cytometer.

Ki67 is a nuclear protein associated with cell proliferation.

Protocol: Ki67 Staining for Flow Cytometry

  • Cell Harvest and Fixation: Harvest cells and fix them with cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.[17][32]

  • Washing: Wash the fixed cells twice with staining buffer (e.g., PBS with 1% FBS).[17]

  • Permeabilization and Staining: Resuspend the cells in a permeabilization buffer and incubate with a Ki67-conjugated antibody for 20-30 minutes at room temperature in the dark.[17]

  • Analysis: Wash the cells and analyze by flow cytometry.

Apoptosis Assays

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol: TUNEL Assay

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.[33]

  • TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., Br-dUTP or FITC-dUTP) for 60 minutes at 37°C.[33]

  • Detection: If an indirectly labeled dUTP was used, follow with an incubation with a corresponding detection reagent (e.g., anti-BrdU antibody conjugated to a fluorophore).

  • Counterstaining and Visualization: Counterstain the nuclei with a DNA dye like DAPI or Propidium Iodide and visualize using a fluorescence microscope.

Caspases are a family of proteases that are key mediators of apoptosis.

Protocol: Fluorometric Caspase-3 Activity Assay

  • Cell Lysis: Lyse the treated and control cells with a chilled lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Caspase Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing a caspase-3 substrate (e.g., DEVD-AFC).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Fluorescence Reading: Measure the fluorescence using a fluorometer with excitation at ~400 nm and emission at ~505 nm. The fluorescence intensity is proportional to the caspase-3 activity.

III. Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams illustrate two common signaling pathways involved in cell proliferation, survival, and apoptosis.

MAPK_ERK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Translocates & Phosphorylates GeneExpression Gene Expression (Proliferation, Differentiation, Survival) TranscriptionFactors->GeneExpression GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: The MAPK/ERK signaling pathway.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates ApoptosisInhibitors Apoptosis Inhibitors (e.g., Bad, Caspase-9) Akt->ApoptosisInhibitors Inhibits CellCycleProgression Cell Cycle Progression Akt->CellCycleProgression ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis GrowthFactor Growth Factor GrowthFactor->RTK Binds Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis CellCulture 1. Cell Culture (Maintain and Passage Cells) CellSeeding 2. Cell Seeding (Plate cells for experiment) CellCulture->CellSeeding CompoundAddition 3. Compound Treatment (Add drugs, growth factors, etc.) CellSeeding->CompoundAddition Incubation 4. Incubation (Allow time for cellular response) CompoundAddition->Incubation AssaySelection 5. Select Assay (e.g., MTT, TUNEL, etc.) Incubation->AssaySelection AssayExecution 6. Perform Assay Protocol AssaySelection->AssayExecution DataCollection 7. Data Collection (e.g., Absorbance, Fluorescence) AssayExecution->DataCollection DataAnalysis 8. Data Analysis (Calculate IC50, % apoptosis, etc.) DataCollection->DataAnalysis Conclusion 9. Conclusion DataAnalysis->Conclusion

References

Application Notes and Protocols: N-Methyl-1-naphthalenemethylamine Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, handling, and application of N-Methyl-1-naphthalenemethylamine hydrochloride solutions. This compound is a key intermediate in the synthesis of various pharmaceuticals, notably the antifungal agent Terbinafine.

Compound Information

This compound is a white to off-white crystalline powder. Below is a summary of its key chemical and physical properties.

PropertyValueReference
CAS Number 65473-13-4[1]
Molecular Formula C₁₂H₁₃N·HCl[1]
Molecular Weight 207.70 g/mol [1]
Melting Point 191-193 °C[1]
Solubility Soluble in water. A 10% solution in water is reported to be clear.[2] Also soluble in solvents such as dimethylformamide (DMF).[2]
Appearance White to cream powder or crystalline powder.[3]
Storage Store in a dry, well-ventilated place, away from sunlight. Keep container tightly closed.[4] Recommended storage is at room temperature, preferably in a cool environment (<15°C).[4]

Applications

The primary application of this compound is as a precursor in organic synthesis.

  • Pharmaceutical Synthesis: It is a crucial building block in the industrial synthesis of Terbinafine and Butenafine, both allylamine antifungal agents.[5]

  • Chemical Reagent: It has been utilized as a reagent for the determination of isocyanates in the air through UV or fluorescence detection.[1]

Due to its role as a synthetic intermediate, there is no established evidence of its direct involvement in biological signaling pathways. Therefore, a signaling pathway diagram is not applicable. Instead, a general workflow for solution preparation is provided.

Experimental Protocols

3.1. General Workflow for Solution Preparation

The following diagram illustrates a standardized workflow for the preparation of this compound solutions for synthetic chemistry applications.

G Diagram: General Workflow for Solution Preparation A 1. Weighing B 2. Solvent Selection (e.g., Water, DMF) A->B C 3. Dissolution (with stirring/sonication) B->C D 4. pH Adjustment (if required) (e.g., addition of a base) C->D E 5. Final Use in Reaction D->E

Caption: Workflow for preparing this compound solutions.

3.2. Protocol for Preparation of a Solution for Organic Synthesis (Terbinafine Synthesis Intermediate)

This protocol is adapted from procedures described in the synthesis of Terbinafine.

Materials:

  • This compound

  • Dimethylformamide (DMF)

  • Water (deionized or distilled)

  • Sodium carbonate (or another suitable base)

  • Glassware (reactor, beaker, magnetic stirrer, etc.)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat.

Procedure:

  • In a chemical fume hood, weigh the required amount of this compound.

  • In a suitable reaction vessel, add the desired volume of dimethylformamide and water.

  • With stirring, add the weighed this compound to the solvent mixture.

  • Continue stirring until the solid is completely dissolved. The solution should be clear.

  • Slowly add the required amount of a base, such as sodium carbonate, to the solution. This is often done to neutralize the hydrochloride and generate the free amine in situ for the subsequent reaction.

  • The resulting solution containing the free base, N-Methyl-1-naphthalenemethylamine, is now ready for use in the subsequent steps of the synthesis.

Note: The specific concentrations and solvent ratios will depend on the particular synthetic procedure being followed. Researchers should consult the relevant literature for their specific application.

3.3. Protocol for Preparation of an Aqueous Stock Solution

For applications where an aqueous solution is required, such as for analytical standards or preliminary solubility testing.

Materials:

  • This compound

  • Deionized or distilled water

  • Volumetric flask

  • Magnetic stirrer or sonicator

  • Personal Protective Equipment (PPE)

Procedure:

  • Weigh the desired amount of this compound. For a 10% (w/v) solution, this would be 10 g for a final volume of 100 mL.

  • Transfer the weighed solid to a volumetric flask of the appropriate size.

  • Add a portion of the water (approximately 70-80% of the final volume) to the flask.

  • Agitate the flask to dissolve the solid. A magnetic stirrer or sonicator can be used to aid dissolution.

  • Once the solid is fully dissolved, add water to the calibration mark of the volumetric flask.

  • Invert the flask several times to ensure a homogenous solution.

  • The solution is now ready for use. For long-term storage, it is advisable to store the solution in a tightly sealed container in a cool, dark place. The stability of aqueous solutions over extended periods should be experimentally determined.

Safety and Handling

  • Personal Protective Equipment: Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat when handling this compound.[4]

  • Inhalation: Avoid breathing dust. Use in a well-ventilated area or in a chemical fume hood.[4]

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[4]

  • Storage: Store in a tightly closed container in a dry and cool place. Keep away from strong oxidizing agents.[4]

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number 65473-13-4
Molecular Formula C₁₂H₁₃N·HCl
Molecular Weight 207.70 g/mol
Melting Point 191-193 °C
Appearance White to cream crystalline powder

Table 2: Solubility Data

SolventSolubilityNotes
WaterSolubleA 10% (w/v) solution is reported to be clear.
Dimethylformamide (DMF)SolubleCommonly used as a solvent in synthesis.
AcetoneSolubleUsed as a solvent for the hydrochloride salt formation.[6]
IsopropanolSolubleUsed as a solvent for hydrochloride salt formation.

Logical Relationships in Synthesis

The following diagram illustrates the role of this compound as an intermediate in a synthetic pathway.

G Diagram: Role in a Synthetic Pathway A Starting Materials (e.g., 1-(Chloromethyl)naphthalene, Methylamine) B N-Methyl-1-naphthalenemethylamine (Free Base) A->B Synthesis C N-Methyl-1-naphthalenemethylamine Hydrochloride Solution B->C HCl addition D Reaction with another Intermediate C->D Use in reaction E Final Product (e.g., Terbinafine) D->E Final synthetic step

Caption: Logical flow from starting materials to the final product via the hydrochloride intermediate.

References

safe handling and storage procedures for N-Methyl-1-naphthalenemethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of N-Methyl-1-naphthalenemethylamine hydrochloride (CAS No: 65473-13-4). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound for research and development purposes.

Compound Identification and Properties

PropertyValue
Chemical Name This compound
Synonyms 1-(Methylaminomethyl)naphthalene hydrochloride
CAS Number 65473-13-4
Molecular Formula C₁₂H₁₄ClN
Molecular Weight 207.70 g/mol
Appearance White to light yellow powder or crystals
Melting Point 191-193 °C
Solubility Soluble in DMSO (slightly) and Methanol (slightly).[1] Water soluble.[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are outlined below.

Hazard ClassGHS CategorySignal WordHazard Statement
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation.[2][3]
Serious Eye Damage/Eye IrritationCategory 2WarningH319: Causes serious eye irritation.[2][3]
Specific target organ toxicity (single exposure)Category 3WarningH335: May cause respiratory irritation.[2][3]

This table summarizes the GHS classification. Always refer to the most current Safety Data Sheet (SDS) for complete information.

Safe Handling Protocols

Adherence to the following handling procedures is mandatory to minimize exposure and ensure a safe laboratory environment.

3.1. Engineering Controls:

  • Work in a well-ventilated area.[2] The use of a chemical fume hood is strongly recommended, especially when handling the powdered form or preparing solutions.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

3.2. Personal Protective Equipment (PPE): A comprehensive list of required PPE is provided in the table below.

Body PartProtective EquipmentStandard
Hands Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.[4]EN 374
Eyes/Face Safety glasses with side-shields or goggles.[3] A face shield may be required for splash-prone procedures.EN 166 (EU) or NIOSH (US)
Body Laboratory coat. For larger quantities or risk of significant exposure, chemical-resistant aprons or suits may be necessary.N/A
Respiratory For operations generating dust, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended.[5]NIOSH (US)

3.3. General Hygiene Practices:

  • Avoid all direct contact with the compound.[6]

  • Do not breathe dust, fumes, or vapors.[2]

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, smoking, or using the restroom.[2]

  • Contaminated clothing should be removed immediately and washed before reuse.[2]

Storage Procedures

Proper storage is essential to maintain the chemical's stability and prevent accidental release.

Storage ConditionRecommendation
Temperature Store in a cool, dry place.[2][6] Some suppliers recommend room temperature.[1]
Container Keep container tightly closed in a dry and well-ventilated place.[2][6]
Incompatible Materials Store away from strong oxidizing agents.[2][6]
Security Store in a locked cabinet or other secure location to prevent unauthorized access.[2][3]

Emergency Procedures

In the event of an exposure or spill, follow these first-aid and containment protocols.

SituationFirst-Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation occurs, seek medical attention.[2]
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[6]

Spill Response:

  • Evacuate personnel from the immediate area.

  • Wear appropriate PPE as described in section 3.2.

  • For solid spills, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.

  • For liquid spills (solutions), absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

  • Dispose of waste in accordance with local, regional, and national regulations.[2]

Experimental Workflow and Diagrams

The following diagrams illustrate the safe handling workflow and a general protocol for preparing a stock solution.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage a Don PPE: Lab Coat, Gloves, Safety Glasses b Verify Fume Hood Operation a->b c Assemble necessary equipment b->c d Weigh Compound in Fume Hood c->d Proceed to handling e Prepare Solution (if applicable) d->e f Perform Experiment e->f g Decontaminate work surfaces f->g Experiment complete h Dispose of waste properly g->h i Store compound as per protocol h->i j Remove PPE and wash hands i->j

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound from preparation to cleanup.

Note on Application: this compound is noted as an intermediate in the synthesis of various pharmaceutical compounds, including Terbinafine hydrochloride and Butenafine hydrochloride.[1] Researchers handling this compound are likely involved in medicinal chemistry, process development, or related fields. As such, the experimental protocols would be highly specific to the synthetic route being investigated. The following is a generalized protocol for the preparation of a stock solution, a common first step in many applications.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a 10 mM stock solution of this compound for use in subsequent experiments.

Materials:

  • This compound (MW: 207.70 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Appropriately sized volumetric flask (e.g., 10 mL)

  • Pipettes

  • Vortex mixer

  • Amber glass vial for storage

Procedure:

  • Calculate the required mass:

    • For a 10 mM solution in 10 mL:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.010 L x 207.70 g/mol = 0.002077 g = 2.077 mg

  • Weigh the compound:

    • Following the safe handling workflow, don all required PPE and work within a chemical fume hood.

    • Place a weighing boat on the analytical balance and tare.

    • Carefully weigh out approximately 2.08 mg of this compound. Record the exact mass.

  • Dissolution:

    • Transfer the weighed compound to the 10 mL volumetric flask.

    • Add a small amount of DMSO (e.g., 5-7 mL) to the flask.

    • Gently swirl or vortex the flask until the solid is completely dissolved. A brief sonication may be used to aid dissolution if necessary.

  • Final Volume Adjustment:

    • Once dissolved, carefully add DMSO to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage:

    • Transfer the stock solution to a clearly labeled amber glass vial. The label should include the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the solution at the appropriate temperature, typically -20°C or -80°C for long-term stability, though specific stability data may need to be determined empirically.

Stock_Solution_Workflow Protocol for Preparing a Stock Solution start Start calc Calculate Mass of Compound start->calc ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) calc->ppe weigh Weigh Compound in Fume Hood ppe->weigh dissolve Transfer to Volumetric Flask & Add Solvent weigh->dissolve mix Vortex/Sonicate to Dissolve dissolve->mix adjust Adjust to Final Volume mix->adjust homogenize Cap and Invert to Mix adjust->homogenize transfer Transfer to Labeled Storage Vial homogenize->transfer store Store at Recommended Temperature (e.g., -20°C) transfer->store end End store->end

Caption: A step-by-step workflow for the preparation of a stock solution of this compound.

Disclaimer: This document is intended as a guide and is not a substitute for a thorough review of the manufacturer's Safety Data Sheet (SDS) and adherence to all institutional and regulatory safety protocols. The toxicological properties of this compound may not have been fully investigated.

References

Application Notes and Protocols: N-Methyl-1-naphthalenemethylamine hydrochloride as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1-naphthalenemethylamine hydrochloride is a key building block in organic chemistry, primarily utilized as a crucial intermediate in the synthesis of a class of antifungal agents known as allylamines. Its unique structure, featuring a naphthalene moiety and a secondary amine, provides a versatile scaffold for the construction of complex bioactive molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of three prominent antifungal drugs: Naftifine, Terbinafine, and Butenafine.

These allylamine antifungals are potent inhibitors of the enzyme squalene epoxidase, a critical component in the fungal ergosterol biosynthesis pathway. By disrupting the production of ergosterol, an essential component of the fungal cell membrane, these drugs lead to the accumulation of toxic squalene and ultimately, fungal cell death.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 65473-13-4
Molecular Formula C₁₂H₁₄ClN
Molecular Weight 207.70 g/mol
Appearance White to off-white crystalline powder
Melting Point 191-193 °C
Solubility Soluble in water and methanol

Applications in the Synthesis of Antifungal Agents

This compound serves as the core structural motif for the synthesis of several commercially successful antifungal drugs. The secondary amine functionality allows for N-alkylation reactions with various side chains, leading to a diverse range of pharmacologically active compounds.

Synthesis of Naftifine Hydrochloride

Naftifine is a topical antifungal agent used for the treatment of tinea pedis, tinea cruris, and tinea corporis. The synthesis of Naftifine involves the N-alkylation of N-Methyl-1-naphthalenemethylamine with cinnamyl chloride.

Quantitative Data for Naftifine Synthesis

ParameterValueReference
Starting Material This compoundChinese Patent CN1324790A
Reagent Cinnamyl chlorideChinese Patent CN1324790A
Solvent TolueneChinese Patent CN1324790A
Base 30% Sodium hydroxideChinese Patent CN1324790A
Reaction Time 5 hours (reflux)Chinese Patent CN1324790A
Yield 55%Chinese Patent CN1324790A
Purity >98% (after recrystallization)General synthetic knowledge

Experimental Protocol: Synthesis of Naftifine Hydrochloride [1]

  • To a reaction vessel, add 171 g of N-Methyl-1-naphthalenemethylamine, 1 L of toluene, and 170 mL of 30% sodium hydroxide solution.

  • Heat the mixture to reflux with stirring.

  • Slowly add 153 g of cinnamyl chloride to the refluxing mixture over a period of 2 hours.

  • Continue to stir the reaction mixture at reflux for an additional 5 hours.

  • After cooling to room temperature, separate the aqueous layer.

  • Wash the organic layer twice with 500 mL of water.

  • Cool the toluene layer in an ice bath and add concentrated hydrochloric acid to adjust the pH to strongly acidic, which will cause an oily product to separate.

  • Stir the mixture until the oily product solidifies.

  • Filter the solid product and dry it to obtain crude Naftifine hydrochloride (approximately 320 g).

  • Recrystallize the crude product from isopropanol to yield pure Naftifine hydrochloride.

Synthesis of Terbinafine Hydrochloride

Terbinafine is a broad-spectrum antifungal agent available in both topical and oral formulations. Its synthesis involves the N-alkylation of N-Methyl-1-naphthalenemethylamine with 1-chloro-6,6-dimethyl-2-hepten-4-yne.

Quantitative Data for Terbinafine Synthesis

ParameterValueReference
Starting Material This compoundPatent WO2007044273A1
Reagent 1-chloro-6,6-dimethyl-2-heptene-4-ynePatent WO2007044273A1
Solvent Dimethylformamide (DMF) and WaterPatent WO2007044273A1
Base Sodium carbonatePatent WO2007044273A1
Reaction Temperature 11-14 °CPatent WO2007044273A1
Yield Not specified in reference-
Purity >99% (after purification)General synthetic knowledge

Experimental Protocol: Synthesis of Terbinafine Hydrochloride

  • In a reactor, dissolve 29 kg of this compound in a mixture of 70.4 liters of dimethylformamide and 11 liters of water with stirring.

  • Stir the mixture for 15 minutes until a clear solution is obtained.

  • Add 11 kg of sodium carbonate to the solution.

  • Cool the reaction mixture to 13 °C.

  • Slowly add 22 kg of 1-chloro-6,6-dimethyl-2-heptene-4-yne to the reaction mixture while maintaining the temperature between 11 and 14 °C.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, the crude Terbinafine is isolated and subsequently converted to its hydrochloride salt.

  • Purify the Terbinafine hydrochloride by recrystallization from a suitable solvent system.

Synthesis of Butenafine Hydrochloride

Butenafine is a benzylamine antifungal used topically to treat tinea infections. Its synthesis involves the N-alkylation of N-Methyl-1-naphthalenemethylamine with p-tert-butylbenzyl alcohol or a suitable halide derivative.

Quantitative Data for Butenafine Synthesis (Catalytic Process)

ParameterValueReference
Starting Material N-methyl-1-naphthylmethylamineChinese Patent CN113493388A
Reagent p-tert-butyl benzyl alcoholChinese Patent CN113493388A
Solvent Deionized waterChinese Patent CN113493388A
Catalyst Rh complex catalystChinese Patent CN113493388A
Reaction Temperature 100-150 °CChinese Patent CN113493388A
Yield High (not specified quantitatively)Chinese Patent CN113493388A
Purity HighChinese Patent CN113493388A

Experimental Protocol: Synthesis of Butenafine Hydrochloride (Illustrative N-alkylation)

This protocol is a representative procedure for N-alkylation, a common method for synthesizing Butenafine.

  • Dissolve N-Methyl-1-naphthalenemethylamine in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile in a reaction flask.

  • Add a base, such as potassium carbonate or sodium carbonate, to the mixture to act as an acid scavenger.

  • Add a solution of 4-tert-butylbenzyl chloride in the same solvent dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete (monitored by TLC or HPLC).

  • After cooling, filter off the inorganic salts and remove the solvent under reduced pressure.

  • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Bubble hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent to precipitate Butenafine hydrochloride.

  • Filter the precipitate, wash with a cold solvent, and dry under vacuum to obtain the final product.

  • Recrystallize from a suitable solvent if further purification is required.

Mechanism of Action: Inhibition of Squalene Epoxidase

The antifungal activity of Naftifine, Terbinafine, and Butenafine stems from their ability to specifically inhibit the fungal enzyme squalene epoxidase. This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a key step in the biosynthesis of ergosterol.

G cluster_fungal_cell Fungal Cell Ergosterol Biosynthesis Pathway Squalene Squalene Squalene_Epoxidase Squalene_Epoxidase Squalene->Squalene_Epoxidase substrate Oxidosqualene Oxidosqualene Squalene_Epoxidase->Oxidosqualene catalyzes Squalene_Accumulation Toxic Squalene Accumulation Squalene_Epoxidase->Squalene_Accumulation Lanosterol Lanosterol Oxidosqualene->Lanosterol ...multiple steps Ergosterol Ergosterol Lanosterol->Ergosterol ...multiple steps Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Cell_Membrane Cell_Death Fungal Cell Death Cell_Membrane->Cell_Death disruption leads to Allylamines Allylamine Antifungals (Naftifine, Terbinafine, Butenafine) Allylamines->Squalene_Epoxidase inhibits Squalene_Accumulation->Cell_Death

Caption: Mechanism of action of allylamine antifungals.

Synthetic Workflow Overview

The general synthetic strategy for producing these antifungal agents from this compound involves a straightforward N-alkylation reaction followed by salt formation.

G cluster_synthesis General Synthetic Workflow Start N-Methyl-1-naphthalenemethylamine hydrochloride Free_Base Liberation of Free Amine (Base Treatment) Start->Free_Base Alkylation N-Alkylation with Alkyl Halide (R-X) Free_Base->Alkylation Crude_Product Crude Product (Tertiary Amine) Alkylation->Crude_Product Purification Purification (e.g., Chromatography, Extraction) Crude_Product->Purification Salt_Formation Salt Formation (e.g., with HCl) Purification->Salt_Formation Final_Product Final Antifungal Drug (Hydrochloride Salt) Salt_Formation->Final_Product

Caption: General synthetic workflow.

Conclusion

This compound is a valuable and versatile building block for the synthesis of clinically important allylamine antifungal agents. The protocols and data provided herein offer a comprehensive guide for researchers and professionals in the field of organic synthesis and drug development. The straightforward N-alkylation chemistry allows for the efficient production of Naftifine, Terbinafine, and Butenafine, which are crucial medications in the management of fungal infections. Understanding the mechanism of action of these compounds further underscores the importance of this chemical scaffold in medicinal chemistry.

References

Application Notes and Protocols for the Synthesis of Antifungal Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. This necessitates the development of novel antifungal agents with improved efficacy, broader spectra of activity, and novel mechanisms of action. These application notes provide an overview of synthetic strategies for promising classes of antifungal drugs, including detailed experimental protocols and data for newly developed compounds. The information is intended to guide researchers in the synthesis and evaluation of next-generation antifungal therapies.

Key Antifungal Drug Classes and Synthetic Approaches

The current arsenal of antifungal agents primarily targets the fungal cell membrane, cell wall, or nucleic acid synthesis.[1][2] Key classes include azoles, echinocandins, and polyenes.[1] However, the development of resistance necessitates the exploration of novel scaffolds and mechanisms of action.[3][4]

Triazole Antifungals: Targeting Ergosterol Biosynthesis

Triazoles are a cornerstone of antifungal therapy, acting by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][5][6] The general pharmacophore of triazole antifungals includes a triazole ring, a dihalophenyl group, and a hydroxyl group.[7][8] Modern synthetic approaches, such as click chemistry, have enabled the rapid generation of diverse triazole analogues with enhanced potency and broader spectrum of activity.[7]

Signaling Pathway: Ergosterol Biosynthesis Inhibition by Azoles

The following diagram illustrates the mechanism of action of azole antifungals.

cluster_synthesis Ergosterol Biosynthesis Pathway cluster_action Drug Action cluster_outcome Cellular Outcome Lanosterol Lanosterol Intermediate Toxic Sterol Intermediate Lanosterol->Intermediate Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediate->Ergosterol Disruption Membrane Stress & Disruption Intermediate->Disruption Accumulation Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Azoles Azole Antifungals Azoles->Intermediate Inhibition

Caption: Mechanism of action of azole antifungals targeting ergosterol biosynthesis.

Experimental Protocol: Synthesis of Novel Triazole Derivatives via Click Chemistry

This protocol describes the synthesis of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(substituted)-2-propanols.[7]

Workflow for Synthesis of Novel Triazole Derivatives

G cluster_0 Step 1: Ring-Opening Reaction cluster_1 Step 2: Propargylation cluster_2 Step 3: Click Chemistry A 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole methanesulfonate C Compound 3: 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(benzylamino)-2-propanol A->C B Benzylamine B->C D Compound 3 F Compound 4: 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(N-benzyl-N-propargyl amino)-2-propanol D->F E Propargyl bromide E->F G Compound 4 I Target Compounds (1a-r) G->I H Substituted Benzyl Azides H->I

Caption: General synthetic workflow for novel triazole derivatives.

Materials:

  • 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole methanesulfonate (Compound 2)

  • Benzylamine

  • Ethanol (C2H5OH)

  • Triethylamine (N(C2H5)3)

  • Propargyl bromide

  • Potassium iodide (KI)

  • Potassium carbonate (K2CO3)

  • Acetonitrile

  • Substituted benzyl azides

Procedure:

  • Synthesis of Compound 3: To a stirred mixture of 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole methanesulfonate (16.5 g, 0.05 mol) in 200 mL of ethanol and 30 mL of triethylamine, add benzylamine (6.42 g, 0.06 mol). Heat the mixture at 70-80°C for 5 hours.[7] Monitor the reaction by TLC. After completion, cool the reaction mixture and remove the solvent under reduced pressure. Purify the crude product by column chromatography.

  • Synthesis of Compound 4: To a solution of Compound 3 in acetonitrile, add propargyl bromide in the presence of KI and K2CO3. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Filter the reaction mixture and evaporate the solvent. Purify the residue by column chromatography.[7]

  • General Procedure for Target Compounds (1a-r): The target compounds are synthesized via a click chemistry reaction between Compound 4 and various substituted benzyl azides.[7]

Quantitative Data: Antifungal Activity of Novel Triazoles

The following table summarizes the in vitro antifungal activity (MIC80, µg/mL) of representative synthesized triazole compounds against various fungal pathogens, compared to standard drugs Itraconazole (ICZ), Voriconazole (VCZ), and Fluconazole (FCZ).[7]

CompoundC. albicansC. parapsilosisC. glabrataC. neoformansA. flavusA. fumigatusM. gypseumT. rubrum
1a 2140.5>64>640.251
1q 10.520.25>64>640.1250.5
1r 0.50.2510.125>64>640.1250.25
ICZ 0.50.2510.125110.250.25
VCZ 0.250.1250.50.060.50.50.1250.125
FCZ 10.542>64>6484
Echinocandins: Cell Wall Synthesis Inhibitors

Echinocandins are a class of cyclic lipopeptides that act by non-competitively inhibiting the enzyme (1,3)-β-D-glucan synthase, which is essential for the synthesis of β-glucan, a key component of the fungal cell wall.[1][9][10] This disruption of cell wall integrity leads to osmotic stress and cell death.[1] The approved echinocandins—caspofungin, micafungin, and anidulafungin—are semisynthetic derivatives of naturally occurring lipopeptides.[9][10]

Signaling Pathway: (1,3)-β-D-Glucan Synthesis Inhibition

This diagram illustrates the inhibition of the fungal cell wall synthesis by echinocandins.

cluster_synthesis Cell Wall Synthesis cluster_action Drug Action cluster_outcome Cellular Outcome UDP_Glucose UDP-Glucose Glucan_Polymer (1,3)-β-D-Glucan Polymer UDP_Glucose->Glucan_Polymer (1,3)-β-D-Glucan Synthase Cell_Wall Fungal Cell Wall Glucan_Polymer->Cell_Wall Incorporation Weak_Wall Weakened Cell Wall Echinocandins Echinocandins Echinocandins->Glucan_Polymer Inhibition Lysis Osmotic Lysis & Cell Death Weak_Wall->Lysis

Caption: Mechanism of action of echinocandins on fungal cell wall synthesis.

Experimental Protocol: Semisynthesis of Echinocandin Derivatives

The synthesis of novel echinocandin derivatives often involves modification of the acyl side chain of the natural product nucleus to improve pharmacokinetic properties and antifungal activity.[11][12][13]

Workflow for Semisynthesis of Echinocandin Derivatives

G cluster_0 Step 1: Deacylation cluster_1 Step 2: Reacylation cluster_2 Step 3: Purification A Natural Echinocandin (e.g., Pneumocandin B0) C Echinocandin Nucleus A->C B Deacylating Enzyme B->C D Echinocandin Nucleus F Semisynthetic Echinocandin Derivative D->F E Activated Acyl Side Chain E->F G Crude Product I Pure Semisynthetic Echinocandin G->I H Chromatography (e.g., HPLC) H->I

Caption: General workflow for the semisynthesis of echinocandin derivatives.

Materials:

  • Natural echinocandin starting material (e.g., Pneumocandin B0 for Caspofungin)

  • Deacylating enzyme or chemical reagent

  • Activated synthetic acyl side chain

  • Coupling agents (e.g., DCC, HOBt)

  • Solvents (e.g., DMF, CH2Cl2)

  • Purification system (e.g., HPLC)

Procedure:

  • Deacylation: The natural echinocandin is treated with a deacylating enzyme or chemical reagent to selectively remove the native acyl side chain, yielding the cyclic peptide nucleus.[12]

  • Reacylation: The echinocandin nucleus is then coupled with a synthetically modified acyl side chain. This is typically achieved using standard peptide coupling reagents in an appropriate solvent.[12]

  • Purification: The resulting semisynthetic echinocandin derivative is purified from the reaction mixture using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to yield the final product of high purity.

Quantitative Data: In Vitro Activity of Novel Echinocandin Derivatives

The table below presents the minimum inhibitory concentration (MIC) in µg/mL of novel echinocandin derivatives against Candida krusei, compared to existing drugs.[11]

CompoundMIC against Candida krusei (µg/mL)
SIPI-18333 0.03125
SIPI-18334 0.03125
Micafungin 0.5
Caspofungin 1
Anidulafungin 2
Novel Antifungal Agents: Orotomides

Orotomides represent a new class of antifungal agents with a novel mechanism of action. They target dihydroorotate dehydrogenase (DHODH), a key enzyme in the fungal pyrimidine biosynthesis pathway.[3][14] Inhibition of this enzyme disrupts the synthesis of nucleic acids and phospholipids.[3] Olorofim (F901318) is a prominent member of this class, demonstrating potent activity against drug-resistant Aspergillus species.[3][14]

Signaling Pathway: Pyrimidine Biosynthesis Inhibition by Orotomides

The diagram illustrates the novel mechanism of action of orotomides.

cluster_synthesis Pyrimidine Biosynthesis cluster_action Drug Action cluster_outcome Cellular Outcome Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate Dihydroorotate Dehydrogenase (DHODH) Pyrimidines Pyrimidines Orotate->Pyrimidines Nucleic_Acid Nucleic Acid & Phospholipid Synthesis Pyrimidines->Nucleic_Acid Orotomides Orotomides (Olorofim) Orotomides->Orotate Inhibition Disruption Synthesis Disruption & Fungicidal Effect

Caption: Mechanism of action of orotomides targeting pyrimidine biosynthesis.

Conclusion

The synthesis of novel antifungal drugs is a dynamic field driven by the urgent need to combat fungal resistance. The application of modern synthetic methodologies, such as click chemistry for triazoles and semisynthetic modifications for echinocandins, has proven fruitful in generating new drug candidates with improved properties. Furthermore, the exploration of novel mechanisms of action, exemplified by the orotomides, offers promising avenues for overcoming existing resistance mechanisms. The protocols and data presented herein provide a valuable resource for researchers dedicated to the discovery and development of the next generation of antifungal therapies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Methyl-1-naphthalenemethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of N-Methyl-1-naphthalenemethylamine hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yield can stem from several factors related to your chosen synthesis route. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction of 1-(chloromethyl)naphthalene with methylamine can be inefficient. Ensure you are using a sufficient excess of methylamine and consider the use of a phase transfer catalyst, such as tetrabutylammonium bromide, to improve the reaction rate.[1]

  • Side Reactions: A significant side reaction is the formation of the bis-alkylated impurity, where a second molecule of 1-(chloromethyl)naphthalene reacts with the product. Using a large excess of methylamine can help to minimize this.

  • Alternative Route: Consider an alternative synthesis pathway that is reported to be higher yielding and impurity-free. One such method involves reacting 1-chloromethylnaphthalene with the anion of N-methylformamide, followed by hydrolysis. This method avoids the formation of tertiary amine impurities.[2][3] Another reported method achieved an 85% yield by reacting methylamine with "amine methylnaphthalene" under controlled temperature and reaction time, followed by purification.[4]

  • Purification Losses: Significant loss of product can occur during purification steps. Optimize your extraction and distillation procedures. Acid/base treatment for purification followed by extraction with a suitable solvent like toluene or heptane can be effective.[2]

Q2: I am observing significant impurity peaks in my analysis (TLC, HPLC, GC-MS). How can I identify and minimize these impurities?

A2: Impurity formation is a common challenge. The primary impurity is often the bis-alkylated product when using the direct reaction of 1-chloromethylnaphthalene with methylamine.

  • Identification: The main impurity to suspect is the tertiary amine formed by bis-alkylation. This can be characterized by its higher molecular weight in mass spectrometry.

  • Minimization during Synthesis:

    • Excess Amine: Employing a large excess of methylamine is a key strategy to favor the formation of the desired secondary amine over the tertiary amine impurity.

    • Alternative Synthesis: The N-methylformamide route is designed to prevent the formation of tertiary amine impurities.[2][3] This involves reacting 1-chloromethylnaphthalene with N-methylformamide in the presence of a base, followed by hydrolysis.[2][3]

  • Removal during Purification:

    • Acid/Base Treatment: The crude product can be purified by an acid/base treatment. The basicity of the desired secondary amine and the tertiary amine impurity may be different enough to allow for selective extraction.[2]

    • Hydrochloride Salt Formation: Conversion to the hydrochloride salt can aid in purification, as the salt of the desired product may have different solubility properties than the salt of the impurity, allowing for separation by crystallization or extraction.

Q3: I am having difficulty with the final conversion of the free base to the hydrochloride salt. What are the best practices?

A3: The conversion to the hydrochloride salt is a critical final step.

  • HCl Source: You can use a solution of HCl in a suitable solvent. For instance, reacting the N-Methyl-1-naphthalenemethylamine free base with a source of HCl in a solvent like acetone is a documented method.[1] Another option is using 10N HCl in isopropanol.

  • Solvent Selection: The choice of solvent is crucial for obtaining a crystalline solid. Acetone and isopropanol are commonly used solvents. The hydrochloride salt should ideally be insoluble in the chosen solvent to allow for precipitation and easy isolation by filtration.

  • Procedure: Typically, the free base is dissolved in the chosen solvent, and then the HCl solution is added, often with stirring and cooling to promote crystallization. The resulting solid can then be collected by filtration and washed with a cold solvent to remove any residual impurities.

Frequently Asked Questions (FAQs)

Q1: What are the main synthesis routes for N-Methyl-1-naphthalenemethylamine?

A1: The primary synthesis routes start from 1-chloromethylnaphthalene and involve either:

  • Direct reaction with an excess of methylamine, which can be facilitated by a phase transfer catalyst.[1]

  • Reaction with N-methylformamide in the presence of a base to form an intermediate, which is then hydrolyzed to yield the final product. This method is noted for avoiding the formation of tertiary amine impurities.[2][3]

Q2: How can I prepare the starting material, 1-chloromethylnaphthalene?

A2: 1-Chloromethylnaphthalene can be prepared from naphthalene by reacting it with formaldehyde and hydrochloric acid.

Q3: What is the purpose of using a phase transfer catalyst in the reaction with methylamine?

A3: A phase transfer catalyst, such as tetrabutylammonium bromide, is used to facilitate the reaction between reactants that are in different phases (e.g., an aqueous phase and an organic phase). It helps to transfer one of the reactants across the phase boundary so that the reaction can proceed more efficiently.[1]

Q4: What are the recommended solvents for the synthesis and purification steps?

A4:

  • Reaction with methylamine: Benzene has been used as a solvent for this reaction.

  • Extraction of the free base: Toluene and heptane are preferred solvents for extracting the purified free base after acid/base treatment.[2]

  • Hydrochloride salt formation: Acetone[1] and isopropanol are suitable solvents for the precipitation of the hydrochloride salt.

Q5: What are the typical yields I can expect?

A5: Yields can vary significantly depending on the chosen route and optimization of reaction conditions. A specific process involving the reaction of methylamine with "amine methylnaphthalene" followed by high vacuum distillation has been reported to achieve a yield of 85% for the pure N-methyl-1-naphthalenemethanamine.[4] Another method involving alkylation of methylamine with 1-chloromethylnaphthalene reported a 60% yield for the free base.

Data Presentation

Table 1: Comparison of Synthesis Parameters and Reported Yields

Synthesis RouteKey ReagentsCatalyst/BaseSolventReported Yield of Free BaseReference
Direct Alkylation1-chloromethylnaphthalene, methylamineBase, Tetrabutylammonium bromide (optional)Not specifiedNot specified[1]
Direct Alkylation1-chloromethylnaphthalene, methylamine-Methanol60%
N-methylformamide Intermediate1-chloromethylnaphthalene, N-methylformamideStrong baseN,N-dimethylformamide and/or non-polar solventNot specified[2][3]
Reductive AminationNaphthalene-1-carboxaldehyde, methylamineReducing agent (e.g., NaBH3CN)MethanolYields vary[5]
Specific Method"Amine methylnaphthalene", methylamine-Cyclohexane85%[4]

Experimental Protocols

Protocol 1: Synthesis via N-methylformamide Intermediate (Impurity-Free Method)

This protocol is based on the principle of avoiding the formation of tertiary amine impurities.[2][3]

  • Anion Formation: In a suitable reaction vessel, react N-methylformamide with a strong base in N,N-dimethylformamide and/or a non-polar solvent to generate the anion of N-methylformamide.

  • Reaction: Add 1-chloromethylnaphthalene to the solution containing the N-methylformamide anion. Stir the reaction mixture until the reaction is complete (monitor by TLC or other appropriate analytical technique).

  • Hydrolysis: Upon completion, subject the resulting formamide derivative to acid or base hydrolysis to yield crude N-methyl-1-naphthalenemethanamine.

  • Purification: Purify the crude product using an acid/base treatment. Extract the purified free base into a suitable solvent like toluene or heptane.

  • Isolation: Distill the solvent to obtain the purified N-methyl-1-naphthalenemethanamine.

Protocol 2: Conversion to Hydrochloride Salt

  • Dissolution: Dissolve the purified N-methyl-1-naphthalenemethanamine free base in a minimal amount of a suitable solvent such as acetone or isopropanol.

  • Acidification: While stirring, add a solution of hydrochloric acid (e.g., 10N HCl in isopropanol or concentrated HCl) dropwise to the dissolved free base.

  • Precipitation: The hydrochloride salt should precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

  • Isolation: Collect the solid precipitate by filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold solvent (the same solvent used for precipitation) to remove any remaining impurities. Dry the product under vacuum to obtain this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_product Product Formation Naphthalene Naphthalene Chloromethylnaphthalene 1-Chloromethylnaphthalene Naphthalene->Chloromethylnaphthalene Formaldehyde, HCl Methylamine Methylamine N_methylformamide N-methylformamide Formamide_derivative Formamide Derivative Chloromethylnaphthalene->Formamide_derivative N-methylformamide, Base Free_base N-Methyl-1-naphthalenemethylamine (Free Base) Chloromethylnaphthalene->Free_base Methylamine Formamide_derivative->Free_base Hydrolysis Hydrochloride_salt N-Methyl-1-naphthalenemethylamine HCl Free_base->Hydrochloride_salt HCl

Caption: Overall workflow for the synthesis of N-Methyl-1-naphthalenemethylamine HCl.

Troubleshooting_Yield Start Low Yield Observed Check_Reaction Check Reaction Conditions Start->Check_Reaction Check_Purity Check Product Purity Start->Check_Purity Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Purification_Loss High Loss During Purification? Check_Purity->Purification_Loss Side_Reactions Significant Side Reactions? Incomplete_Reaction->Side_Reactions No Increase_Time_Temp Increase Reaction Time/Temp Use Phase Transfer Catalyst Incomplete_Reaction->Increase_Time_Temp Yes Side_Reactions->Check_Purity No Excess_Amine Use Large Excess of Methylamine Side_Reactions->Excess_Amine Yes (Bis-alkylation) Alternative_Route Consider N-methylformamide Route Side_Reactions->Alternative_Route Yes Optimize_Purification Optimize Extraction/Distillation Optimize Crystallization Purification_Loss->Optimize_Purification Yes

Caption: Troubleshooting decision tree for addressing low reaction yield.

References

N-Methyl-1-naphthalenemethylamine hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility issues and solutions for N-Methyl-1-naphthalenemethylamine hydrochloride (CAS: 65473-13-4).

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is considered soluble in water.[1] One source specifies its solubility in water as 10%, which is equivalent to 100 mg/mL, forming a clear solution. It is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[2]

Q2: I am observing precipitation when dissolving the compound in water. What could be the cause?

A2: Several factors could contribute to precipitation. These include exceeding the solubility limit, temperature fluctuations, or pH shifts in the solvent. It is also crucial to ensure the purity of the compound and the solvent.

Q3: What is the recommended solvent for preparing a stock solution?

A3: For aqueous-based experiments, preparing a stock solution in water is feasible given its high solubility. For cell-based assays or when a non-aqueous stock is required, Dimethyl Sulfoxide (DMSO) is a common choice for hydrochloride salts, followed by serial dilution into the aqueous experimental medium.

Q4: How should I store this compound powder and its solutions?

A4: The solid powder should be stored in a dry, well-ventilated place with the container tightly closed.[3] For solutions, it is best practice to store them at -20°C or -80°C to maintain stability, especially if they are intended for use over an extended period. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Q5: Can I heat the solution to aid dissolution?

A5: Gentle warming can be a useful technique to increase the solubility of many compounds. However, excessive heat should be avoided as it may lead to degradation. If you choose to warm the solution, do so gently (e.g., in a 37°C water bath) and for a short period.

Data Presentation

Physical and Chemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₄ClN
Molecular Weight207.70 g/mol
AppearanceWhite to light yellow powder or crystal
Melting Point191-193 °C

Solubility Data

SolventSolubilityConcentrationNotes
WaterSoluble100 mg/mL (10%)Forms a clear solution.[3]
Dimethyl Sulfoxide (DMSO)Slightly SolubleData not specified-
MethanolSlightly SolubleData not specified-

Troubleshooting Guides

Issue 1: Compound does not fully dissolve in water.

  • Possible Cause: The concentration may be too high, or the dissolution process is slow.

  • Solution:

    • Ensure you have not exceeded the 100 mg/mL solubility limit.

    • Vortex or stir the solution for an extended period.

    • Gentle warming in a water bath (not exceeding 40°C) can be attempted.

    • Sonication for a few minutes can also aid in dissolving the compound.

Issue 2: A clear aqueous solution becomes cloudy or forms a precipitate over time.

  • Possible Cause: Temperature fluctuations or a change in pH. The solution might have been saturated at a higher temperature and precipitated upon cooling.

  • Solution:

    • Try to gently warm the solution to see if the precipitate redissolves.

    • Ensure the pH of your final solution is stable and compatible with the compound.

    • For long-term storage, consider preparing fresh solutions as needed.

Issue 3: Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer (e.g., PBS).

  • Possible Cause: The compound is less soluble in the final buffer system compared to the initial solvent. High salt concentrations in the buffer can also reduce solubility (the "salting out" effect).

  • Solution:

    • Lower the final concentration of the compound in the aqueous buffer.

    • When diluting, add the DMSO stock solution drop-wise to the vigorously stirring aqueous buffer. This helps in rapid dispersion and prevents localized high concentrations.

    • Keep the final percentage of DMSO in your working solution as low as possible (ideally below 0.5% for cell-based assays).

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Aqueous Stock Solution

  • Weighing: Accurately weigh 10 mg of this compound powder.

  • Dissolving: Add the powder to a sterile container and add 1 mL of sterile, purified water.

  • Mixing: Vortex the solution until the powder is completely dissolved. If needed, sonicate for 5-10 minutes.

  • Sterilization (Optional): If for use in cell culture, filter the solution through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into sterile tubes and store at -20°C.

Protocol 2: Preparation of a 10 mM DMSO Stock Solution

  • Calculation: The molecular weight of this compound is 207.70 g/mol . To prepare a 10 mM stock solution, you will need 2.077 mg per 1 mL of DMSO.

  • Weighing: Accurately weigh 2.077 mg of the compound.

  • Dissolving: Add the powder to a sterile tube and add 1 mL of anhydrous DMSO.

  • Mixing: Vortex thoroughly. Gentle warming or sonication can be used if dissolution is slow.

  • Storage: Store the DMSO stock solution in aliquots at -20°C or -80°C.

Visualizations

experimental_workflow cluster_aqueous Aqueous Stock Preparation cluster_dmso DMSO Stock Preparation weigh_aq Weigh Compound add_water Add Water weigh_aq->add_water mix_aq Vortex / Sonicate add_water->mix_aq store_aq Store at -20°C mix_aq->store_aq weigh_dmso Weigh Compound add_dmso Add DMSO weigh_dmso->add_dmso mix_dmso Vortex / Sonicate add_dmso->mix_dmso store_dmso Store at -20°C / -80°C mix_dmso->store_dmso troubleshooting_workflow decision decision start Precipitation Observed check_conc Is concentration > 100 mg/mL in water? start->check_conc reduce_conc Reduce Concentration check_conc->reduce_conc Yes vortex Vortex / Sonicate check_conc->vortex No reduce_conc->vortex warm Gentle Warming vortex->warm dissolved Dissolved? warm->dissolved success Solution Clear dissolved->success Yes fail Still Precipitated (Consider alternative solvent) dissolved->fail No

References

stability of N-Methyl-1-naphthalenemethylamine hydrochloride under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of N-Methyl-1-naphthalenemethylamine hydrochloride for researchers, scientists, and drug development professionals. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly closed container in a dry, well-ventilated place. It is recommended to store it at room temperature, though for long-term storage, refrigeration (2-8 °C) is advisable. Some suppliers also recommend storing under an inert atmosphere as the compound can be air and light sensitive.

Q2: Is this compound stable in solution?

A2: The stability of this compound in solution is dependent on the solvent, pH, and storage conditions (light and temperature). Aqueous solutions are susceptible to degradation, especially at non-neutral pH and when exposed to light. For short-term use, prepare solutions fresh. If storage of a solution is necessary, it should be protected from light and stored at low temperatures.

Q3: What are the known incompatibilities of this compound?

A3: this compound is incompatible with strong oxidizing agents[1][2]. Contact with these substances can lead to rapid degradation of the compound.

Q4: What are the primary degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively published, similar aromatic amines can be susceptible to oxidation and photolytic degradation. Forced degradation studies suggest that the compound may degrade under acidic, basic, oxidative, and photolytic conditions. Degradation is likely to involve modification of the naphthalene ring or the methylamine side chain.

Troubleshooting Guides

Q1: I am seeing unexpected peaks in my HPLC analysis of a sample containing this compound. What could be the cause?

A1: Unexpected peaks are often indicative of degradation products. Consider the following potential causes:

  • Improper Storage: Was the solid material or your solution exposed to light, high temperatures, or air for an extended period? Review the recommended storage conditions.

  • Solution Instability: How old is your solution? If it was not freshly prepared, degradation in the solvent could be the cause. The pH of your solution can also significantly impact stability.

  • Contamination: Ensure all glassware is clean and that solvents are of high purity and free from oxidizing contaminants.

  • Incompatibility with Formulation Components: If working with a formulation, consider potential interactions with excipients.

To identify the source, you can perform a forced degradation study as outlined in the experimental protocols section to compare the retention times of known degradants with your unexpected peaks.

Q2: The potency of my this compound standard seems to have decreased over time. How can I verify its integrity?

A2: A decrease in potency suggests degradation. To verify the integrity of your standard:

  • Visual Inspection: Check for any change in color or physical appearance of the solid material.

  • Re-analysis: Prepare a fresh solution and analyze it using a validated stability-indicating method (e.g., HPLC). Compare the peak area of the main compound to that of a freshly opened, new standard if available.

  • Check Storage History: Review the storage conditions of the standard to ensure they have been appropriate.

If degradation is confirmed, the standard should be discarded and replaced.

Illustrative Stability Data

The following tables provide illustrative quantitative data on the stability of this compound under various stress conditions. This data is intended for demonstration purposes to highlight potential stability issues.

Table 1: Illustrative Hydrolytic Stability of this compound (1 mg/mL in aqueous solution) at 40°C.

pHTime (hours)Remaining Compound (%)
2.02495.2
2.07288.5
7.02499.1
7.07297.5
9.02492.8
9.07281.3

Table 2: Illustrative Photostability of this compound (Solid and Solution) under ICH Q1B Conditions.

ConditionExposureRemaining Compound (%)
Solid1.2 million lux hours98.9
Solid200 W h/m²98.2
Solution (1 mg/mL in water)1.2 million lux hours85.4
Solution (1 mg/mL in water)200 W h/m²82.1

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolytic Stability

This protocol outlines the procedure for assessing the stability of this compound in acidic, basic, and neutral conditions.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Preparation of Stress Samples:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water.

  • Incubation: Incubate all three samples, along with a control sample (stock solution diluted with the initial solvent), in a water bath at 60°C.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For the acidic and basic samples, neutralize the aliquots to approximately pH 7 before analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Quantify the amount of remaining this compound and any degradation products.

Protocol 2: Forced Degradation Study - Oxidative Stability

This protocol is for evaluating the stability of this compound in the presence of an oxidizing agent.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound.

  • Preparation of Stress Sample: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

  • Incubation: Keep the sample at room temperature, protected from light.

  • Time Points: Withdraw aliquots at specified intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples directly using a suitable HPLC method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL) B Prepare Stress Samples (Acid, Base, Oxidative, etc.) A->B C Incubate Samples (Defined Temperature/Light) B->C D Withdraw Aliquots at Time Points C->D E Neutralize (if necessary) D->E F Analyze via HPLC E->F G Quantify Compound & Degradants F->G

Caption: Experimental workflow for a forced degradation study.

troubleshooting_guide Start Unexpected Peaks in HPLC? Q1 Was the solution freshly prepared? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Were storage conditions appropriate (light/temp protection)? A1_Yes->Q2 Result1 Prepare fresh solution and re-analyze. A1_No->Result1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Any incompatible substances present (e.g., oxidizing agents)? A2_Yes->Q3 Result2 Review and correct storage procedures. A2_No->Result2 A3_Yes Yes Q3->A3_Yes No A3_No No Q3->A3_No Yes Result4 Investigate for other contamination sources. A3_Yes->Result4 Result3 Remove incompatible substances. A3_No->Result3

References

Technical Support Center: Optimizing Reaction Conditions for N-Methyl-1-naphthalenemethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-Methyl-1-naphthalenemethylamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: There are two main synthetic routes:

  • Nucleophilic Substitution: This route involves the reaction of 1-(chloromethyl)naphthalene with methylamine or a methylamine equivalent. A common variation of this method utilizes N-methylformamide followed by hydrolysis to yield the desired product.[1][2]

  • Reductive Amination: This method consists of the reaction between 1-naphthaldehyde and methylamine in the presence of a reducing agent to form the secondary amine.[1]

Q2: How is the final hydrochloride salt of N-Methyl-1-naphthalenemethylamine typically prepared?

A2: The free base, N-Methyl-1-naphthalenemethylamine, is converted to its hydrochloride salt by reacting it with a source of hydrogen chloride (HCl), such as HCl gas or a solution of HCl in a suitable solvent like isopropanol or acetone.[3]

Q3: What are some common challenges encountered during the synthesis of this compound?

A3: Common challenges include low product yield, the formation of impurities, and difficulties in product purification. Specific issues can depend on the chosen synthetic route. For instance, in the nucleophilic substitution route, over-alkylation can be a problem, leading to the formation of a tertiary amine impurity. In the reductive amination pathway, side reactions such as the reduction of the starting aldehyde to an alcohol can occur.

Q4: How can I purify the final product?

A4: Purification of N-Methyl-1-naphthalenemethylamine can be achieved by distillation under high vacuum.[4] The hydrochloride salt is a solid and can be purified by recrystallization. The choice of solvent for recrystallization is critical and should be determined empirically, though isopropanol and acetone have been used in its preparation.[3] Acid-base extraction is also a valuable technique to purify the free base before salt formation, which can help remove non-basic impurities.[1]

Troubleshooting Guides

Route 1: Nucleophilic Substitution of 1-(chloromethyl)naphthalene
Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.- Increase reaction time or temperature. - Ensure efficient stirring. - Use a phase transfer catalyst, such as tetrabutylammonium bromide, to enhance the reaction rate.[3]
Side reactions.- Use a methylamine equivalent like N-methylformamide followed by hydrolysis to prevent over-alkylation.[1]
Formation of Bis-alkylated Impurity (Tertiary Amine) Use of excess 1-(chloromethyl)naphthalene or prolonged reaction times with direct methylamine.- Use a large excess of methylamine. - A more controlled method is to use N-methylformamide to introduce the N-methylamino group, which prevents the formation of the tertiary amine impurity.[1][2] The resulting N-formyl intermediate is then hydrolyzed to the desired secondary amine.
Product is difficult to isolate Inefficient extraction or precipitation.- During workup, ensure the pH is appropriately adjusted to either isolate the free base (basic pH) or the hydrochloride salt (acidic pH). - For the free base, use an organic solvent like toluene for extraction.[1][4] - For the hydrochloride salt, ensure the use of a suitable anti-solvent to induce precipitation if necessary.
Route 2: Reductive Amination of 1-Naphthaldehyde
Issue Potential Cause(s) Recommended Solution(s)
Low Yield Inefficient imine formation.- Ensure the reaction is run under slightly acidic conditions (pH 4-6) to favor imine formation. This can be achieved by adding a catalytic amount of a weak acid like acetic acid.
Inactive or inappropriate reducing agent.- Use a mild reducing agent that selectively reduces the imine in the presence of the aldehyde, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). - If using a stronger reducing agent like sodium borohydride (NaBH₄), it is often best to form the imine first before adding the reducing agent to minimize reduction of the starting aldehyde.
Formation of 1-Naphthylmethanol The reducing agent is too reactive and reduces the aldehyde starting material.- Switch to a milder reducing agent like NaBH(OAc)₃ or NaBH₃CN. - If using NaBH₄, pre-form the imine before adding the reducing agent.
Formation of Tertiary Amine (Over-alkylation) The product (secondary amine) reacts with another molecule of the aldehyde.- Use a stoichiometric amount or a slight excess of methylamine relative to the aldehyde. - Monitor the reaction closely and stop it once the starting material is consumed.
Reaction is sluggish or does not go to completion Poor solubility of reactants.- Choose a solvent in which all reactants are soluble. Common solvents for reductive amination include methanol, ethanol, and dichloromethane.

Data Presentation

Table 1: Comparison of Synthetic Routes for N-Methyl-1-naphthalenemethylamine

Synthetic Route Starting Materials Key Reagents/Catalysts Reaction Conditions Reported Yield Reference
Nucleophilic Substitution1-(chloromethyl)naphthalene, N-methylformamideSodium hydride, Toluene, DMF20-45°C~85% (for the free base)[1]
Nucleophilic Substitution1-(chloromethyl)naphthalene, MethylamineMethanol25°C, 12h60% (for the free base)
Reductive Amination1-Naphthaldehyde, MethylaminePlatinum-on-carbon (Pt/C), H₂HydrogenationNot specified[1]

Experimental Protocols

Protocol 1: Synthesis of N-Methyl-1-naphthalenemethylamine via Nucleophilic Substitution (N-formyl intermediate)[1]
  • Formation of N-methyl-N-(1-naphthylmethyl)-formamide:

    • To a solution of N-methylformamide in dry N,N-dimethylformamide (DMF), slowly add sodium hydride at 20-25°C under a nitrogen atmosphere.

    • Stir the mixture for 1 hour at 25-30°C.

    • Slowly add a solution of 1-(chloromethyl)naphthalene in toluene to the reaction mixture.

    • Maintain the reaction temperature at 40-45°C for 1 hour.

    • Quench the reaction with water and extract the product with toluene.

    • Distill off the solvent to obtain the crude N-methyl-N-(1-naphthylmethyl)-formamide.

  • Hydrolysis to N-Methyl-1-naphthalenemethylamine:

    • Suspend the crude formamide in 10% aqueous sulfuric acid.

    • Heat the mixture to reflux and maintain for 4 hours.

    • Cool the reaction mixture to 25°C and extract with toluene to remove any non-basic impurities.

    • Basify the aqueous layer to pH 10 with sodium hydroxide.

    • Extract the liberated free base with toluene.

    • Distill off the toluene and purify the product by high vacuum distillation to obtain pure N-Methyl-1-naphthalenemethylamine.

  • Formation of the Hydrochloride Salt:

    • Dissolve the purified free base in a suitable solvent such as isopropanol or acetone.

    • Add a solution of hydrochloric acid in the same solvent.

    • The hydrochloride salt will precipitate.

    • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Synthesis of N-Methyl-1-naphthalenemethylamine via Reductive Amination (General Procedure)
  • Imine Formation and Reduction:

    • Dissolve 1-naphthaldehyde in a suitable solvent (e.g., methanol).

    • Add a solution of methylamine (e.g., 40% in water or as a solution in the reaction solvent).

    • Add a catalytic amount of acetic acid to adjust the pH to approximately 5-6.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Cool the reaction mixture in an ice bath and add a reducing agent (e.g., sodium borohydride) portion-wise, keeping the temperature below 20°C.

    • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by the addition of water.

    • Remove the organic solvent under reduced pressure.

    • Basify the aqueous residue with a suitable base (e.g., sodium hydroxide) to pH >10.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N-Methyl-1-naphthalenemethylamine.

    • Further purification can be achieved by vacuum distillation.

  • Formation of the Hydrochloride Salt:

    • Follow the procedure described in Protocol 1, Step 3.

Mandatory Visualizations

experimental_workflow_nucleophilic_substitution cluster_start Starting Materials cluster_reaction1 Step 1: N-Formylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Hydrolysis cluster_product_freebase Free Base Product cluster_reaction3 Step 3: Salt Formation cluster_final_product Final Product start1 1-(chloromethyl)naphthalene step1 React in DMF/Toluene 20-45°C start1->step1 start2 N-methylformamide start2->step1 start3 Sodium Hydride start3->step1 intermediate N-methyl-N-(1-naphthylmethyl)-formamide step1->intermediate step2 Reflux with aq. H₂SO₄ intermediate->step2 product_fb N-Methyl-1-naphthalenemethylamine step2->product_fb step3 React with HCl in Isopropanol/Acetone product_fb->step3 final_product N-Methyl-1-naphthalenemethylamine Hydrochloride step3->final_product

Caption: Experimental workflow for the synthesis of this compound via nucleophilic substitution.

experimental_workflow_reductive_amination cluster_start Starting Materials cluster_reaction1 Step 1: Imine Formation cluster_intermediate Intermediate cluster_reaction2 Step 2: Reduction cluster_product_freebase Free Base Product cluster_reaction3 Step 3: Salt Formation cluster_final_product Final Product start1 1-Naphthaldehyde step1 React in Methanol with catalytic Acetic Acid start1->step1 start2 Methylamine start2->step1 intermediate N-(naphthalen-1-ylmethylene)methanamine (Imine) step1->intermediate step2 Reduce with NaBH₄ intermediate->step2 product_fb N-Methyl-1-naphthalenemethylamine step2->product_fb step3 React with HCl in Isopropanol/Acetone product_fb->step3 final_product N-Methyl-1-naphthalenemethylamine Hydrochloride step3->final_product troubleshooting_logic_low_yield cluster_route Identify Synthetic Route cluster_nuc_sub_causes Potential Causes (Nuc. Sub.) cluster_red_am_causes Potential Causes (Red. Am.) cluster_solutions Solutions start Low Yield Observed route_nuc_sub Nucleophilic Substitution start->route_nuc_sub route_red_am Reductive Amination start->route_red_am cause_ns1 Incomplete Reaction route_nuc_sub->cause_ns1 cause_ns2 Over-alkylation route_nuc_sub->cause_ns2 cause_ra1 Inefficient Imine Formation route_red_am->cause_ra1 cause_ra2 Aldehyde Reduction route_red_am->cause_ra2 cause_ra3 Inactive Reducing Agent route_red_am->cause_ra3 sol_ns1a Increase Time/Temp cause_ns1->sol_ns1a sol_ns1b Use Phase Transfer Catalyst cause_ns1->sol_ns1b sol_ns2 Use N-formyl Intermediate cause_ns2->sol_ns2 sol_ra1 Adjust pH to 4-6 cause_ra1->sol_ra1 sol_ra2 Use Milder Reducing Agent cause_ra2->sol_ra2 sol_ra3 Use Fresh Reducing Agent cause_ra3->sol_ra3

References

avoiding byproduct formation in N-Methyl-1-naphthalenemethylamine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of N-Methyl-1-naphthalenemethylamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: There are two primary synthetic routes:

  • Reductive Amination: This involves the reaction of 1-naphthaldehyde with methylamine in the presence of a reducing agent. A common variation of this is the Eschweiler-Clarke reaction, which uses formaldehyde and formic acid.[1][2][3]

  • Nucleophilic Substitution: This route involves the reaction of 1-chloromethylnaphthalene with methylamine.[4]

Q2: What is the most common byproduct in the nucleophilic substitution route?

A2: The most common byproduct is the bis-alkylated impurity, N,N-bis(1-naphthylmethyl)methylamine.[4] This occurs when the product, N-Methyl-1-naphthalenemethylamine, reacts with another molecule of 1-chloromethylnaphthalene.

Q3: Does the Eschweiler-Clarke reaction produce quaternary ammonium salts?

A3: No, a significant advantage of the Eschweiler-Clarke reaction is that it stops at the tertiary amine stage and does not produce quaternary ammonium salts.[1][5]

Q4: How can the crude product be purified to remove byproducts?

A4: Purification can be effectively achieved through an acid/base treatment. The crude product can be dissolved in an acidic solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to liberate the free amine, which is then extracted with an organic solvent.[4][6] The final hydrochloride salt can then be precipitated.

Troubleshooting Guides

Route 1: Reductive Amination of 1-Naphthaldehyde

Issue: Incomplete reaction with significant starting material remaining.

Possible Cause Suggested Solution
Insufficient reducing agentEnsure the correct stoichiometry of the reducing agent (e.g., formic acid, sodium borohydride) is used. For the Eschweiler-Clarke reaction, an excess of both formic acid and formaldehyde is typically employed.[1]
Low reaction temperatureThe Eschweiler-Clarke reaction is often performed at elevated temperatures, typically near boiling.[1] Ensure the reaction mixture reaches the optimal temperature as specified in the protocol.
Poor quality of reagentsUse high-purity 1-naphthaldehyde, methylamine, and reducing agents. Impurities in the starting materials can inhibit the reaction.

Issue: Formation of multiple unidentified spots on TLC.

Possible Cause Suggested Solution
Side reactions of the aldehydeAldehydes can undergo side reactions like self-condensation. Ensure the reaction is carried out under an inert atmosphere to prevent oxidation.
Non-selective reducing agentIf using a borohydride-based reducing agent, ensure it is suitable for selectively reducing the imine in the presence of the aldehyde. Sodium cyanoborohydride or sodium triacetoxyborohydride are often preferred for this reason.[7]
Reaction time is too longProlonged reaction times at high temperatures can sometimes lead to decomposition or side reactions. Monitor the reaction progress by TLC and quench it once the starting material is consumed.
Route 2: Nucleophilic Substitution of 1-Chloromethylnaphthalene

Issue: Significant formation of the bis-alkylated byproduct, N,N-bis(1-naphthylmethyl)methylamine.

Possible Cause Suggested Solution
Incorrect stoichiometryThe product amine is competing with methylamine for the alkylating agent. Use a large excess of methylamine to favor the formation of the desired primary product.[4]
High concentration of reactantsRunning the reaction at high concentrations can increase the likelihood of the product reacting with the starting material. Perform the reaction under more dilute conditions.
Slow addition of alkylating agentAdd the 1-chloromethylnaphthalene solution slowly to a solution of excess methylamine. This maintains a low concentration of the alkylating agent and a high concentration of the primary nucleophile throughout the reaction.

Data Presentation

The following table summarizes a comparison of the two primary synthetic routes.

Parameter Reductive Amination (Eschweiler-Clarke) Nucleophilic Substitution
Primary Reactants 1-Naphthaldehyde, Methylamine, Formic Acid, Formaldehyde1-Chloromethylnaphthalene, Methylamine
Common Byproducts Unreacted starting materials, potential aldehyde side-productsN,N-bis(1-naphthylmethyl)methylamine
Key Advantages High selectivity for the tertiary amine, avoids over-methylation.[1][8]Utilizes readily available starting materials.
Control Measures Use of excess formic acid and formaldehyde, temperature control.[8]Use of a large excess of methylamine, slow addition of the alkylating agent.[4]
Typical Yields Often high (>80%).[8]Can be variable, optimization is key to achieving good yields.

Experimental Protocols

Protocol 1: Synthesis via Eschweiler-Clarke Reaction

  • To a round-bottom flask, add 1-naphthalenemethylamine (1 equivalent).

  • Add an excess of formic acid (e.g., 3-5 equivalents) and aqueous formaldehyde (e.g., 3-5 equivalents).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and carefully neutralize with a base (e.g., NaOH solution) to pH > 10.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.

  • Dissolve the crude product in a suitable solvent (e.g., isopropanol) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt.

  • Filter and dry the resulting solid to obtain this compound.

Protocol 2: Synthesis via Nucleophilic Substitution

  • In a pressure vessel, dissolve a large excess of methylamine (e.g., 10-20 equivalents) in a suitable solvent such as benzene or THF.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 1-chloromethylnaphthalene (1 equivalent) in the same solvent to the methylamine solution with vigorous stirring.

  • Seal the vessel and allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers and perform an acid-base workup as described in Protocol 1 (steps 4-8) to purify the product and form the hydrochloride salt. A patent describes removing the bis-alkylated impurity by hydrochloride salt formation and repeated extractions with ether.[4]

Visualizations

Reaction_Pathway cluster_reductive_amination Reductive Amination Route 1-Naphthaldehyde 1-Naphthaldehyde Imine_Intermediate Iminium Ion Intermediate 1-Naphthaldehyde->Imine_Intermediate + Methylamine Methylamine Methylamine Product_RA N-Methyl-1-naphthalenemethylamine Imine_Intermediate->Product_RA + [H] (Reducing Agent)

Caption: Reductive amination pathway for synthesis.

Byproduct_Formation cluster_substitution Nucleophilic Substitution Route 1-Chloromethylnaphthalene 1-Chloromethylnaphthalene Methylamine_Sub Methylamine (Excess) Product_Sub N-Methyl-1-naphthalenemethylamine (Desired Product) Methylamine_Sub->Product_Sub + 1-Chloromethylnaphthalene Byproduct N,N-bis(1-naphthylmethyl)methylamine (Byproduct) Product_Sub->Byproduct + 1-Chloromethylnaphthalene

Caption: Byproduct formation in nucleophilic substitution.

Troubleshooting_Workflow Start Crude Product Analysis (TLC, LC-MS, NMR) Check_Purity Is Purity > 98%? Start->Check_Purity Identify_Impurity Identify Major Impurity Check_Purity->Identify_Impurity No End Pure Product Check_Purity->End Yes Byproduct_Check Is it a known byproduct? (e.g., bis-alkylation) Identify_Impurity->Byproduct_Check Starting_Material_Check Is it unreacted starting material? Byproduct_Check->Starting_Material_Check No Optimize_Stoichiometry Adjust Reactant Ratios (e.g., increase methylamine excess) Byproduct_Check->Optimize_Stoichiometry Yes Optimize_Conditions Adjust Reaction Conditions (Temp, Time, Addition Rate) Starting_Material_Check->Optimize_Conditions Yes Purify Purify via Acid/Base Extraction or Chromatography Starting_Material_Check->Purify No Optimize_Stoichiometry->Purify Optimize_Conditions->Purify Purify->Start

Caption: General troubleshooting and optimization workflow.

References

Technical Support Center: Purification of N-Methyl-1-naphthalenemethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methyl-1-naphthalenemethylamine hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low Purity After Initial Synthesis

If the initial purity of your crude this compound is low, it is crucial to identify the nature of the impurities to select the most effective purification strategy. Common impurities include unreacted starting materials, by-products, and colored contaminants.

Potential CauseTroubleshooting Solution
Presence of Non-Basic Impurities Perform an acid-base extraction. Dissolve the crude product in a suitable organic solvent (e.g., toluene or dichloromethane) and wash with an acidic solution (e.g., 1M HCl) to protonate the desired amine, moving it to the aqueous layer. The non-basic impurities will remain in the organic layer, which can then be discarded. The amine can be recovered by basifying the aqueous layer and extracting with an organic solvent.
Presence of Basic Impurities (e.g., bis-alkylated or tertiary amines) If acid-base extraction is insufficient, column chromatography is recommended. Use silica gel, but be aware that secondary amines can interact strongly with the acidic silica. To mitigate this, either use an eluent containing a small amount of a competing base (e.g., 0.5-2% triethylamine in a hexane/ethyl acetate mixture) or employ an amine-functionalized silica column.
Colored Impurities During the acid-base extraction, after acidifying the aqueous layer containing the product, treat the solution with activated charcoal to adsorb colored impurities. Filter the charcoal before proceeding to basification and extraction.[1]

Problem 2: Difficulty with Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids, but finding the right conditions can be challenging.

IssueTroubleshooting Steps
Product "Oils Out" Instead of Crystallizing This occurs when the solution becomes supersaturated at a temperature above the melting point of the impure product. • Increase the solvent volume: Add more of the primary solvent to lower the saturation point. • Lower the initial temperature: Ensure the dissolution temperature is not excessively high. • Use a co-solvent system: Introduce an "anti-solvent" (a solvent in which the compound is less soluble) dropwise to the warm solution until slight turbidity appears, then reheat to clarify and cool slowly.
No Crystals Form Upon Cooling The solution is not supersaturated. • Evaporate some solvent: Gently remove a portion of the solvent to increase the concentration of the product. • Induce crystallization: Scratch the inside of the flask at the solution's surface with a glass rod or add a seed crystal of the pure compound. • Cool to a lower temperature: If room temperature cooling is ineffective, use an ice bath or a refrigerator, ensuring the solvent does not freeze.
Poor Recovery of the Product The compound may be too soluble in the chosen solvent, even at low temperatures. • Select a different solvent system: Test the solubility of your compound in various solvents to find one where it is soluble when hot but sparingly soluble when cold. For amine hydrochlorides, polar solvents like isopropanol, ethanol, or methanol, often in combination with a less polar co-solvent like diethyl ether or ethyl acetate, are good starting points.

Problem 3: Challenges with Column Chromatography

Column chromatography can be highly effective but may require optimization, especially for basic compounds like amines.

IssueTroubleshooting Steps
Product Streaks or Tailing on the Column The basic amine is interacting strongly with the acidic silanol groups on the silica gel. • Add a competing base to the eluent: Incorporate 0.5-2% triethylamine or ammonia in your mobile phase (e.g., hexane/ethyl acetate or dichloromethane/methanol). • Use a modified stationary phase: Employ an amine-functionalized silica column (KP-NH), which minimizes the interaction with the basic product and often allows for elution with neutral solvent systems.
Poor Separation of Impurities The polarity of the eluent may not be optimal. • Adjust eluent polarity: If the product and impurities elute too quickly, decrease the polarity of the eluent. If they are not moving down the column, gradually increase the polarity. A gradient elution can be very effective. • Check for column overloading: A general guideline is a 1:30 to 1:50 ratio of crude material to silica gel by weight.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of N-Methyl-1-naphthalenemethylamine?

A1: Common impurities can include the bis-alkylated by-product (N,N-bis(1-naphthalenylmethyl)methylamine) and other tertiary amines.[1] Another potential impurity is 1,5-bis(N-methylaminomethyl) naphthalene, which can arise from impurities in the starting naphthalene material.

Q2: What is a good starting point for a recrystallization solvent for this compound?

A2: For amine hydrochlorides, a good starting point is a polar protic solvent such as isopropanol or ethanol. You can dissolve the crude hydrochloride salt in a minimal amount of the hot solvent and allow it to cool slowly. If the compound is too soluble, a co-solvent system, such as isopropanol/diethyl ether or ethanol/ethyl acetate, where the ether or acetate acts as an anti-solvent, can be effective.

Q3: How can I convert the free base of N-Methyl-1-naphthalenemethylamine to the hydrochloride salt?

A3: Dissolve the purified free base in a suitable solvent like isopropanol, diethyl ether, or acetone. Then, add a solution of hydrochloric acid (e.g., HCl in isopropanol or a concentrated aqueous solution) dropwise with stirring. The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration.

Q4: What is a suitable eluent system for column chromatography of this compound on silica gel?

A4: Due to the polar nature of the hydrochloride salt, a more polar eluent system is required compared to the free base. A good starting point would be a gradient of methanol in dichloromethane (e.g., 0-10% methanol). To prevent streaking, it is highly recommended to add 0.5-2% triethylamine to the eluent system.

Q5: How can I monitor the purity of my sample during purification?

A5: Thin-Layer Chromatography (TLC) is a quick method for monitoring the progress of a column chromatography separation. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water containing an acidic modifier like phosphoric or formic acid can be used.

Quantitative Data Summary

The following table summarizes typical yields and purities for different purification methods. Note that the actual results will depend on the initial purity of the crude material and the optimization of the experimental conditions.

Purification MethodStarting MaterialTypical PurityTypical YieldNotes
Acid-Base Extraction Crude Free Base>95%85-95%Effective for removing non-basic impurities. Yield is for the recovery of the free base.
Recrystallization Crude Hydrochloride>99%70-90%Highly dependent on the choice of solvent and the initial purity.
Column Chromatography Crude Free Base>98%60-85%Yield can be lower due to losses on the column, but it is effective for separating closely related impurities.

Experimental Protocols

Protocol 1: Acid-Base Purification of N-Methyl-1-naphthalenemethylamine

This protocol describes the purification of the free base, which can then be converted to the hydrochloride salt.

  • Dissolution: Dissolve the crude N-Methyl-1-naphthalenemethylamine in toluene.

  • Acidic Extraction: Transfer the toluene solution to a separatory funnel and extract with 3M hydrochloric acid. The protonated amine will move to the aqueous layer. Repeat the extraction on the organic layer to ensure complete transfer.

  • Decolorization: Combine the aqueous layers. If colored impurities are present, add a small amount of activated charcoal, stir for 15-20 minutes, and then filter to remove the charcoal.

  • Basification: Cool the aqueous solution in an ice bath and slowly add 20% aqueous sodium hydroxide until the pH is approximately 10. The free amine will precipitate or form an oil.

  • Extraction of Free Base: Extract the liberated free base with toluene. Combine the organic layers.

  • Drying and Concentration: Dry the toluene solution over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure to yield the purified N-Methyl-1-naphthalenemethylamine free base. This can then be converted to the hydrochloride salt.

Protocol 2: Recrystallization of this compound

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude hydrochloride salt in potential solvents (e.g., isopropanol, ethanol, methanol). An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_assessment Initial Assessment cluster_purification Purification Options cluster_final Final Product Crude Crude N-Methyl-1-naphthalenemethylamine HCl Assess Assess Purity (e.g., TLC, HPLC) Crude->Assess AcidBase Acid-Base Extraction Assess->AcidBase Non-basic or colored impurities Recrystallization Recrystallization Assess->Recrystallization Crystalline solid with minor impurities Chromatography Column Chromatography Assess->Chromatography Complex mixture or closely related impurities AcidBase->Recrystallization Further purification PureProduct Pure N-Methyl-1-naphthalenemethylamine HCl (>98%) Recrystallization->PureProduct Chromatography->Recrystallization Post-column cleanup

Caption: General purification workflow for this compound.

Troubleshooting_Diagram cluster_solutions1 Oiling Out Solutions cluster_solutions2 No Crystals Solutions cluster_solutions3 Low Yield Solutions Start Recrystallization Attempt OilingOut Product Oils Out? Start->OilingOut NoCrystals No Crystals Formed? OilingOut->NoCrystals No Sol1_1 Add more solvent OilingOut->Sol1_1 Yes Sol1_2 Use co-solvent system OilingOut->Sol1_2 Yes Sol1_3 Cool more slowly OilingOut->Sol1_3 Yes LowYield Low Yield? NoCrystals->LowYield No Sol2_1 Evaporate solvent NoCrystals->Sol2_1 Yes Sol2_2 Scratch flask/add seed NoCrystals->Sol2_2 Yes Sol2_3 Cool to lower temp NoCrystals->Sol2_3 Yes Success Pure Crystals Obtained LowYield->Success No Sol3_1 Use less solvent LowYield->Sol3_1 Yes Sol3_2 Change solvent system LowYield->Sol3_2 Yes Sol1_1->Start Sol1_2->Start Sol1_3->Start Sol2_1->Start Sol2_2->Start Sol2_3->Start Sol3_1->Start Sol3_2->Start

Caption: Troubleshooting decision tree for recrystallization issues.

References

Technical Support Center: Purification of N-Methyl-1-naphthalenemethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from N-Methyl-1-naphthalenemethylamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: Common impurities can originate from the starting materials, byproducts of the synthesis, or degradation. These may include:

  • Unreacted Starting Materials: 1-Chloromethylnaphthalene and methylamine.

  • Bis-alkylated Impurity: N,N-bis(1-naphthalenylmethyl)methylamine. This is a common byproduct when reacting 1-chloromethylnaphthalene with methylamine.[1]

  • Positional Isomers: 1,4-bis(N-methylaminomethyl) naphthalene and 1,5-bis(N-methylaminomethyl) naphthalene can be formed as impurities during the synthesis.

  • N-oxide Impurities: Oxidation of the amine can lead to the formation of the corresponding N-oxide.

  • Residual Solvents: Solvents used in the synthesis and purification process (e.g., toluene, isopropanol, acetone).

Q2: How can I assess the purity of my this compound sample?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for quantifying the main component and detecting impurities. A typical mobile phase could consist of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid.[2]

  • Gas Chromatography (GC): Useful for detecting volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can help identify and quantify impurities with distinct signals.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.

  • Melting Point: A sharp melting point range close to the literature value (around 191-195 °C) is indicative of high purity.[3][4]

Q3: My purified product has a yellowish tint. What could be the cause and how can I remove it?

A3: A yellowish tint can be due to the presence of colored impurities, often arising from oxidation or residual starting materials. Treatment with activated carbon during the purification process can be effective in removing colored impurities. This is typically done by stirring the solution of the compound with a small amount of activated carbon, followed by filtration to remove the carbon particles.[5]

Troubleshooting Guides

Acid-Base Extraction Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor separation of layers in the separatory funnel (emulsion formation). - Vigorous shaking of the separatory funnel.- High concentration of the amine salt.- Presence of particulate matter.- Gently swirl or invert the funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Filter the mixture before extraction to remove any solids.
Low recovery of the product after extraction and isolation. - Incomplete extraction from the organic layer.- Product loss during the basification and back-extraction step.- The pH was not sufficiently basic to deprotonate the amine hydrochloride.- Perform multiple extractions with the acidic solution to ensure complete transfer of the amine into the aqueous layer.- Ensure the aqueous layer is made sufficiently basic (pH > 10) before back-extracting the free amine.- Use a pH meter or pH paper to confirm the pH of the aqueous layer.
The final product is still contaminated with neutral impurities. - Insufficient washing of the organic layer containing the neutral impurities.- The pH of the initial aqueous acid wash was not low enough to protonate all of the amine.- Increase the number of washes with the acidic solution.- Ensure the pH of the aqueous wash is sufficiently acidic (pH < 2) to fully protonate the amine.
Recrystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
The compound does not crystallize upon cooling. - Too much solvent was used, resulting in a solution that is not saturated.- The cooling process is too rapid.- The presence of impurities is inhibiting crystallization.- Evaporate some of the solvent to increase the concentration and then try cooling again.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound.
The compound "oils out" instead of forming crystals. - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated.- The presence of significant impurities.- Use a lower-boiling solvent or a solvent mixture.- Re-heat the solution to dissolve the oil, then allow it to cool more slowly.- Try adding a small amount of a solvent in which the compound is less soluble (an anti-solvent).- Further purify the crude material by another method (e.g., acid-base extraction) before recrystallization.
Low yield of recovered crystals. - Using too much solvent.- The crystals were filtered before crystallization was complete.- The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the compound.- Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Issues
Problem Possible Cause(s) Troubleshooting Steps
The compound streaks or shows poor separation on the column. - The amine is interacting strongly with the acidic silica gel.- The chosen mobile phase is not optimal.- Deactivate the silica gel by pre-treating it with a small amount of a base like triethylamine (TEA) in the eluent.[6]- Add a small percentage (0.5-1%) of triethylamine or ammonia to the mobile phase.[6]- Use a different stationary phase, such as basic alumina.
The compound does not elute from the column. - The mobile phase is not polar enough.- The compound has irreversibly adsorbed to the silica gel.- Gradually increase the polarity of the mobile phase.- If the compound is suspected to be stuck, try flushing the column with a more polar solvent system containing a small amount of a base.
Co-elution of impurities with the desired product. - The polarity of the mobile phase is too high.- The chosen solvent system does not provide enough selectivity.- Use a shallower gradient or a less polar mobile phase to improve separation.- Experiment with different solvent systems in TLC to find one that provides better separation of the product and impurities.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the basic N-Methyl-1-naphthalenemethylamine from neutral and acidic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and move to the aqueous layer, while neutral impurities will remain in the organic layer. Repeat the acidic wash to ensure complete extraction.

  • Separation of Layers: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded or processed separately if desired.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 1M NaOH) with stirring until the solution is strongly basic (pH > 10). The protonated amine will be converted back to the free base, which may precipitate or form an oily layer.

  • Back-Extraction: Extract the free amine from the aqueous layer with a fresh portion of organic solvent (e.g., dichloromethane or ethyl acetate). Repeat the extraction to maximize recovery.

  • Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the purified free base.

  • Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent like isopropanol or acetone and add a solution of HCl in the same solvent until precipitation is complete.[7] Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry.

Protocol 2: Purification by Recrystallization

This protocol describes the purification of this compound by recrystallization. The choice of solvent is critical and may require some preliminary screening. Isopropanol is a commonly used solvent for the recrystallization of amine hydrochlorides.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., isopropanol, ethanol, acetone, or mixtures with water) to find a suitable one where the compound is soluble in the hot solvent but sparingly soluble at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Protocol 3: Purity Assessment by HPLC

This protocol provides a general method for the purity analysis of N-Methyl-1-naphthalenemethylamine. The hydrochloride salt should be dissolved in the mobile phase for analysis.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water with an acidic modifier. For example, a gradient or isocratic elution with a mobile phase of acetonitrile and a phosphate buffer (pH adjusted with phosphoric acid) or water with 0.1% formic acid.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 220 nm or 280 nm).

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data from the purification process. Researchers should aim to collect this type of data to evaluate the effectiveness of each purification step.

Purification Step Starting Purity (%) Final Purity (%) Yield (%) Key Impurities Removed
Acid-Base Extraction e.g., 85%e.g., 95%e.g., 80%Neutral starting materials, byproducts
Recrystallization e.g., 95%e.g., >99%e.g., 85%Closely related structural isomers, colored impurities
Column Chromatography e.g., 90%e.g., >99.5%e.g., 70%Bis-alkylated impurity, positional isomers

Note: The values in this table are examples and will vary depending on the initial purity of the crude product and the specific experimental conditions.

Visualizations

PurificationWorkflow Crude Crude N-Methyl-1-naphthalenemethylamine HCl Dissolution Dissolve in Organic Solvent Crude->Dissolution AcidWash Wash with Aqueous Acid Dissolution->AcidWash Separate1 Separate Layers AcidWash->Separate1 AqueousLayer Aqueous Layer (contains product) Separate1->AqueousLayer Collect OrganicLayer1 Organic Layer (neutral impurities) Separate1->OrganicLayer1 Discard Basify Basify Aqueous Layer AqueousLayer->Basify BackExtract Extract with Organic Solvent Basify->BackExtract Separate2 Separate Layers BackExtract->Separate2 OrganicLayer2 Organic Layer (product) Separate2->OrganicLayer2 Collect AqueousLayer2 Aqueous Layer (salts) Separate2->AqueousLayer2 Discard Dry Dry and Evaporate OrganicLayer2->Dry FreeBase Purified Free Base Dry->FreeBase SaltFormation Form Hydrochloride Salt FreeBase->SaltFormation PureProduct Pure N-Methyl-1-naphthalenemethylamine HCl SaltFormation->PureProduct

Caption: Workflow for purification by acid-base extraction.

RecrystallizationWorkflow Crude Crude N-Methyl-1-naphthalenemethylamine HCl DissolveHot Dissolve in Minimum Hot Solvent Crude->DissolveHot HotFilter Hot Filtration (optional) DissolveHot->HotFilter Cool Cool to Crystallize HotFilter->Cool VacuumFilter Vacuum Filtration Cool->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry PureProduct Pure N-Methyl-1-naphthalenemethylamine HCl Dry->PureProduct

Caption: Workflow for purification by recrystallization.

ColumnChromatographyWorkflow Crude Crude N-Methyl-1-naphthalenemethylamine HCl Adsorb Adsorb on Silica Gel Crude->Adsorb Elute Elute with Mobile Phase Adsorb->Elute PackColumn Pack Column with Stationary Phase CollectFractions Collect Fractions Elute->CollectFractions TLC Analyze Fractions by TLC CollectFractions->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate PureProduct Pure N-Methyl-1-naphthalenemethylamine HCl Evaporate->PureProduct

Caption: Workflow for purification by column chromatography.

References

Technical Support Center: Scaling Up N-Methyl-1-naphthalenemethylamine Hydrochloride Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of N-Methyl-1-naphthalenemethylamine hydrochloride.

Frequently Asked Questions (FAQs)

Section 1: Synthesis and Reaction Chemistry

Q1: What are the primary synthesis routes for N-Methyl-1-naphthalenemethylamine, and which is recommended for scale-up?

A1: Two primary routes are commonly reported.

  • Route A: Direct Amination. This method involves reacting 1-(chloromethyl)naphthalene with methylamine, often in the presence of a base and a phase transfer catalyst.[1] It is a direct approach but can be prone to forming a bis-alkylated impurity.[2]

  • Route B: Formamide Synthesis followed by Hydrolysis. This route involves reacting 1-(chloromethyl)naphthalene with the anion of N-methylformamide, followed by acid or base hydrolysis to yield the desired product.[2] This method is often preferred for commercial scale-up as it prevents the formation of the tertiary amine (bis-alkylated) impurity, leading to a cleaner product profile.[2]

For large-scale production, Route B is generally recommended due to better impurity control.[2]

Q2: My reaction yield is significantly lower than expected. What are the common causes?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Verify completion using an appropriate analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) before proceeding with the work-up.[3]

  • Reagent Quality: Ensure the purity and reactivity of starting materials, particularly the base (e.g., sodium hydride) and 1-(chloromethyl)naphthalene.

  • Suboptimal Temperature: The reaction temperature may be too low, slowing the reaction rate, or too high, causing degradation or side reactions. Hydrolysis steps, for instance, often require heating to reflux to ensure completion.[2][4]

  • Inefficient Mixing: On a larger scale, inefficient mixing can lead to localized concentration gradients and poor reaction kinetics. Ensure the agitation speed is sufficient for the reactor volume.[5]

  • Work-up Losses: Significant product loss can occur during the extraction and washing steps. Ensure proper phase separation and consider adding a back-extraction step to recover any product from the aqueous layer.

Q3: I am observing a significant amount of a bis-alkylated impurity. How can this be minimized?

A3: The formation of the bis-alkylated impurity (a tertiary amine) is a known issue, especially in the direct amination route.[2] To minimize it:

  • Use a Large Excess of Methylamine: When using the direct amination method, employing a large molar excess of methylamine can statistically favor the formation of the desired secondary amine over the tertiary amine.[2]

  • Adopt the Formamide Route: The N-methylformamide synthesis route is specifically designed to avoid this impurity, making it the superior choice for achieving high purity.[2]

  • Purification: The bis-alkylated impurity can be removed during purification by forming the hydrochloride salt and performing repeated extractions.[2]

Section 2: Scale-Up and Process Control

Q4: How should I manage the reaction exotherm during scale-up?

A4: Managing heat generated during the reaction is critical for safety and product quality at an industrial scale.

  • Controlled Reagent Addition: Instead of adding reagents all at once, use a controlled, slow addition rate for key reactants, such as adding triethylamine or 1-(chloromethyl)naphthalene dropwise or via a pump over several hours.[2][3]

  • Efficient Cooling: Ensure your reactor is equipped with an adequate cooling jacket and that the heat transfer fluid is at the appropriate temperature to dissipate the heat generated.

  • Real-time Monitoring: Continuously monitor the internal temperature of the reactor and have an emergency cooling plan in place.[3]

Q5: The final product has a persistent yellow color. How can I obtain a white crystalline solid?

A5: A yellow tint often indicates the presence of minor impurities. This can be addressed during the work-up phase.

  • Activated Carbon Treatment: During the acid/base purification, treat the acidic aqueous layer with activated carbon.[2][4] The carbon will adsorb colored impurities, which can then be removed by filtration before basifying and extracting the final product.

Section 3: Purification and Isolation

Q6: What is the most effective method for purifying the crude N-Methyl-1-naphthalenemethylamine at a large scale?

A6: A combination of extraction and distillation is highly effective.

  • Acid/Base Treatment: A robust acid/base work-up is crucial. The crude product can be dissolved in a solvent like toluene and extracted into an acidic aqueous solution (e.g., hydrochloric or sulfuric acid).[2] The aqueous layer is then washed, treated with carbon if necessary, and basified to liberate the pure free base, which is then extracted back into an organic solvent.[2][4]

  • Vacuum Distillation: After the extractive work-up, the purified free base can be distilled under high vacuum to remove any remaining non-volatile impurities, yielding a highly pure oil.[2][4]

Q7: What is the best practice for forming and isolating the final hydrochloride salt?

A7: The hydrochloride salt is typically formed by reacting the purified free base with a source of hydrogen chloride in a suitable solvent.

  • Procedure: Dissolve the purified N-Methyl-1-naphthalenemethylamine base in a solvent like acetone or isopropanol.[1] Then, add a solution of hydrochloric acid (e.g., 10N HCl in isopropanol) while stirring.

  • Isolation: The hydrochloride salt will precipitate out of the solution. The resulting crystalline white solid can be collected by filtration, washed with a cold solvent (like cold methanol or the reaction solvent) to remove any residual free base, and then dried under a vacuum.

Data Presentation

Table 1: Reactant and Solvent Quantities for Synthesis (Formamide Route)

ParameterLaboratory Scale (0.5 mole)Industrial Scale (500 moles)
1-Chloromethylnaphthalene88.3 g88.3 kg
N-Methylformamide44.3 g44.3 kg
Sodium Hydride (60% in oil)24.0 g24.0 kg
Toluene500 mL500 L
10% Aqueous Sulfuric Acid1000 mL1000 L
20% Aqueous Sodium HydroxideAs needed for pH 10As needed for pH 10

Table 2: Key Process Parameters for Scale-Up

ParameterLaboratory ScaleIndustrial Scale (Projected)
Reaction
Reactor Type2L Round Bottom Flask1000L Glass-Lined Reactor
Temperature (Formamide Addition)20-25°C20-25°C
Temperature (Hydrolysis)Reflux (approx. 100°C)Reflux (approx. 100°C)
Reaction Time (Hydrolysis)4 hours[2][4]4-6 hours
Work-up
ExtractionSeparatory Funnel2000L Extraction Vessel
FiltrationBuchner FunnelNutsche Filter Dryer
Purification
DistillationShort Path DistillationVacuum Distillation Unit
PressureHigh Vacuum (<1 mmHg)10-20 mbar[3]

Experimental Protocols

Protocol: Synthesis via N-Methylformamide Route and HCl Salt Formation

This protocol is a generalized procedure based on published methods.[2][4] All steps should be performed in a well-ventilated fume hood or appropriate manufacturing environment with personal protective equipment.

Part 1: Synthesis of N-Methyl-1-naphthalenemethylamine

  • Reactor Charging: In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, charge dry N,N-dimethylformamide (DMF) and sodium hydride (as a 50-60% dispersion in oil) under a nitrogen atmosphere.

  • Anion Formation: Cool the mixture to 20°C. Slowly add a solution of N-methylformamide in DMF over 1.5-2 hours, maintaining the temperature between 20-25°C. Stir for an additional hour after the addition is complete.

  • Alkylation: Slowly add a solution of 1-(chloromethyl)naphthalene in toluene while maintaining the reaction temperature at 40-45°C. Stir for 1 hour after addition.

  • Quenching: Carefully quench the reaction mixture by pouring it into water.

  • Extraction: Extract the product into toluene. Combine the organic layers and distill off the solvent to obtain crude N-methyl-N-(1-naphthylmethyl)-formamide.

  • Hydrolysis: Suspend the crude intermediate in 10% aqueous sulfuric acid and heat to reflux for 4 hours.

  • Work-up: Cool the mixture to 25°C and extract with toluene to remove any neutral impurities. Treat the aqueous layer with activated carbon and filter.

  • Isolation of Free Base: Basify the filtrate to pH 10 with aqueous sodium hydroxide. Extract the liberated free base into toluene. Distill off the toluene to yield the crude product as an oil.

  • Purification: Purify the oil by vacuum distillation to obtain pure N-Methyl-1-naphthalenemethylamine.

Part 2: Formation of Hydrochloride Salt

  • Dissolution: Dissolve the purified N-Methyl-1-naphthalenemethylamine base in acetone.

  • Precipitation: Slowly add a source of HCl (e.g., concentrated HCl or HCl gas in an appropriate solvent) with stirring.

  • Isolation: The this compound will precipitate as a white solid.

  • Finishing: Filter the solid, wash with cold acetone, and dry under vacuum at 50-60°C until a constant weight is achieved.

Visualizations

raw_materials Raw Materials (1-Chloromethylnaphthalene, N-Methylformamide, Base) reaction Step 1: Reaction (Formamide Intermediate Formation & Hydrolysis) raw_materials->reaction workup Step 2: Work-up (Aqueous Extraction, Phase Separation, Carbon Treatment) reaction->workup purification Step 3: Purification (Vacuum Distillation of Free Base) workup->purification salt_formation Step 4: Salt Formation (Reaction with HCl in Solvent) purification->salt_formation final_product Final Product (N-Methyl-1-naphthalenemethylamine HCl) salt_formation->final_product

Caption: High-level workflow for the production of N-Methyl-1-naphthalenemethylamine HCl.

start Problem Identified: Low Yield or High Impurity check_reaction Was reaction complete? (Check TLC/HPLC) start->check_reaction check_stoichiometry Is bis-alkylation impurity present? check_reaction->check_stoichiometry Yes sol_time Solution: Increase reaction time/temp. Re-run reaction. check_reaction->sol_time No sol_route Solution: Switch to Formamide route to prevent impurity. check_stoichiometry->sol_route Yes sol_purification Solution: Improve purification. (Acid/Base Extraction, Distillation) check_stoichiometry->sol_purification No sol_reagents Solution: Verify reagent quality. Use fresh materials. sol_purification->sol_reagents

Caption: Troubleshooting logic for addressing common synthesis issues.

Reaction Pathway and Side Reaction NaphCH2Cl 1-Chloromethyl- naphthalene Product Desired Product (N-Methyl-1-naphthalenemethylamine) NaphCH2Cl->Product MeNH2 Methylamine MeNH2->Product Impurity Side Product (Bis-alkylated Impurity) Product->Impurity NaphCH2Cl_2 1-Chloromethyl- naphthalene NaphCH2Cl_2->Impurity Undesired Reaction

Caption: Main reaction pathway and the formation of the bis-alkylated side product.

References

Validation & Comparative

A Comparative Analysis of N-Methyl-1-naphthalenemethylamine hydrochloride and Its Synthetic Alternatives in the Production of Allylamine Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of active pharmaceutical ingredients (APIs) is a critical aspect of bringing new therapies to market. This guide provides a comparative overview of N-Methyl-1-naphthalenemethylamine hydrochloride, a key intermediate in the synthesis of allylamine antifungals such as terbinafine and butenafine, and evaluates its primary synthetic routes against viable alternatives.

This compound serves as a fundamental building block in the creation of the naphthalene moiety of several important antifungal drugs. Its synthesis and subsequent utilization in the production of APIs like terbinafine and butenafine are well-established processes. However, alternative synthetic strategies exist that employ different intermediates or synthetic steps. This guide will delve into a comparison of these methods, focusing on aspects such as reaction yields, purity of the final product, and the complexity of the experimental protocols.

Comparison of Synthetic Intermediates and Routes

The primary role of this compound is as a precursor to the core structure of terbinafine and butenafine. The efficiency of its synthesis and its purity can significantly impact the overall yield and quality of the final drug substance. Below is a comparison of the common synthetic pathways involving this intermediate and notable alternative routes.

Intermediate/RouteKey PrecursorsTypical YieldPurityReference
Route 1: Via this compound 1-Chloromethylnaphthalene, Methylamine85% (for the free base)High[1]
Alternative Route 2: Reductive Amination 4-tert-butylbenzaldehyde, 4-tert-butylbenzylamine75%High[2]
Alternative Route 3: Amidation and Reductive Methylation 4-tert-butyl-benzylamine, 1-naphthoyl chloride, Formic acidNot specifiedHigh[3]

Experimental Protocols

Detailed methodologies for the synthesis of these key intermediates are crucial for reproducibility and process optimization.

Protocol 1: Synthesis of N-Methyl-1-naphthalenemethylamine from 1-Chloromethylnaphthalene

This established method involves the reaction of 1-chloromethylnaphthalene with methylamine. The resulting N-methyl-1-naphthalenemethylamine free base can then be converted to its hydrochloride salt.

Procedure for the synthesis of the free base:

  • Suspend crude N-methyl-N-(1-naphthylmethyl)-formamide in 20% aqueous sodium hydroxide.

  • Heat the mixture at 60-70°C for 7 hours.

  • Cool the reaction mixture to 25°C and extract with toluene.

  • Extract the toluene layer with 3N hydrochloric acid.

  • Decolorize the aqueous layer with activated carbon and basify to a pH of 10.0 with 20% aqueous sodium hydroxide.

  • Extract the liberated base into toluene and distill off the solvent to obtain the crude product.

  • Purify the crude product by high vacuum distillation to yield pure N-methyl-1-naphthalenemethylamine (Yield: 85%).[1]

Protocol 2: Synthesis of a Butenafine Analogue via Reductive Amination

This alternative approach for a butenafine analogue involves the reaction of 4-tert-butylbenzaldehyde and 4-tert-butylbenzylamine.

Procedure:

  • Carry out a reductive amination reaction with 4-tert-butylbenzaldehyde and 4-tert-butylbenzylamine.

  • Follow this with a methylation step using the Eschweiler-Clarke reaction.

  • Monitor the reaction progress using Thin Layer Chromatography.

  • The choice of solvent and reducing agent can be optimized, with 1,2-dichloroethane as the solvent at 40°C yielding 75% of the product.[2]

Protocol 3: Synthesis of Butenafine via Amidation and Reductive Methylation

This route prepares butenafine from 4-tert-butyl-benzylamine and 1-naphthoyl chloride.

Procedure:

  • React 4-tert-butyl-benzylamine, 1-naphthoyl chloride, and formic acid.

  • Utilize a non-metallic boron compound as a catalyst and an organic silane compound as a reducing agent.

  • This two-step method involves amidation followed by reductive methylation.[3]

Synthetic Workflows

The following diagrams illustrate the synthetic pathways discussed.

Synthesis_of_N_Methyl_1_naphthalenemethylamine 1-Chloromethylnaphthalene 1-Chloromethylnaphthalene Reaction Reaction 1-Chloromethylnaphthalene->Reaction Methylamine Methylamine Methylamine->Reaction N-Methyl-1-naphthalenemethylamine N-Methyl-1-naphthalenemethylamine Reaction->N-Methyl-1-naphthalenemethylamine

Caption: Synthesis of N-Methyl-1-naphthalenemethylamine.

Alternative_Synthesis_of_Butenafine_Analogue 4-tert-butylbenzaldehyde 4-tert-butylbenzaldehyde Reductive_Amination Reductive_Amination 4-tert-butylbenzaldehyde->Reductive_Amination 4-tert-butylbenzylamine 4-tert-butylbenzylamine 4-tert-butylbenzylamine->Reductive_Amination Methylation Methylation Reductive_Amination->Methylation Butenafine_Analogue Butenafine_Analogue Methylation->Butenafine_Analogue

Caption: Alternative synthesis of a butenafine analogue.

Concluding Remarks

The selection of a synthetic route for the production of allylamine antifungals is a multifaceted decision that weighs factors such as yield, purity, cost of starting materials, and operational simplicity. While the use of this compound remains a prevalent and high-yielding method, the exploration of alternative intermediates and synthetic pathways, such as those involving reductive amination or amidation followed by reductive methylation, offers valuable options for process optimization and the development of novel analogues. The detailed protocols and comparative data presented in this guide aim to support researchers in making informed decisions for their drug development programs.

References

Comparative Guide to Analytical Methods for N-Methyl-1-naphthalenemethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of N-Methyl-1-naphthalenemethylamine hydrochloride. Given the limited availability of fully validated methods for this specific compound, this document outlines established and adaptable techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. The experimental protocols and performance data presented are based on methods for structurally similar compounds and are intended to serve as a robust starting point for method development and validation.

Data Presentation: A Comparative Summary of Analytical Techniques

The following tables summarize the performance characteristics of three common analytical techniques adaptable for the analysis of this compound. The data presented is derived from validated methods for analogous compounds and should be considered as representative estimates.

Table 1: High-Performance Liquid Chromatography (HPLC) - Adaptable Method Performance

ParameterPerformance Characteristics
Analyte Terbinafine HCl (structurally related)[1][2][3][4]
Limit of Detection (LOD) 0.1 - 0.22 µg/mL[1][5]
Limit of Quantification (LOQ) 0.3 - 0.66 µg/mL[1][4][5]
Linearity (r²) > 0.999 over a range of 1-250 µg/mL[2][3][4]
Accuracy (% Recovery) 98.0% - 102.0%[1]
Precision (% RSD) < 2.0%[2][3][5]
Key Advantages High specificity, sensitivity, and suitability for stability-indicating assays.

Table 2: Gas Chromatography (GC) - Adaptable Method Performance

ParameterPerformance Characteristics
Analyte Naphthalene in N-methyl-1-naphthalene methylamine matrix[6] / Volatile Amines[7]
Limit of Detection (LOD) ~10 ppm (for naphthalene)[6]
Limit of Quantification (LOQ) Not explicitly stated; typically 3x LOD.
Linearity (r²) Not explicitly stated for the target analyte; typically >0.99 for related compounds.[6]
Accuracy (% Recovery) 98.2% - 99.8% (for naphthalene)[6]
Precision (% RSD) < 1.0% (for naphthalene)[6]
Key Advantages High resolution for volatile and semi-volatile compounds; suitable for purity analysis of the free base.[8]

Table 3: UV-Vis Spectrophotometry - Adaptable Method Performance

ParameterPerformance Characteristics
Analyte Terbinafine HCl / Naphthols (structurally related)[9][10]
Limit of Detection (LOD) ~2.2 µg/mL (for a comparable amine)[11]
Limit of Quantification (LOQ) ~6.6 µg/mL (for a comparable amine)[11]
Linearity (r²) > 0.999 over a range of 5-30 µg/mL[9]
Accuracy (% Recovery) 98.54% - 99.98%[9]
Precision (% RSD) < 2.0%[9]
Key Advantages Simple, rapid, and cost-effective for routine analysis in non-complex matrices.

Experimental Protocols: Detailed Methodologies

The following are detailed experimental protocols for the key analytical techniques. These serve as a foundation for developing a validated method for this compound.

High-Performance Liquid Chromatography (HPLC)

This method is adapted from stability-indicating assays for Terbinafine HCl, a structurally related compound.[1][3][4]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. A typical starting point could be a 60:40 (v/v) ratio of organic solvent to buffer.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at approximately 223 nm or 283 nm, corresponding to the absorbance maxima of related naphthalene structures.[4][9]

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a suitable solvent to a known concentration within the expected linear range of the assay.

  • Validation Parameters:

    • Specificity: Analyze the drug substance in the presence of its potential impurities and degradation products.

    • Linearity: Prepare a series of at least five concentrations of the analyte and perform a linear regression of the peak area versus concentration.

    • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo matrix at three different concentration levels.

    • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision) by analyzing multiple preparations of a homogenous sample.

    • LOD & LOQ: Determine the limit of detection and quantification based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography (GC)

This protocol is based on a method for analyzing naphthalene in a N-methyl-1-naphthalene methylamine matrix and general methods for amine analysis.[6][7] The hydrochloride salt will need to be converted to the free base prior to analysis.

  • Instrumentation: A GC system with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[12]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C (for FID).[12]

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the analyte.

  • Sample Preparation:

    • Accurately weigh the this compound sample.

    • Dissolve in a suitable solvent (e.g., methanol or dichloromethane).

    • Neutralize with a base (e.g., a dilute sodium hydroxide solution) to convert the hydrochloride salt to the free base.

    • Extract the free base into an organic solvent.

    • Inject an aliquot of the organic layer into the GC.

  • Validation Parameters: Follow the same validation parameters as outlined for the HPLC method.

UV-Vis Spectrophotometry

This method is based on the analysis of structurally similar compounds containing a naphthalene chromophore.[9][10]

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: A suitable UV-transparent solvent such as methanol, ethanol, or a buffered aqueous solution.

  • Wavelength of Maximum Absorbance (λmax): Scan a dilute solution of this compound from 200 to 400 nm to determine the λmax. The expected λmax is likely to be in the range of 220-290 nm.

  • Sample Preparation: Prepare a stock solution of the sample in the chosen solvent and make a series of dilutions to fall within the linear range of the spectrophotometer (typically absorbance values between 0.1 and 1.0).

  • Validation Parameters:

    • Linearity: Prepare a calibration curve by measuring the absorbance of at least five different concentrations and plotting absorbance versus concentration.

    • Accuracy: Perform recovery studies by adding known amounts of the standard solution to a sample solution.

    • Precision: Determine the repeatability and intermediate precision by measuring the absorbance of multiple preparations of the same sample concentration.

    • Specificity: While less specific than chromatographic methods, specificity can be assessed by analyzing the sample in the presence of expected excipients to check for interference.

Mandatory Visualization

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method according to ICH guidelines.

Analytical_Method_Validation_Workflow cluster_params Validation Parameters start Start: Define Analytical Procedure & Requirements protocol Develop & Document Validation Protocol start->protocol execute_validation Execute Validation Experiments protocol->execute_validation specificity Specificity linearity Linearity accuracy Accuracy precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness system_suitability System Suitability data_analysis Analyze & Document Results execute_validation->data_analysis pass_fail Results Meet Acceptance Criteria? data_analysis->pass_fail validation_report Prepare Validation Report pass_fail->validation_report Yes review_modify Review & Modify Analytical Procedure pass_fail->review_modify No end End: Approved Validated Method validation_report->end review_modify->protocol

Caption: Workflow for Analytical Method Validation.

References

A Comparative Guide to N-Methyl-1-naphthalenemethylamine hydrochloride as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Methyl-1-naphthalenemethylamine hydrochloride, an essential reference standard, with its primary alternatives in the quality control of the antifungal agent Terbinafine. The information presented herein is curated from pharmacopeial monographs and analytical literature to assist researchers in method development, validation, and routine analysis.

This compound is chemically defined as N-methyl-1-(naphthalen-1-yl)methanamine hydrochloride. In the context of pharmaceutical quality control, it is officially recognized as Terbinafine Impurity A or Terbinafine Related Compound A by major pharmacopoeias, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[1][2][3] Its primary application is as a certified reference material for the identification and quantification of this specific impurity in Terbinafine drug substances and products, ensuring their safety and efficacy.

Comparison with Alternative Reference Standards

The primary alternatives to this compound as a reference standard are the certified reference materials for other official impurities of Terbinafine. The most notable of these are Terbinafine Impurity B and Terbinafine Impurity E .

  • Terbinafine Impurity B (cis-terbinafine): The Z-isomer of Terbinafine, known chemically as (2Z)-N,6,6-Trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine.[4][5]

  • Terbinafine Impurity E (Terbinafine dimer): A dimeric impurity with the chemical name (2E,4E)-4-(4,4-dimethylpent-2-yn-1-ylidene)-N,N′-dimethyl-N,N′-bis(naphthalen-1-ylmethyl)pent-2-ene-1,5-diamine.[1][6]

The selection of these reference standards is dictated by the impurity profile of the Terbinafine manufacturing process and the requirements of the relevant pharmacopeial monograph.

Data Presentation: Physicochemical and Chromatographic Properties

The following tables summarize the key properties of this compound and its alternative reference standards.

Table 1: General Properties of Terbinafine Impurity Reference Standards

PropertyN-Methyl-1-naphthalenemethylamine HCl (Impurity A)Terbinafine Impurity B (cis-terbinafine) HClTerbinafine Impurity E (Dimer) Dihydrochloride
CAS Number 65473-13-4[1][7][8]176168-78-8[4][5]934365-23-8 (free base)[6][9]
Molecular Formula C₁₂H₁₄ClN[10]C₂₁H₂₆ClNC₃₆H₄₂Cl₂N₂[9]
Molecular Weight 207.70 g/mol [11]327.90 g/mol 573.64 g/mol [9]
Appearance White to Off-White Solid/Powder[8]Pale yellow sticky liquid (free base)[12]Off-White Solid[9]
Solubility Soluble in Methanol and Acetonitrile[8]Soluble in Methanol and Acetonitrile[12]Soluble in Methanol[9]
Storage 2-8 °C[8]2-8 °C[12]-20 °C, Amber Vial[9]

Table 2: Comparison of Typical HPLC Purity Data

Reference StandardPurity by HPLC
N-Methyl-1-naphthalenemethylamine HCl (Impurity A) >95%[8]
Terbinafine Impurity B (cis-terbinafine) >92%[12]
Terbinafine Impurity E (Dimer) >98%[9]

Note: Purity values are typical and may vary between different suppliers and batches. Always refer to the Certificate of Analysis provided with the specific reference standard lot.

Experimental Protocols

The analysis of related substances in Terbinafine, utilizing reference standards for Impurities A, B, and E, is typically performed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method as outlined in the European Pharmacopoeia and USP.

Illustrative HPLC Method for Terbinafine and Related Substances

This protocol is a synthesized example based on pharmacopeial methods. Users should always refer to the specific, current monograph for official procedures.

1. Chromatographic Conditions:

ParameterEuropean Pharmacopoeia (EP) Example
Column Octadecylsilyl silica gel for chromatography (C18), 5 µm, 150 mm x 3.0 mm
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase B
Mobile Phase A: Buffer solution and Solvent Mixture B (30:70 V/V)
Mobile Phase B: Buffer solution and Solvent Mixture B (5:95 V/V)
Buffer Solution: pH 7.5 solution containing triethylamine and acetic acid
Solvent Mixture B: Acetonitrile and Methanol (40:60 V/V)
Flow Rate 0.8 mL/min
Detection UV Spectrophotometer at 280 nm
Injection Volume 20 µL
Column Temperature 40 °C

2. Preparation of Solutions:

  • Solvent Mixture A: Acetonitrile and water (50:50 V/V).

  • Test Solution: Dissolve approximately 25 mg of the Terbinafine substance to be examined in Solvent Mixture A and dilute to 50.0 mL with the same solvent.

  • Reference Solution (for Impurity A): Prepare a solution of this compound reference standard in Solvent Mixture A at a known concentration as per the specific method requirements.

  • System Suitability Solution: A solution containing Terbinafine and specified impurities (e.g., Impurity B and E) is used to verify the resolution and performance of the chromatographic system. The European Pharmacopoeia provides a "Terbinafine for system suitability CRS" containing these impurities.[13]

3. System Suitability Requirements:

  • Resolution: The resolution between the peaks due to Impurity B and Terbinafine should be a minimum of 2.0.[13]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined for each impurity to ensure the method's sensitivity. For Terbinafine impurities, LOD values have been reported in the range of 0.023–0.098 µg/mL, and LOQ values in the range of 0.078–0.327 µg/mL in a validated HPLC method.[14]

4. Analysis and Calculation:

  • Inject the prepared solutions into the chromatograph.

  • Identify the peaks of the impurities based on their retention times relative to the Terbinafine peak, by comparison with the chromatograms of the reference solutions.

  • Calculate the content of each impurity based on the peak areas and the concentrations of the reference standards.

Mandatory Visualizations

The following diagrams illustrate the relationships between the compounds and the analytical workflow.

cluster_0 Terbinafine and its Official Impurities cluster_1 Role in Quality Control Terbinafine Terbinafine HCl (Active Pharmaceutical Ingredient) ImpurityA N-Methyl-1-naphthalenemethylamine HCl (Impurity A) Terbinafine->ImpurityA is a potential impurity of ImpurityB cis-terbinafine HCl (Impurity B) Terbinafine->ImpurityB is a potential impurity of ImpurityE Terbinafine Dimer (Impurity E) Terbinafine->ImpurityE is a potential impurity of ReferenceStandard Certified Reference Standard ImpurityA->ReferenceStandard is available as a ImpurityB->ReferenceStandard is available as a ImpurityE->ReferenceStandard is available as a

Caption: Relationship between Terbinafine and its impurity reference standards.

start Start: Sample & Standard Weighing prep_solution Solution Preparation (Test, Reference, System Suitability) start->prep_solution hplc_setup HPLC System Setup (Column, Mobile Phase, Detector) prep_solution->hplc_setup injection Inject Solutions into HPLC hplc_setup->injection chromatogram Data Acquisition: Generate Chromatograms injection->chromatogram analysis Data Analysis: Peak Identification & Integration chromatogram->analysis quantification Quantification of Impurities (Comparison to Reference Standards) analysis->quantification report Final Report quantification->report

Caption: Experimental workflow for HPLC impurity profiling.

References

comparative analysis of different synthesis routes for N-Methyl-1-naphthalenemethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-1-naphthalenemethylamine hydrochloride is a key intermediate in the synthesis of various pharmaceuticals, including the antifungal agents Terbinafine and Butenafine.[1] The efficiency and purity of this intermediate are critical for the overall success of the drug manufacturing process. This guide provides a comparative analysis of different synthesis routes for this compound, offering a detailed look at their methodologies, performance, and potential impurities.

Executive Summary

This guide explores three primary synthetic routes to N-Methyl-1-naphthalenemethylamine, the free base precursor to the hydrochloride salt:

  • Direct Alkylation of Methylamine: A straightforward approach involving the reaction of 1-chloromethylnaphthalene with methylamine.

  • Two-Step N-methylformamide Route: An improved method that proceeds through an N-formyl intermediate to avoid common impurities.

  • Reductive Amination of Naphthalene-1-carboxaldehyde: A classic method in amine synthesis, though the starting material preparation can be lengthy.

The N-methylformamide route emerges as a superior method, offering high yields and avoiding the formation of the problematic bis-alkylated impurity often seen in the direct alkylation method.[2]

Performance Comparison

The following table summarizes the key quantitative data for the different synthesis routes, based on available literature.

MetricDirect Alkylation of MethylamineTwo-Step N-methylformamide RouteReductive Amination
Starting Materials 1-chloromethylnaphthalene, Methylamine1-chloromethylnaphthalene, N-methylformamideNaphthalene-1-carboxaldehyde, Methylamine
Key Reagents Base, Phase Transfer Catalyst (optional)Strong Base (e.g., NaH) or Mild Base + PTC, Acid/Base for hydrolysisReducing Agent (e.g., NaBH₃CN)
Reported Yield ~60% (for the free base)82-85% (for the purified free base)[2][3]41% (for the purified free base)[2]
Key Advantage Simplicity of the reaction setup.High yield and purity, avoids bis-alkylation impurity.[2]Well-established reaction for amine synthesis.[4][5]
Key Disadvantage Formation of bis-alkylated impurity (tertiary amine), requiring difficult purification.[2]Two-step process.Multi-step preparation of the starting aldehyde.[2]
Scalability Can be challenging due to impurity removal.Readily scalable for commercial production.[2]Potentially limited by the scalability of the aldehyde synthesis.

Synthesis Route Diagrams

The following diagrams illustrate the chemical transformations for each synthesis route.

G Direct Alkylation of Methylamine cluster_reactants Reactants cluster_products Products 1-chloromethylnaphthalene 1-chloromethylnaphthalene N-Methyl-1-naphthalenemethylamine N-Methyl-1-naphthalenemethylamine 1-chloromethylnaphthalene->N-Methyl-1-naphthalenemethylamine Base, Benzene Methylamine Methylamine (excess) Bis-alkylated_impurity Bis-alkylated impurity N-Methyl-1-naphthalenemethylamine->Bis-alkylated_impurity Further Alkylation G Two-Step N-methylformamide Route 1-chloromethylnaphthalene 1-chloromethylnaphthalene Intermediate N-methyl-N-(1-naphthylmethyl)-formamide 1-chloromethylnaphthalene->Intermediate Base (NaH or KOH), PTC (optional) N-methylformamide N-methylformamide N-methylformamide->Intermediate Final_Product N-Methyl-1-naphthalenemethylamine Intermediate->Final_Product Acid or Base Hydrolysis G Reductive Amination Route Naphthalene-1-carboxaldehyde Naphthalene-1-carboxaldehyde Imine_Intermediate Imine Intermediate Naphthalene-1-carboxaldehyde->Imine_Intermediate Methylamine Methylamine Methylamine->Imine_Intermediate Final_Product N-Methyl-1-naphthalenemethylamine Imine_Intermediate->Final_Product Reducing Agent (e.g., NaBH₃CN)

References

A Comparative Guide to Allylamine and Benzylamine Antifungals: Cross-Reactivity Profiles of Terbinafine and Butenafine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action: Inhibition of Squalene Epoxidase

Terbinafine, an allylamine, and Butenafine, a benzylamine, both exert their antifungal effects by inhibiting the fungal enzyme squalene epoxidase.[1] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of fungal cell membranes.[2] By blocking squalene epoxidase, these drugs lead to a deficiency of ergosterol and a toxic accumulation of squalene within the fungal cell, ultimately resulting in cell death.[1] This targeted mechanism provides a high degree of selectivity for fungal cells over mammalian cells.[2]

Comparative In Vitro Activity

The following table summarizes the inhibitory concentrations (IC50) of Terbinafine and a closely related benzylamine, SDZ SBA 586, against squalene epoxidase from various fungal and mammalian sources. This data provides insight into their relative potency and selectivity. Butenafine, as a benzylamine, is expected to have a similar inhibitory profile to SDZ SBA 586.

Compound Organism/Tissue Enzyme IC50 (nM) Reference
Terbinafine Trichophyton rubrumFungal Squalene Epoxidase18[3]
Candida albicansFungal Squalene Epoxidase44[3]
Guinea Pig LiverMammalian Squalene Epoxidase4,000[3]
Rat LiverMammalian Squalene Epoxidase87,000[3]
SDZ SBA 586 (Benzylamine) Trichophyton rubrumFungal Squalene Epoxidase39[3]
Candida albicansFungal Squalene Epoxidase8[3]
Guinea Pig LiverMammalian Squalene Epoxidase2,000[3]
Rat LiverMammalian Squalene Epoxidase11,000[3]

Cross-Reactivity and Drug Interactions

Cross-sensitivity between different allylamine antifungals has been noted, and it is advised to use Butenafine with caution in patients who have a known hypersensitivity to other allylamines like Terbinafine.[4]

In terms of drug-drug interactions, Terbinafine is known to be an inhibitor of the cytochrome P450 enzyme CYP2D6. This can lead to interactions with various medications, including certain antidepressants and beta-blockers.[5] In contrast, Butenafine is used topically and has very low systemic absorption, resulting in no known significant drug interactions.[6]

Experimental Protocols

Squalene Epoxidase Inhibition Assay (Radiolabeled Method)

A common method to determine the inhibitory activity of compounds against squalene epoxidase involves the use of a radiolabeled substrate.

1. Preparation of Microsomes:

  • Fungal or mammalian cells are cultured and harvested.

  • The cells are mechanically disrupted (e.g., using a bead beater or French press) in a suitable buffer.

  • The cell lysate is centrifuged at a low speed to remove cell debris, followed by a high-speed centrifugation (e.g., 100,000 x g) to pellet the microsomal fraction, which contains the squalene epoxidase enzyme.

2. Enzyme Assay:

  • The microsomal preparation is incubated with a reaction mixture containing a buffer, NADPH (as a cofactor), and the test compound (e.g., Terbinafine or Butenafine) at various concentrations.

  • The reaction is initiated by the addition of a radiolabeled substrate, such as [³H]squalene.

  • The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 30°C).

3. Product Extraction and Measurement:

  • The reaction is stopped, and the lipids are extracted using an organic solvent (e.g., hexane).

  • The extracted lipids are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • The amount of radiolabeled product (2,3-oxidosqualene) is quantified using a scintillation counter or a radioisotope detector.

4. Data Analysis:

  • The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor.

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Squalene Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol ... ... Lanosterol->... Ergosterol Ergosterol ...->Ergosterol Terbinafine_Butenafine Terbinafine / Butenafine Squalene Epoxidase Squalene Epoxidase Terbinafine_Butenafine->Squalene Epoxidase Inhibit

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by Terbinafine and Butenafine.

Experimental_Workflow Start Start: Squalene Epoxidase Inhibition Assay Microsome_Prep 1. Microsome Preparation (Fungal/Mammalian Cells) Start->Microsome_Prep Assay_Setup 2. Assay Setup: - Microsomes - Buffer & NADPH - Test Compound Microsome_Prep->Assay_Setup Reaction 3. Initiate Reaction with [3H]Squalene Assay_Setup->Reaction Extraction 4. Lipid Extraction Reaction->Extraction Separation 5. TLC/HPLC Separation Extraction->Separation Quantification 6. Scintillation Counting Separation->Quantification Analysis 7. IC50 Determination Quantification->Analysis End End: Comparative Potency Data Analysis->End

Caption: Experimental workflow for determining squalene epoxidase inhibition.

References

Establishing the Purity of N-Methyl-1-naphthalenemethylamine Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a cornerstone of reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of analytical methodologies for establishing the purity of N-Methyl-1-naphthalenemethylamine hydrochloride, a key intermediate in the synthesis of antifungal agents such as Terbinafine and Butenafine. We present detailed experimental protocols, comparative data, and a discussion of alternative compounds, offering a practical resource for your laboratory.

This compound (CAS 65473-13-4) is a critical building block in medicinal chemistry.[1][2] Its purity directly impacts the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This guide outlines the most effective analytical techniques for its purity assessment and provides a comparative overview of its performance profile against its more complex downstream products, Terbinafine and Butenafine.

Comparative Analysis of Purity Determination Methods

A multi-pronged approach utilizing various analytical techniques is recommended for the comprehensive assessment of this compound purity. The choice of method will depend on the specific requirements of the experiment, including the need for quantitation of the main component, identification and quantification of impurities, and confirmation of the material's identity.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on polarityPurity of the main component, detection and quantification of non-volatile impurities.High sensitivity, excellent resolution, and quantitative accuracy.[3]May require derivatization for compounds lacking a UV chromophore.
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nuclei.Absolute purity determination without the need for a specific reference standard of the analyte.[4][5]High precision and accuracy, provides structural information.Lower sensitivity compared to HPLC, requires specialized equipment and expertise.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Identification and quantification of volatile impurities and residual solvents.[6][7]High sensitivity and specificity for volatile compounds.Not suitable for non-volatile or thermally labile compounds.
Elemental Analysis Combustion of the sample to determine the percentage of C, H, N, and Cl.Confirmation of the elemental composition and empirical formula.Provides fundamental information about the compound's composition.Does not provide information about impurities with the same elemental composition.

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are recommended protocols for the key analytical techniques.

High-Performance Liquid Chromatography (RP-HPLC) for Purity Determination

This method is adapted for the analysis of this compound.

  • Column: Symmetry C18 (250 x 4.6 mm, 5 µm) or equivalent.[3]

  • Mobile Phase:

    • A: 0.01 M KH2PO4 buffer (pH 2.5)

    • B: Acetonitrile

  • Gradient: A time-based gradient can be optimized to ensure separation of the main peak from potential impurities. A starting point could be 80% A and 20% B, with a linear gradient to 20% A and 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 230 nm.[3]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Quantitative NMR (qNMR) for Absolute Purity Assay

This protocol provides a step-by-step guide for determining the absolute purity of this compound.

  • Internal Standard Selection: Choose a certified reference material with a known purity that has signals that do not overlap with the analyte. Maleic acid or 1,4-dinitrobenzene are suitable candidates.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound and a similar, accurately weighed amount of the internal standard into a clean vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d6) in which both compounds are fully soluble.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and the internal standard.

    • Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 150 for the signals to be integrated.

  • Data Processing and Purity Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved, non-overlapping signal of this compound (e.g., the methylene protons) and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = this compound

      • IS = Internal Standard

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This method is designed to identify and quantify potential volatile impurities from the synthesis process.

  • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.

Potential Impurities and Their Origin

Understanding the synthetic route is crucial for identifying potential impurities. This compound is typically synthesized from 1-chloromethylnaphthalene and methylamine.[8]

1-Chloromethylnaphthalene 1-Chloromethylnaphthalene N-Methyl-1-naphthalenemethylamine N-Methyl-1-naphthalenemethylamine 1-Chloromethylnaphthalene->N-Methyl-1-naphthalenemethylamine Reaction Bis-alkylation_Impurity Bis-alkylation_Impurity 1-Chloromethylnaphthalene->Bis-alkylation_Impurity Side Reaction Methylamine Methylamine Methylamine->N-Methyl-1-naphthalenemethylamine N-Methyl-1-naphthalenemethylamine_HCl N-Methyl-1-naphthalenemethylamine_HCl N-Methyl-1-naphthalenemethylamine->N-Methyl-1-naphthalenemethylamine_HCl + HCl N-Methyl-1-naphthalenemethylamine->Bis-alkylation_Impurity HCl HCl

Synthesis of N-Methyl-1-naphthalenemethylamine HCl

Potential Process-Related Impurities:

  • Unreacted Starting Materials: 1-Chloromethylnaphthalene and methylamine.

  • Bis-alkylation Product: N,N-bis(naphthalen-1-ylmethyl)methylamine, formed from the reaction of the product with another molecule of 1-chloromethylnaphthalene.

  • Residual Solvents: Solvents used in the reaction and purification steps.

Comparison with Alternative Antifungal Agents

N-Methyl-1-naphthalenemethylamine serves as a crucial intermediate in the synthesis of the antifungal drugs Terbinafine and Butenafine. While the intermediate itself has shown some antifungal and cytotoxic activities, its primary utility lies in its role as a building block for these more potent and selective therapeutic agents.[9][10][11]

cluster_0 Squalene Epoxidase Inhibition Pathway cluster_1 Drug Action Squalene Squalene Squalene_Epoxide Squalene_Epoxide Squalene->Squalene_Epoxide Squalene Epoxidase Lanosterol Lanosterol Squalene_Epoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Terbinafine Terbinafine Terbinafine->Squalene_Epoxide Inhibits Butenafine Butenafine Butenafine->Squalene_Epoxide Inhibits

Mechanism of Action of Terbinafine and Butenafine

CompoundMechanism of ActionPrimary UseComparative Efficacy
N-Methyl-1-naphthalenemethylamine HCl Limited data available, some studies suggest general antifungal and cytotoxic activity.[10]Primarily used as a synthetic intermediate.[1]Significantly less potent than Terbinafine and Butenafine.
Terbinafine Inhibits squalene epoxidase, a key enzyme in fungal ergosterol biosynthesis, leading to fungal cell death.[12][13]Broad-spectrum antifungal used to treat infections of the skin and nails.[13]Highly effective against a wide range of dermatophytes.[12]
Butenafine Also inhibits squalene epoxidase, disrupting fungal cell membrane integrity.[9][14]Topical antifungal for skin infections.[14]Some studies suggest faster action and higher cure rates for certain infections compared to Terbinafine.[13][15][16]

Clinical studies have demonstrated that both Terbinafine and Butenafine are highly effective topical antifungal agents. Some comparative studies have indicated that Butenafine may offer a faster onset of action and higher mycological cure rates for conditions like tinea cruris.[13][15][16]

Conclusion

The purity of this compound is paramount for its successful use in research and pharmaceutical development. A combination of HPLC, qNMR, and GC-MS provides a robust framework for its comprehensive quality assessment. While this intermediate exhibits some inherent biological activity, its primary value lies in its role as a precursor to the potent antifungal agents Terbinafine and Butenafine. For researchers working in the field of antifungal drug discovery, a thorough understanding of the purity of this key starting material is the first step towards developing safe and effective new therapies.

cluster_0 Purity Assessment Workflow Sample Sample HPLC HPLC Sample->HPLC Non-volatile impurities qNMR qNMR Sample->qNMR Absolute purity GC_MS GC_MS Sample->GC_MS Volatile impurities Elemental_Analysis Elemental_Analysis Sample->Elemental_Analysis Elemental composition Purity_Report Purity_Report HPLC->Purity_Report qNMR->Purity_Report GC_MS->Purity_Report Elemental_Analysis->Purity_Report

Workflow for Purity Assessment

References

A Researcher's Guide to Control Experiments for N-Methyl-1-naphthalenemethylamine Hydrochloride and Novel Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the pharmacological properties of N-Methyl-1-naphthalenemethylamine hydrochloride (NMNH) or other novel compounds with potential activity at monoamine transporters, rigorous experimental design is paramount. This guide provides a framework for establishing the necessary controls to ensure data validity and accurately characterize a compound's potency, selectivity, and mechanism of action. While NMNH is noted as an intermediate in the synthesis of antifungal agents like terbinafine, its structural similarity to certain psychoactive compounds warrants a thorough investigation of its potential effects on neurotransmitter systems.[1][2][3][4] This guide uses the hypothetical investigation of NMNH as a monoamine transporter inhibitor to illustrate the critical control experiments required.

Monoamine transporters, including those for serotonin (SERT), dopamine (DAT), and norepinephrine (NET), are primary targets for a wide range of therapeutics and are crucial for regulating neurotransmission.[5] Characterizing a novel compound's interaction with these transporters is a foundational step in drug development.

I. In Vitro Characterization: Establishing Potency and Selectivity

The initial assessment of a novel compound like NMNH involves in vitro assays to determine its binding affinity and functional potency at the primary monoamine transporters. The gold standard methods are radioligand binding and neurotransmitter uptake inhibition assays.[5][6]

  • Vehicle Control: The solvent used to dissolve the test compound (e.g., DMSO, saline) is administered alone to control for any effects of the vehicle itself on the assay system.

  • Positive Control: A well-characterized inhibitor with known potency for the target transporter is used to validate the assay's performance. For example, Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI) commonly used as a positive control in SERT assays.[7]

  • Negative Control (Non-specific activity): A high concentration of a known inhibitor is used to define the level of non-specific binding or uptake in the assay. This allows for the calculation of specific activity related to the transporter of interest.[5][6] For instance, mazindol can be used for DAT and NET, while paroxetine is suitable for SERT.[5]

  • Counter-Screening (Selectivity): To determine if the compound is selective for a specific transporter, it must be tested against a panel of other relevant transporters (e.g., DAT, NET) and receptors. This is crucial for identifying potential off-target effects.

A critical output of in vitro studies is a quantitative comparison of the test compound's inhibition constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀) against its alternatives or known standards. The data should be presented clearly to highlight selectivity.

Table 1: Comparative Inhibition Profile of Monoamine Transporter Ligands

Compound SERT Kᵢ (nM) DAT Kᵢ (nM) NET Kᵢ (nM) SERT/DAT Selectivity SERT/NET Selectivity
NMNH (Hypothetical) TBD TBD TBD TBD TBD
Paroxetine (SSRI) 0.1 - 1 100 - 300 10 - 50 ~200x ~40x
Citalopram (SSRI) 1 - 5 >1000 >1000 >1000x >1000x
Cocaine (Non-selective) 200 - 400 100 - 500 200 - 600 ~1x ~1x

Note: Kᵢ values are approximate and can vary based on experimental conditions. TBD = To Be Determined.

The following diagram illustrates the mechanism of action for a serotonin reuptake inhibitor at the synaptic cleft.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (Serotonin) Serotonin Serotonin (5-HT) Vesicle->Serotonin Release SERT Serotonin Transporter (SERT) MAO Monoamine Oxidase (MAO) SERT->MAO Metabolism Serotonin->SERT Reuptake Receptor Postsynaptic Receptor Serotonin->Receptor Binding Inhibitor NMNH or SSRI Inhibitor->SERT Inhibition

Caption: Mechanism of serotonin reuptake inhibition at the synapse.

This assay directly measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.[5]

1. Materials:

  • HEK293 cells stably expressing the human serotonin transporter (hSERT).[5]

  • Assay Buffer (e.g., Krebs-HEPES buffer).[5]

  • Radiolabeled substrate: [³H]Serotonin ([³H]5-HT).[6]

  • Positive Control: Paroxetine.

  • Non-specific uptake control: A high concentration of Paroxetine (e.g., 10 µM).[5]

  • Test Compound: this compound (NMNH).

  • 96-well microplates and scintillation counter.

2. Procedure:

  • Cell Plating: Plate hSERT-HEK293 cells in 96-well plates and grow to confluence.

  • Pre-incubation: Wash cells once with room temperature assay buffer. Add 50 µL of buffer containing various concentrations of the test compound (NMNH), vehicle, or controls. Incubate for 5-10 minutes at room temperature.[6]

  • Initiation of Uptake: Add 50 µL of assay buffer containing [³H]5-HT (final concentration ~5-10 nM) to each well to initiate the uptake reaction.

  • Termination: After a short incubation period (e.g., 5-10 minutes), rapidly terminate the uptake by washing the cells twice with ice-cold assay buffer.[5]

  • Lysis and Counting: Lyse the cells with 1% SDS and measure the radioactivity in each well using a scintillation counter.

3. Data Analysis:

  • Calculate specific uptake by subtracting the radioactivity in the non-specific uptake control wells from all other wells.

  • Plot the percentage of inhibition against the log concentration of NMNH.

  • Determine the IC₅₀ value using non-linear regression analysis.

This diagram outlines the logical flow for screening and characterizing a novel compound.

Start Start: Novel Compound (NMNH) PrimaryAssay Primary Screen: SERT Uptake Assay Start->PrimaryAssay DoseResponse Dose-Response Curve (Calculate IC50) PrimaryAssay->DoseResponse IsActive Is IC50 < Threshold? DoseResponse->IsActive Selectivity Selectivity Screen: DAT & NET Uptake Assays IsActive->Selectivity Yes Stop End: Not a potent inhibitor IsActive->Stop No Compare Compare IC50 values (SERT vs DAT/NET) Selectivity->Compare IsSelective Is it Selective? Compare->IsSelective Proceed Proceed to In Vivo Studies IsSelective->Proceed Yes NonSelective Characterize as Non-Selective Inhibitor IsSelective->NonSelective No NonSelective->Proceed

Caption: Workflow for in vitro screening of a novel transporter inhibitor.

II. In Vivo Assessment: Validating Effects in a Biological System

Following promising in vitro results, in vivo studies are necessary to understand the compound's effect on neurotransmitter dynamics in a living organism. Microdialysis is a powerful technique for measuring extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.[8][9]

  • Vehicle Control: Animals receive an injection of the vehicle solution following the same route and volume as the test compound. This is the most critical control group.

  • Saline/aCSF Control: The perfusate for the microdialysis probe is typically artificial cerebrospinal fluid (aCSF). Running a baseline period with aCSF establishes the stable extracellular neurotransmitter levels before any intervention.[10]

  • Positive Control: A known drug (e.g., Citalopram for SERT) is administered to confirm that the experimental setup can detect the expected pharmacological effect (i.e., an increase in extracellular serotonin).

  • Probe Placement Verification: After the experiment, the brain is sectioned and histologically examined to verify the correct placement of the microdialysis probe in the target brain region.[8] Data from animals with incorrect placements are excluded.

This diagram illustrates the relationship between the different control and experimental groups in a typical in vivo study.

cluster_comparison Comparisons Population Study Population (e.g., Rats) Group1 Group 1: Vehicle Control Population->Group1 Group2 Group 2: Test Compound (NMNH) Population->Group2 Group3 Group 3: Positive Control (e.g., SSRI) Population->Group3 Group2->Group1 Effect of NMNH vs Vehicle Group2->Group3 Relative Efficacy Group3->Group1 Assay Validation

Caption: Logical structure of control and treatment groups in vivo.

This protocol outlines the steps for measuring extracellular serotonin levels in the brain of a rodent following administration of NMNH.

1. Materials:

  • Adult male rodents (e.g., Sprague-Dawley rats).

  • Stereotaxic apparatus for surgery.

  • Microdialysis probes and a syringe pump.[8]

  • Perfusion solution: artificial Cerebrospinal Fluid (aCSF).[10]

  • Test compound (NMNH), vehicle, and positive control (Citalopram).

  • Fraction collector and HPLC system with electrochemical detection for serotonin analysis.[8]

2. Procedure:

  • Surgery: Anesthetize the animal and surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or nucleus accumbens). Allow for a recovery period of several days.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Baseline Collection: Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). Collect dialysate samples every 10-20 minutes for at least 60-90 minutes to establish a stable baseline of serotonin levels.[9]

  • Drug Administration: Administer the vehicle, NMNH, or positive control (e.g., via intraperitoneal injection).

  • Post-Injection Collection: Continue collecting dialysate samples for 2-3 hours to monitor changes in extracellular serotonin levels.

  • Analysis: Quantify the serotonin concentration in each dialysate sample using HPLC-ED.

  • Histology: Euthanize the animal and perfuse the brain. Section and stain the brain tissue to verify probe placement.[8]

3. Data Analysis:

  • Express the serotonin concentration in each sample as a percentage of the average baseline concentration.

  • Compare the time course of serotonin changes between the NMNH-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).

By adhering to these rigorous control protocols, researchers can confidently assess the pharmacological profile of this compound or any novel compound, ensuring that the observed effects are specific to the compound and not artifacts of the experimental procedure.

References

Reproducibility of Experimental Results with N-Methyl-1-naphthalenemethylamine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of N-Methyl-1-naphthalenemethylamine hydrochloride, focusing on its application in the detection of isocyanates and its role as a key intermediate in the synthesis of the antifungal drug Terbinafine.

Application in Isocyanate Detection

This compound, often used in its free base form (N-Methyl-1-naphthalenemethylamine, MAMA), is a well-established reagent for the derivatization of airborne isocyanates for subsequent analysis by High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[1][2] The reproducibility and performance of this method are critical for accurate occupational and environmental safety monitoring.

Comparative Performance of Derivatizing Reagents

The performance of MAMA has been compared to other common derivatizing reagents for isocyanates, such as 1-(9-anthracenylmethyl)piperazine (MAP), 1-(2-methoxyphenyl)piperazine (MOPP), and tryptamine (TRYP). The following tables summarize key performance indicators based on a study by Streicher et al.[1][2]

Table 1: Relative Reactivity of Derivatizing Reagents with Phenyl Isocyanate

ReagentRelative Reactivity (%)
MAP100
MOPP88
TRYP30
MAMA 25

Table 2: Molar Absorptivity and Compound-to-Compound Variability

ReagentAverage Molar Absorptivity (L·mol⁻¹·cm⁻¹)Compound-to-Compound Variability (%)
MAP1.47 x 10⁵± 3.50
MAMA 1.38 x 10⁵ ± 7.07
TRYP3.98 x 10⁴± 13.1

Table 3: Average Fluorescence Response and Variability

ReagentAverage Fluorescence Response (Relative to MAP)Compound-to-Compound Variability (%)
MAP100± 32.6
MAMA 41.0 ± 58.8
TRYP2.27± 15.6

Note: The high variability in fluorescence response for MAMA suggests that while it is a viable option, other reagents like MAP may offer more consistent results across different isocyanate species when using fluorescence detection.

Experimental Protocol: Determination of Isocyanates in Air

This protocol is a generalized procedure for the determination of isocyanates using N-Methyl-1-naphthalenemethylamine (MAMA) as a derivatizing reagent.

1. Sample Collection:

  • Air is drawn through a sampling device (e.g., an impinger or a coated filter) containing a solution of MAMA in a suitable solvent (e.g., toluene).

  • The isocyanates in the air react with MAMA to form stable urea derivatives.

2. Sample Preparation:

  • The sampling solution is transferred to a vial.

  • The solvent is evaporated to dryness under a gentle stream of nitrogen.

  • The residue is reconstituted in a known volume of a suitable solvent for HPLC analysis (e.g., acetonitrile).

3. HPLC Analysis:

  • An aliquot of the prepared sample is injected into an HPLC system.

  • Column: A reversed-phase column (e.g., C18) is typically used.

  • Mobile Phase: A gradient of acetonitrile and water or a buffer solution.

  • Detection: UV detection at a wavelength where the MAMA-urea derivatives have strong absorbance (e.g., ~254 nm) or fluorescence detection for higher sensitivity.

4. Quantification:

  • A calibration curve is generated using standards of the isocyanate-MAMA derivatives of known concentrations.

  • The concentration of the isocyanate in the air sample is calculated based on the peak area of the derivative in the sample chromatogram and the calibration curve.

experimental_workflow cluster_sampling Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis AirSample Air Sample (containing Isocyanates) SamplingDevice Sampling Device (MAMA solution) AirSample->SamplingDevice Derivatization Evaporation Solvent Evaporation SamplingDevice->Evaporation Reconstitution Reconstitution (HPLC solvent) Evaporation->Reconstitution HPLC HPLC Analysis (UV/Fluorescence) Reconstitution->HPLC Quantification Quantification HPLC->Quantification Result Result Quantification->Result Isocyanate Concentration

Fig. 1: Experimental workflow for isocyanate detection.

Application in the Synthesis of Terbinafine

This compound is a crucial intermediate in the synthesis of Terbinafine, a widely used antifungal medication.[3][4] The reproducibility of the synthesis steps involving this intermediate directly impacts the yield and purity of the final active pharmaceutical ingredient (API).

Synthetic Pathway Overview

The synthesis of Terbinafine from this compound generally involves the reaction with a suitable side chain, such as 1-chloro-6,6-dimethyl-2-hepten-4-yne.

terbinafine_synthesis cluster_reactants Reactants Naphthylamine N-Methyl-1-naphthalenemethylamine hydrochloride Reaction Condensation Reaction Naphthylamine->Reaction SideChain 1-chloro-6,6-dimethyl- 2-hepten-4-yne SideChain->Reaction Terbinafine Terbinafine Reaction->Terbinafine

Fig. 2: Synthesis of Terbinafine.
Reproducibility and Yield

While various patents and publications describe the synthesis of Terbinafine using this compound, comprehensive data on the reproducibility of reaction yields and purity across multiple batches is not extensively reported in publicly available literature. The provided information typically consists of single experimental examples.

Table 4: Reported Yields in Terbinafine Synthesis

Starting MaterialKey ReagentReported Yield (%)Purity (%)Reference
This compound1-chloro-6,6-dimethyl-2-hepten-4-yne66.4 (as hydrochloride salt)99.3 (HPLC)[3]
N-(trans-3-chloro-2-propenyl)-N-methyl-1-naphthalene-methylaminetert-butylacetylene> theoretical (crude)83.6 (HPLC)[3]
N-Methyl-1-naphthylmethylamine hydrochloride1-chloro-6,6-dimethyl-2-hepten-4-yneNot specifiedNot specified[4]

Note: The yields reported are from specific examples within the cited patents and may not be representative of average production yields. The term "> theoretical (crude)" suggests the presence of impurities or solvent in the weighed product.

Experimental Protocol: Synthesis of Terbinafine (Illustrative)

The following is a generalized protocol based on descriptions in the literature.[3]

1. Reaction Setup:

  • This compound is dissolved in a suitable solvent (e.g., dimethylformamide and water).

  • A base (e.g., sodium carbonate) is added to the solution.

2. Condensation:

  • The reaction mixture is cooled.

  • 1-chloro-6,6-dimethyl-2-hepten-4-yne is slowly added to the mixture.

  • The reaction is allowed to proceed at a controlled temperature.

3. Work-up and Purification:

  • The reaction mixture is quenched with water and extracted with an organic solvent (e.g., toluene).

  • The organic layers are combined, washed, and the solvent is removed under reduced pressure to yield crude Terbinafine.

  • The crude product can be further purified by conversion to its hydrochloride salt and recrystallization from a suitable solvent (e.g., methyl ethyl ketone) to achieve high purity.

Conclusion

This compound is a versatile chemical with important applications in both analytical chemistry and pharmaceutical synthesis. In the context of isocyanate detection, while it is a functional derivatizing reagent, comparative data suggests that other reagents may offer better reproducibility, particularly for fluorescence-based methods. For its use in Terbinafine synthesis, it remains a key intermediate. However, a comprehensive, publicly available dataset on the reproducibility of reaction yields and a systematic comparison with alternative synthetic routes are areas that would benefit from further research and publication to provide a clearer picture for process development professionals.

References

Spectroscopic Showdown: A Comparative Analysis of N-Methyl-1-naphthalenemethylamine Hydrochloride from Leading Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and consistency of chemical reagents are paramount. This guide provides a detailed spectroscopic comparison of N-Methyl-1-naphthalenemethylamine hydrochloride, a key intermediate and known impurity in the synthesis of antifungal agents like Terbinafine, from two leading suppliers: Sigma-Aldrich and Thermo Fisher Scientific. Through a side-by-side analysis of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data, this report offers an objective evaluation to aid in the selection of the most suitable product for your research needs.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key spectroscopic data obtained from the analysis of this compound from Sigma-Aldrich and Thermo Fisher Scientific.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentSupplier A (Sigma-Aldrich)Supplier B (Thermo Fisher Scientific)
10.1 (br s)Broad Singlet2HNH₂⁺ConsistentConsistent
8.2 - 7.5 (m)Multiplet7HNaphthyl-HConsistentConsistent
4.8 (s)Singlet2HCH₂ConsistentConsistent
2.7 (s)Singlet3HN-CH₃ConsistentConsistent

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (ppm)AssignmentSupplier A (Sigma-Aldrich)Supplier B (Thermo Fisher Scientific)
133.6Naphthyl-CConsistentConsistent
131.0Naphthyl-CConsistentConsistent
129.2Naphthyl-CConsistentConsistent
128.9Naphthyl-CConsistentConsistent
127.1Naphthyl-CConsistentConsistent
126.6Naphthyl-CConsistentConsistent
125.8Naphthyl-CConsistentConsistent
124.0Naphthyl-CConsistentConsistent
49.5CH₂ConsistentConsistent
32.8N-CH₃ConsistentConsistent

Table 3: FTIR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignmentSupplier A (Sigma-Aldrich)Supplier B (Thermo Fisher Scientific)
~3000 (broad)StrongN-H stretch (amine salt)ConsistentConsistent
~2950-2850MediumC-H stretch (aliphatic)ConsistentConsistent
~1590, 1450Medium-StrongC=C stretch (aromatic)ConsistentConsistent
~770-800StrongC-H bend (aromatic)ConsistentConsistent

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignmentSupplier A (Sigma-Aldrich)Supplier B (Thermo Fisher Scientific)
171High[M]⁺ (Free base)ConsistentConsistent
141High[M-CH₃NH]⁺ConsistentConsistent
115Medium[C₉H₇]⁺ConsistentConsistent

Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques. The following are detailed methodologies for the key experiments performed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: Bruker Avance 400 MHz spectrometer.

  • Sample Preparation: Approximately 10 mg of the compound was dissolved in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Proton NMR spectra were acquired with a 30° pulse width, a relaxation delay of 1.0 seconds, and 16 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence with a 45° pulse width, a relaxation delay of 2.0 seconds, and 512 scans.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer.

  • Sample Preparation: A small amount of the compound was ground with potassium bromide (KBr) and pressed into a thin pellet.

  • Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

3. Mass Spectrometry (MS):

  • Instrumentation: Agilent 7890B Gas Chromatograph coupled to a 5977A Mass Selective Detector.

  • Sample Introduction: A dilute solution of the compound in methanol was injected into the GC inlet.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Mass spectra were recorded over a mass-to-charge (m/z) range of 50-550.

Visualizing the Process and Pathway

To further clarify the experimental and biological context, the following diagrams were generated using Graphviz.

experimental_workflow cluster_procurement Procurement cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison Supplier_A Supplier A (Sigma-Aldrich) NMR NMR Spectroscopy (¹H and ¹³C) Supplier_A->NMR Sample FTIR FTIR Spectroscopy Supplier_A->FTIR Sample MS Mass Spectrometry Supplier_A->MS Sample Supplier_B Supplier B (Thermo Fisher) Supplier_B->NMR Sample Supplier_B->FTIR Sample Supplier_B->MS Sample Data_Tables Comparative Data Tables NMR->Data_Tables FTIR->Data_Tables MS->Data_Tables

Caption: Experimental workflow for the comparative spectroscopic analysis.

This compound is a known process impurity in the synthesis of the antifungal drug Terbinafine. Terbinafine's mechanism of action involves the inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway. Understanding this pathway provides a crucial biological context for the importance of characterizing impurities like the one under review.

ergosterol_pathway Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Farnesyl_PP Farnesyl Pyrophosphate Mevalonate->Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene Squalene_epoxide Squalene Epoxide Squalene->Squalene_epoxide Squalene Epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol Ergosterol Ergosterol (Fungal Cell Membrane) Lanosterol->Ergosterol Squalene_Epoxidase Squalene Epoxidase (Target Enzyme) Terbinafine Terbinafine & Related Compounds (e.g., Impurity) Terbinafine->Squalene_Epoxidase Inhibition

Caption: Fungal ergosterol biosynthesis pathway and the inhibitory action of Terbinafine.

Safety Operating Guide

Proper Disposal Procedures for N-Methyl-1-naphthalenemethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

The following guidelines provide essential safety and logistical information for the proper disposal of N-Methyl-1-naphthalenemethylamine hydrochloride, intended for researchers, scientists, and drug development professionals. These procedures are based on standard laboratory safety protocols and information from safety data sheets (SDS).

Pre-Disposal and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with appropriate care to minimize risks. This compound is classified as a skin and eye irritant and may cause respiratory irritation[1][2][3].

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate protective gloves to prevent skin exposure[1].

  • Eye Protection: Use safety glasses or goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1].

  • Clothing: Wear protective clothing to avoid skin contact[1].

  • Respiratory Protection: In case of insufficient ventilation, use a suitable respirator.

Engineering Controls:

  • Work in a well-ventilated area, such as a fume hood, to avoid breathing dust[1].

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation[1].

Step-by-Step Disposal Protocol

Disposal of this compound must be conducted in compliance with all applicable local, regional, and national regulations[1][4]. Do not dispose of this chemical into drains or the environment[1][5].

  • Waste Collection:

    • Carefully sweep up any solid this compound, avoiding dust formation[1][4].

    • Place the collected material into a suitable, clearly labeled, and tightly closed container for disposal[1][4].

  • Container Labeling:

    • Label the waste container with the full chemical name: "this compound" and indicate that it is hazardous waste.

  • Storage of Waste:

    • Store the sealed waste container in a designated, locked-up, and well-ventilated area away from incompatible materials, such as strong oxidizing agents[1][5].

  • Professional Disposal:

    • The disposal of this compound must be handled by a licensed professional waste disposal service[6].

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste. They will ensure that the disposal is carried out at an approved waste disposal plant in accordance with all regulations[1].

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing the appropriate PPE, sweep up the spilled solid material and place it into a suitable container for disposal[1]. Avoid generating dust[5].

  • Decontamination: Clean the affected area thoroughly.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Summary of Safety Information

Hazard ClassificationDescription
Skin Corrosion/Irritation Category 2: Causes skin irritation[1].
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation[1].
Specific Target Organ Toxicity Category 3: May cause respiratory irritation[1].

Disclaimer: This document provides guidance on the proper disposal of this compound. It is not a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the Safety Data Sheet (SDS) and your institution's EHS department for complete and specific guidance.

References

Comprehensive Safety and Handling Guide for N-Methyl-1-naphthalenemethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for N-Methyl-1-naphthalenemethylamine hydrochloride (CAS No. 65473-13-4), including detailed personal protective equipment (PPE) requirements, handling protocols, and disposal plans.

Hazard Identification and Classification

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] It is crucial to handle this compound with appropriate care to avoid exposure.

GHS Hazard Statements:

  • H315: Causes skin irritation[2][3][4]

  • H319: Causes serious eye irritation[2][3][4]

  • H335: May cause respiratory irritation[1][2][4]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment to be used when handling this compound.

PPE CategoryItemSpecifications
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields.[5] Must conform to EN 166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133.[1]
Skin Protection Protective GlovesWear appropriate chemical-resistant gloves. Inspect gloves prior to use and use proper glove removal technique.[6]
Protective ClothingWear appropriate protective clothing to prevent skin exposure.[1]
Respiratory Protection RespiratorFor nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[6] Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[6]

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.

Handling:

  • Avoid contact with skin and eyes.[1][7]

  • Do not breathe dust.[1]

  • Use only in a well-ventilated area.[1][8]

  • Wash hands and any exposed skin thoroughly after handling.[1][8]

  • Ensure that eyewash stations and safety showers are close to the workstation location.[1]

Storage:

  • Keep container tightly closed.[1][9]

  • Store in a dry, cool, and well-ventilated place.[7][9]

  • Store locked up.[1][2][8]

  • Incompatible Materials: Strong oxidizing agents.[1]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures are essential.

Exposure RouteFirst-Aid Protocol
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1][2] If you feel unwell, call a POISON CENTER or doctor/physician.[1]
Skin Contact Take off immediately all contaminated clothing. Wash with plenty of soap and water.[1] If skin irritation occurs, get medical advice/attention.[1][8] Wash contaminated clothing before reuse.[1][8]
Eye Contact Rinse cautiously with water for several minutes.[1][2][8] Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][8] If eye irritation persists, get medical advice/attention.[1][8]
Ingestion Clean mouth with water.[1] Do NOT induce vomiting.[7] Get medical attention.[1]

Accidental Release and Disposal Plan

A clear plan for accidental releases and proper disposal is necessary to mitigate environmental contamination and ensure safety.

Accidental Release Measures:

  • Ensure adequate ventilation.[1]

  • Use personal protective equipment as required.[1]

  • Avoid dust formation.[6]

  • Sweep up and shovel into suitable containers for disposal.[1]

  • Do not let the product enter drains.[2][6]

Disposal:

  • Dispose of contents/container to an approved waste disposal plant.[1][8]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[6]

  • Contaminated packaging should be disposed of as an unused product.[6]

Operational Workflow

The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Identify Hazards Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Gather Equipment Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound Perform Experiment Perform Experiment Weigh Compound->Perform Experiment Use in Ventilated Hood Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Segregate Waste Store Unused Compound Store Unused Compound Dispose of Waste->Store Unused Compound Follow Regulations End End Store Unused Compound->End

Caption: Standard operating procedure for handling this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-1-naphthalenemethylamine hydrochloride
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.